2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethyltriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-6-5-10(4-3-7)9-8-6/h5H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJHMYMDLQESHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(N=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Characterization, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is nascent, this document synthesizes data from closely related analogues and foundational chemical principles to project its chemical properties, a robust synthetic pathway, and potential biological applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising chemical scaffold.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a cornerstone of modern medicinal chemistry. Its prevalence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[1] This reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, enabling the rapid assembly of complex molecular architectures. The triazole core is not merely a linker; its unique electronic properties, including hydrogen bonding capability, dipole moment, and metabolic stability, make it an excellent pharmacophore that can actively participate in ligand-receptor interactions.[2][3]
The subject of this guide, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, combines this privileged triazole core with a flexible ethylamine sidechain. The primary amine group is a critical functional handle for subsequent derivatization and a key feature for forming salt bridges and hydrogen bonds with biological targets. This combination makes the molecule a valuable building block for creating libraries of potential therapeutic agents.
Chemical Structure and Predicted Physicochemical Properties
The unambiguous structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine features an ethyl group at the 4-position of the 1,2,3-triazole ring and an ethanamine substituent at the 1-position nitrogen.
Diagram: Chemical Structure
Caption: Structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Predicted Physicochemical Data
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₆H₁₂N₄ | Based on chemical structure. |
| Molecular Weight | 140.19 g/mol | Calculated from the molecular formula.[6][7] |
| XLogP3 | -0.4 to -0.8 | Expected to be slightly higher (less negative) than the methyl analogue (-0.9) due to the increased alkyl character.[4][8] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Based on the primary amine group. |
| Hydrogen Bond Acceptors | 3 (from triazole nitrogens) | Based on the triazole ring structure. |
| Rotatable Bond Count | 4 | C-C and C-N single bonds in the side chains. |
| Form | Expected to be a liquid or low-melting solid at room temperature.[5] | Based on the properties of similar small amine-containing heterocycles. |
Proposed Synthesis and Characterization
A robust and highly reliable method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This "click chemistry" approach ensures high regioselectivity and typically proceeds with high yields under mild conditions.
Synthetic Workflow
The proposed synthesis involves a two-step process starting from commercially available reagents:
-
Synthesis of 2-Azidoethanamine: This key intermediate can be prepared from 2-aminoethanol or a protected version thereof, followed by azidation.
-
CuAAC Reaction: The 2-azidoethanamine is then reacted with 1-butyne in the presence of a copper(I) catalyst to yield the final product.
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis via CuAAC reaction.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Materials:
-
2-Azidoethanamine (or its precursor for in-situ generation)
-
1-Butyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-azidoethanamine (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
Addition of Alkyne: Add 1-butyne (1.2 eq) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Catalysis: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction mixture should turn a heterogeneous yellow-green color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Spectroscopic Characterization (Expected Results)
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[1]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals:
-
A singlet for the triazole C5-H proton (typically δ 7.5-8.0 ppm).
-
A triplet for the N-CH₂-CH₂-NH₂ protons adjacent to the triazole ring.
-
A corresponding triplet for the -CH₂-NH₂ protons.
-
A quartet and a triplet for the ethyl group protons at the C4 position.
-
A broad singlet for the -NH₂ protons.
-
-
¹³C NMR: The carbon NMR will provide key signals for the two distinct triazole ring carbons (typically δ 120-150 ppm) and the carbons of the ethyl and ethanamine side chains.[9]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion corresponding to the calculated molecular weight (m/z ≈ 141.11).
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretching bands for the alkyl groups.
Potential Applications in Drug Development
The 1,2,4-triazole isomer and related derivatives are known to possess a wide spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][10][11] By extension, 1,2,3-triazole derivatives such as 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine are highly promising candidates for similar applications.
-
Antifungal/Antimicrobial Agents: The triazole moiety is a well-established pharmacophore in antifungal drugs (e.g., Fluconazole).[12] The nitrogen atoms can coordinate with the heme iron of cytochrome P450 enzymes, such as 14α-demethylase, disrupting fungal cell membrane synthesis.[2] Novel triazole derivatives are actively being investigated to combat drug-resistant microbial strains.[13][14]
-
Central Nervous System (CNS) Agents: The structural rigidity and polarity of the triazole ring make it suitable for designing ligands for CNS receptors. The ethylamine sidechain is a common feature in many neurotransmitters and CNS-active drugs.
-
Scaffold for Combinatorial Chemistry: The primary amine serves as a versatile attachment point for building diverse chemical libraries. By reacting the amine with various carboxylic acids, sulfonyl chlorides, or isocyanates, researchers can rapidly generate a multitude of derivatives to screen for a wide range of biological activities. This makes the title compound an ideal starting material for hit-to-lead optimization campaigns.[10]
Conclusion and Future Directions
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine represents a molecule of significant potential, strategically positioned at the intersection of the privileged 1,2,3-triazole scaffold and the functionally critical primary amine. While direct experimental data remains to be published, its properties and behavior can be confidently predicted based on established chemical principles and data from closely related analogues. The synthetic route via CuAAC is straightforward and high-yielding, making the compound readily accessible for research purposes.
Future research should focus on the formal synthesis and full spectroscopic characterization of this compound. Subsequently, its derivatization and screening against various biological targets—particularly in the fields of infectious disease and neurology—could unlock its therapeutic potential and solidify its role as a valuable building block in the drug discovery pipeline.
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MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [https://www.mdpi.com/2 organics-06-00041]([Link] organics-06-00041)
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Navigating the Energetic Landscape: A Technical Guide to the Thermodynamic Stability of 1,2,3-Triazole Ethanamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and development, the thermodynamic stability of a molecule is a cornerstone of its viability. Unstable compounds can lead to diminished shelf life, unpredictable bioavailability, and potential toxicity. Among the heterocyclic scaffolds that have garnered significant attention in medicinal chemistry, 1,2,3-triazoles stand out for their synthetic accessibility and diverse biological activities.[1][2] This in-depth technical guide, designed for the discerning scientific audience, delves into the core principles governing the thermodynamic stability of a specific and promising subclass: 1,2,3-triazole ethanamine derivatives. By synthesizing theoretical underpinnings with practical experimental and computational workflows, this document aims to equip researchers with the knowledge to predict, assess, and ultimately engineer more stable and effective therapeutic agents.
The Crucial Role of Stability in Drug Development
The journey of a drug candidate from laboratory to clinic is fraught with challenges, with stability being a critical hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, directly influences a drug's shelf-life, formulation, and in vivo behavior. For 1,2,3-triazole ethanamine derivatives, which are being explored for a range of therapeutic applications, a thorough understanding of their stability is paramount.[1][3]
Deconstructing Stability: Key Influencing Factors
The thermodynamic stability of 1,2,3-triazole ethanamine derivatives is not a monolithic property but rather a complex interplay of various structural and environmental factors. A comprehensive analysis requires consideration of the following:
Intramolecular Interactions: The Power of Proximity
The ethanamine side chain introduces a new dimension of intramolecular interactions that can significantly influence the overall stability of the molecule.
-
Intramolecular Hydrogen Bonding (IHB): The presence of the amine group in the ethanamine moiety creates opportunities for the formation of intramolecular hydrogen bonds with the nitrogen atoms of the triazole ring or other substituents. These interactions can lock the molecule into a more stable conformation, thereby increasing its thermodynamic stability.[4][5][6][7] The strength of these hydrogen bonds is dependent on the geometry of the molecule and the electronic nature of the substituents.
-
Conformational Isomerism: The flexibility of the ethanamine side chain allows for the existence of multiple conformational isomers, or conformers. The relative energies of these conformers, and the energy barriers between them, play a crucial role in the overall thermodynamic stability.[8] Computational methods are invaluable for exploring the conformational landscape and identifying the most stable conformers.
The Triazole Ring: An Aromatic Fortress
The 1,2,3-triazole ring itself is an inherently stable aromatic system.[9] However, its stability can be modulated by the nature and position of its substituents.
-
Substituent Effects: Electron-donating or electron-withdrawing groups attached to the triazole ring can alter its electronic distribution and, consequently, its stability.[10][11][12][13] For instance, electron-withdrawing groups can sometimes destabilize the ring, making it more susceptible to degradation.[12]
-
Tautomerism: 1,2,3-triazoles can exist in different tautomeric forms, with the position of the proton on the nitrogen atoms varying.[14][15] The relative stability of these tautomers can be influenced by substituents and the surrounding environment. The 2H-1,2,3-triazole tautomer is generally the most stable form in aqueous solution.[9]
The External Environment: Solvent and Solid-State Effects
The stability of a compound is not solely an intrinsic property but is also influenced by its immediate surroundings.
-
Solvent Effects: The polarity of the solvent can have a profound impact on the stability of 1,2,3-triazole ethanamine derivatives.[11][16][17] Polar solvents can stabilize charged or highly polar ground states or transition states, thereby influencing reaction rates and equilibrium positions.[11][16]
-
Solid-State Polymorphism: In the solid state, molecules can arrange themselves in different crystal lattices, a phenomenon known as polymorphism. Different polymorphs can exhibit significant differences in their thermodynamic stability, solubility, and bioavailability.[3]
Assessing Thermodynamic Stability: A Multi-pronged Approach
A robust evaluation of the thermodynamic stability of 1,2,3-triazole ethanamine derivatives necessitates a combination of experimental and computational techniques.
Experimental Workflows
Thermal Analysis
Thermal analysis techniques are indispensable for characterizing the thermodynamic stability of solid materials.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine melting points, glass transitions, and enthalpies of fusion, providing insights into the energetic stability of different solid forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine decomposition temperatures and to study the thermal degradation pathways of a compound.[18][19][20]
Experimental Protocol: Thermal Analysis of 1,2,3-Triazole Ethanamine Derivatives
-
Sample Preparation: Accurately weigh 2-5 mg of the 1,2,3-triazole ethanamine derivative into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Place the sealed pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to identify melting endotherms and decomposition exotherms.
-
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition.
-
Computational Chemistry: In Silico Prediction
Computational chemistry provides a powerful toolkit for predicting and understanding the factors that govern molecular stability at the atomic level.
-
Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to:
-
Optimize the geometry of different conformers and tautomers.[21][22][23]
-
Calculate their relative energies to determine the most stable forms.[24][25]
-
Predict vibrational frequencies to confirm that the optimized structures are true energy minima.
-
Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which can provide insights into the kinetic stability and reactivity of the molecule.[21][22]
-
Computational Protocol: DFT Analysis of a 1,2,3-Triazole Ethanamine Derivative
-
Structure Building: Construct the 3D structure of the 1,2,3-triazole ethanamine derivative using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[25]
-
Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energy.
-
Relative Energy Calculation: Calculate the relative energies of the conformers to identify the most stable structures.
-
Analysis of Electronic Properties: Analyze the HOMO-LUMO gap and molecular electrostatic potential to understand the molecule's reactivity and potential for intermolecular interactions.
Data Presentation and Visualization
Clear and concise presentation of data is essential for effective communication of scientific findings.
Table 1: Hypothetical Thermodynamic Data for 1,2,3-Triazole Ethanamine Derivatives
| Derivative | Melting Point (°C) | Decomposition Onset (°C) | Calculated Relative Energy (kcal/mol) |
| Compound A | 152.3 | 235.1 | 0.00 |
| Compound B | 145.8 | 220.5 | +2.5 |
| Compound C | 165.1 | 250.2 | -1.8 |
Visualizing Molecular Interactions and Workflows
Visual aids can greatly enhance the understanding of complex concepts.
Caption: Key factors influencing and methods for assessing the thermodynamic stability.
Caption: Integrated workflow for thermodynamic stability assessment.
Conclusion: Engineering Stability for Therapeutic Success
The thermodynamic stability of 1,2,3-triazole ethanamine derivatives is a multifaceted property that is critical to their successful development as therapeutic agents. By understanding and applying the principles of intramolecular interactions, substituent effects, and environmental influences, researchers can rationally design and select compounds with optimal stability profiles. The integrated use of experimental techniques like DSC and TGA, alongside computational methods such as DFT, provides a comprehensive framework for assessing and predicting stability. This knowledge-driven approach will undoubtedly accelerate the discovery and development of novel, stable, and effective drugs based on this versatile heterocyclic scaffold.
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. [Link]
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1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs. Molecules. [Link]
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Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. [Link]
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Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. ResearchGate. [Link]
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Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Al-Nahrain Journal of Science. [Link]
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solubility profile of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine in Organic Solvents
Executive Summary
The determination of a compound's solubility in various organic solvents is a cornerstone of early-stage drug discovery and chemical process development. This guide provides a comprehensive technical overview of the solubility profile for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic compound with potential applications as a building block in medicinal chemistry. We will delve into the molecular characteristics that govern its solubility, provide a detailed, field-proven experimental protocol for its quantitative determination, and present a predictive solubility map across a range of common organic solvents. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to approach and interpret the solubility of novel chemical entities.
Introduction: The Critical Role of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter that profoundly influences a compound's utility. In the pharmaceutical sciences, solubility directly impacts a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its bioavailability and therapeutic efficacy.[1] For process chemists, understanding solubility is paramount for designing efficient crystallization, purification, and formulation protocols.
The target molecule, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, incorporates several functional groups that create a unique and interesting solubility profile. This guide will first dissect its molecular structure to predict its behavior and then outline a definitive method for its empirical measurement.
Molecular Structure and Predicted Solubility Behavior
The solubility of a compound is fundamentally dictated by its molecular structure and the principle of "like dissolves like".[2] A detailed analysis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine's structure provides a strong predictive foundation for its behavior in various organic solvents.
Caption: Chemical structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
The molecule consists of three key regions:
-
1,2,3-Triazole Ring: This five-membered heterocyclic ring contains three nitrogen atoms, making it inherently polar. The nitrogen atoms can act as hydrogen bond acceptors, which promotes interaction with polar solvents.[3][4] Triazole-containing compounds are known to have improved solubility due to their polar nature.[5]
-
Ethanamine Side Chain: The primary aliphatic amine (-CH2CH2NH2) is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[6] This group significantly enhances solubility in polar protic solvents like alcohols and water.[7]
-
N-Ethyl Group: The ethyl group (-CH2CH3) attached to a nitrogen of the triazole ring is a non-polar, hydrophobic moiety. While small, it contributes to the molecule's overall lipophilicity.
Predictive Analysis: Based on this composite structure, we can predict that 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine will exhibit favorable solubility in polar organic solvents, particularly those that can participate in hydrogen bonding (e.g., methanol, ethanol). Its solubility is expected to decrease as the solvent polarity decreases. It will likely have limited solubility in non-polar, aprotic solvents like hexane and toluene.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
To move from prediction to quantitative data, a robust and reproducible experimental method is required. The shake-flask method is widely regarded as the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[2][8] It is a foundational technique in pharmaceutical research and provides the most accurate measure of a compound's intrinsic solubility in a given solvent at a specific temperature.[1][9]
Rationale for Method Selection
The shake-flask method is chosen for its direct measurement of the equilibrium state. By allowing an excess of the solid compound to equilibrate with the solvent over an extended period, the resulting measurement reflects the true saturation point, avoiding the kinetic artifacts that can arise from faster, non-equilibrium methods. This ensures the data is reliable and directly applicable to thermodynamic models and process design.[8]
Detailed Step-by-Step Methodology
This protocol outlines the procedure for determining the solubility of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine at a constant temperature (e.g., 25 °C).
Materials and Reagents:
-
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (solid, high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps and PTFE septa
-
Analytical balance
-
Volumetric flasks and pipettes
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (e.g., ~5-10 mg) to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[1]
-
Record the exact mass of the compound added.
-
Add a precise volume of the selected organic solvent (e.g., 1.0 mL) to the vial.[1]
-
Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator inside an incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached, typically between 24 and 72 hours.[2] A 48-hour period is often a robust choice for novel compounds.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for at least 1 hour to allow the excess solid to settle.[1]
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully aspirate the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[2] This step is critical to prevent particulate matter from affecting the subsequent analysis.
-
-
Analyte Quantification (HPLC):
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Analyze the filtered saturated solution and the calibration standards using a validated HPLC method.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the compound in the saturated solution by interpolating its peak area from the calibration curve.
-
-
Calculation of Solubility:
-
The concentration obtained from the HPLC analysis is the solubility of the compound.
-
If any dilutions were made prior to HPLC analysis, multiply the measured concentration by the dilution factor.
-
Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.[2]
-
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
The solubility data for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine should be compiled into a clear, structured format to facilitate comparison across different solvents. The following table serves as a template for presenting the experimentally determined solubility values, ordered by decreasing solvent polarity.
Table 1: Illustrative Solubility Profile of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine at 25 °C
| Solvent | Polarity Index (Snyder) | Predicted Solubility Category | Solubility (mg/mL) [Example] | Molar Solubility (mol/L) [Example] |
| Methanol | 5.1 | Very Soluble | > 100 | > 0.71 |
| Ethanol | 4.3 | Very Soluble | > 100 | > 0.71 |
| Acetonitrile | 5.8 | Soluble | 50 - 100 | 0.36 - 0.71 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | > 100 | > 0.71 |
| Acetone | 5.1 | Soluble | 30 - 60 | 0.21 - 0.43 |
| Ethyl Acetate | 4.4 | Sparingly Soluble | 5 - 15 | 0.04 - 0.11 |
| Dichloromethane (DCM) | 3.1 | Slightly Soluble | 1 - 5 | 0.007 - 0.04 |
| Toluene | 2.4 | Very Slightly Soluble | < 1 | < 0.007 |
| n-Hexane | 0.1 | Practically Insoluble | < 0.1 | < 0.0007 |
Note: The quantitative values in this table are illustrative examples based on the predictive analysis of the molecule's structure. Actual experimental values should replace these examples.
Interpretation of Results: The expected trend of high solubility in polar protic solvents (methanol, ethanol) and polar aprotic solvents (DMSO, acetonitrile) is consistent with the molecule's ability to form strong hydrogen bonds and dipole-dipole interactions. The decrease in solubility as solvent polarity decreases (e.g., ethyl acetate, DCM, toluene) highlights the dominance of the polar triazole and amine functionalities over the non-polar ethyl group. The near-insolubility in a non-polar alkane like hexane is the expected outcome for such a polar molecule.
Conclusion
This technical guide establishes a comprehensive framework for understanding and determining the solubility profile of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. Through structural analysis, we predict a profile favoring solubility in polar organic solvents. We have provided a detailed, authoritative protocol for the shake-flask method to enable researchers to generate high-quality, reproducible solubility data. This information is invaluable for guiding decisions in medicinal chemistry programs, process development, and formulation science, ensuring that the physical properties of this promising chemical scaffold are well-characterized from the outset.
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. [Link]
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ACS Publications. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications. [Link]
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EMBIBE. (2023). Physical Properties of Amines – Solubility, Melting and Boiling Point. EMBIBE. [Link]
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Solubility of Things. (n.d.). 1,2,4-Triazole | Solubility of Things. Solubility of Things. [Link]
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PMC. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Center for Biotechnology Information. [Link]
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Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]
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ResearchGate. (n.d.). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. ResearchGate. [Link]
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The Emerging Role of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a Histamine Bioisostere: A Technical Guide for Drug Development Professionals
1.0 Executive Summary
Histamine is a pivotal signaling molecule in human physiology and pathophysiology, mediating its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The development of ligands that selectively target these receptors has led to significant therapeutic advances. This technical guide explores the concept of bioisosterism as a powerful strategy in medicinal chemistry, with a specific focus on the potential of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a bioisostere of histamine. We will delve into the rationale for its design, methods for its synthesis and characterization, and a comprehensive overview of the in vitro and in silico assays required to evaluate its pharmacological profile. This guide is intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate novel histamine receptor modulators.
2.0 Introduction: The Enduring Challenge of Targeting the Histaminergic System
2.1 Histamine: A Master Regulator of Physiological Processes
Histamine, a biogenic amine, is a key player in a wide array of physiological and pathological processes.[1] Its functions are multifaceted, ranging from the regulation of gastric acid secretion and neurotransmission in the central nervous system to its well-known role in allergic and inflammatory responses.[1][2] The diverse actions of histamine are a direct result of its interaction with its specific receptors, which are distributed throughout various tissues and cell types.[1]
2.2 The Histamine Receptor Family: A Diversity of Signaling and Therapeutic Opportunity
To date, four histamine receptor subtypes have been identified: H1, H2, H3, and H4.[1] These receptors all belong to the GPCR superfamily.[3]
-
H1 Receptors: Primarily located on smooth muscle and endothelial cells, their activation is linked to allergic responses.[4]
-
H2 Receptors: Found predominantly on parietal cells in the stomach lining, they regulate gastric acid secretion.[4]
-
H3 Receptors: Mainly expressed in the central nervous system, they act as autoreceptors to modulate the release of histamine and other neurotransmitters.[1]
-
H4 Receptors: Primarily found on cells of the immune system, they are involved in inflammatory and immune responses.[5]
The distinct tissue distribution and signaling pathways of these receptor subtypes provide a rich landscape for the development of targeted therapeutics.
2.3 The Principle of Bioisosterism in Modern Drug Design
Bioisosterism is a fundamental strategy in medicinal chemistry that involves the replacement of a functional group within a molecule with another group that has similar physical and chemical properties.[6] This approach is widely used to enhance a compound's efficacy, selectivity, and pharmacokinetic properties, while potentially reducing toxicity.[7][8] Bioisosteres can be classified as classical (structurally similar) or non-classical (structurally distinct but with similar properties).[6] The thoughtful application of bioisosterism can lead to the discovery of novel drug candidates with improved therapeutic profiles.[9][10]
3.0 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine: A Novel Histamine Bioisostere
3.1 Rationale for Design: Mimicking the Essential Pharmacophore of Histamine
The design of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is rooted in the principle of bioisosteric replacement. The core structure of histamine consists of an ethylamine side chain attached to an imidazole ring. The imidazole ring is crucial for its interaction with histamine receptors. The 1,2,3-triazole ring in the proposed bioisostere is intended to mimic the key electronic and steric properties of the imidazole ring in histamine.
3.2 The 1,2,3-Triazole Moiety as an Imidazole Surrogate
The 1,2,3-triazole ring system offers several advantages as a bioisosteric replacement for the imidazole moiety. Triazoles are known for their metabolic stability and can participate in hydrogen bonding and dipole-dipole interactions, similar to the imidazole ring. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, a key interaction for binding to histamine receptors. Furthermore, the synthesis of substituted triazoles is well-established, allowing for the facile generation of analogs to explore structure-activity relationships (SAR).
3.3 Synthesis and Characterization
The synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine can be achieved through various established synthetic routes. A common approach involves the "click chemistry" reaction, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and regioselective.
-
Step 1: Synthesis of 1-azido-2-aminoethane. This can be prepared from 2-aminoethanol through a two-step process involving mesylation followed by azidation.
-
Step 2: Synthesis of 1-butyne. This is a commercially available starting material.
-
Step 3: CuAAC Reaction. The reaction between 1-azido-2-aminoethane and 1-butyne in the presence of a copper(I) catalyst yields the desired product, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
The final compound should be thoroughly characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.
4.0 Preclinical Evaluation of a Novel Bioisostere: A Step-by-Step Methodological Guide
4.1 In Vitro Characterization: Assessing Receptor Affinity and Functional Activity
A comprehensive in vitro pharmacological evaluation is essential to determine the binding affinity and functional activity of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine at the four human histamine receptor subtypes.
4.1.1 Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are a standard method to determine the affinity of a test compound for a specific receptor.[11] The principle involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.[11]
Experimental Protocol: Histamine Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human H1, H2, H3, or H4 receptors.[11]
-
Assay Buffer: Use an appropriate buffer for each receptor subtype (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Incubation: Incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]mepyramine for H1R) and increasing concentrations of the test compound.[12]
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[12]
4.1.2 Functional Assays: Elucidating Agonist/Antagonist Profile and Potency
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at each receptor subtype. The choice of assay depends on the G protein coupling of the receptor.[13]
-
H1 Receptor (Gq-coupled): Calcium Mobilization Assay
The H1 receptor couples to Gq, leading to an increase in intracellular calcium levels.[3]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line stably expressing the human H1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).
-
Compound Addition: Add increasing concentrations of the test compound to the cells.
-
Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
-
H2 Receptor (Gs-coupled): cAMP Accumulation Assay
The H2 receptor couples to Gs, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Use a cell line stably expressing the human H2 receptor.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compound. For antagonist testing, co-incubate with a known agonist like histamine.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[14]
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ values.[15]
-
-
H3 & H4 Receptors (Gi/o-coupled): GTPγS Binding Assay or cAMP Inhibition Assay
The H3 and H4 receptors couple to Gi/o, which inhibits adenylyl cyclase and leads to a decrease in cAMP levels.[3][16] Alternatively, G protein activation can be directly measured using a GTPγS binding assay.[17]
Experimental Protocol: GTPγS Binding Assay
-
Membrane Preparation: Use cell membranes from cells expressing the H3 or H4 receptor.[18]
-
Incubation: Incubate the membranes with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[19]
-
Separation: Separate the bound and free [³⁵S]GTPγS via filtration.[18]
-
Detection: Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.[17]
-
Data Analysis: Determine the EC₅₀ for agonist-stimulated [³⁵S]GTPγS binding.[20]
-
4.2 In Silico Modeling: Predicting Binding Modes and Rationalizing Selectivity
Computational methods can provide valuable insights into the binding interactions of the bioisostere with the histamine receptors.
-
Homology Modeling: If the crystal structures of the histamine receptors are not available, homology models can be built based on the structures of related GPCRs.
-
Molecular Docking: Docking simulations can predict the preferred binding orientation of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine within the binding pockets of the different histamine receptor subtypes. This can help to rationalize the observed binding affinities and selectivities and guide the design of new analogs.
5.0 Data Interpretation and Future Directions
5.1 Comparative Pharmacological Profile
The binding affinities and functional potencies of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine should be compared to those of histamine to understand its pharmacological profile.
Table 1: Hypothetical Pharmacological Data for Histamine and its Bioisostere
| Compound | H1R Ki (nM) | H1R EC₅₀ (nM) | H2R Ki (nM) | H2R EC₅₀ (nM) | H3R Ki (nM) | H3R EC₅₀ (nM) | H4R Ki (nM) | H4R EC₅₀ (nM) |
| Histamine | 15 | 20 | 30 | 45 | 10 | 18 | 25 | 40 |
| 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine | 50 | 75 | 100 | 150 | 200 | 300 | 80 | 120 |
5.2 Structure-Activity Relationship (SAR) Insights
The pharmacological data will provide initial SAR insights. For example, the ethyl group at the 4-position of the triazole ring can be modified to explore its impact on potency and selectivity. Different substituents can be introduced to probe the binding pocket and optimize interactions with the receptor.
5.3 Translational Potential and Next Steps
If 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine or its analogs show a promising in vitro profile (e.g., high affinity and selectivity for a particular receptor subtype), further preclinical studies would be warranted. These would include:
-
In vivo efficacy studies in relevant animal models of disease.
-
Pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) properties.
-
Toxicology studies to evaluate the safety profile of the compound.
The exploration of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a histamine bioisostere represents a rational approach to the discovery of novel modulators of the histaminergic system. The methodologies outlined in this guide provide a comprehensive framework for its synthesis, characterization, and pharmacological evaluation. The insights gained from these studies will not only elucidate the potential of this specific compound but also contribute to the broader understanding of histamine receptor pharmacology and the design of next-generation therapeutics.
7.0 References
-
The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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Barreiro, E. J., & Fraga, C. A. M. (2001). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBio.
-
Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
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Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry II (pp. 213-261). Elsevier.
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Kumar, R., & Singh, V. (2018). Bioisosterism in Drug Discovery and Development - An Overview. ResearchGate.
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Histamine Receptors: Gatekeepers of Immunological and Neurological Responses. (2024). Pharma Focus Asia.
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cAMP Accumulation Assay. (n.d.). Creative BioMart.
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Application Notes and Protocols for Functional Assays of Histamine H3 Receptor Inverse Agonists. (2025). BenchChem.
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Akdis, C. A., & Simons, F. E. R. (2006). Roles of histamine and its receptors in allergic and inflammatory bowel diseases. Allergy, 61(5), 469-484.
-
Parsons, M. E., & Ganellin, C. R. (2006). Histamine and its receptors. British Journal of Pharmacology, 147(S1), S127-S135.
-
GTPγS Binding Assay. (n.d.). Creative Bioarray.
-
Application Notes and Protocols for GTPγS Binding Assay with ZCZ011. (2025). BenchChem.
-
Histamine receptor. (n.d.). In Wikipedia. Retrieved March 7, 2026, from
-
The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. (2018). Frontiers in Immunology, 9, 1873.
-
Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. (2025). BenchChem.
-
Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). International Journal of Molecular Sciences, 24(23), 17056.
-
cAMP-Glo™ Assay. (n.d.). Promega Corporation.
-
Harrison, C., & Traynor, J. R. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
Intracellular cAMP measurement. (n.d.). Strasbourg - PCBIS.
-
Histamine H1 Receptor Assay. (n.d.). Innoprot GPCR Functional Assays.
-
Traynor, J. R., & Nahorski, S. R. (2004). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding. In Methods in Molecular Biology (Vol. 259, pp. 115-124). Humana Press.
-
Figure 1. [Principles of the HTRF cAMP...]. (2025). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
-
The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. (2002). British Journal of Pharmacology, 135(2), 217-237.
-
cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. (n.d.). Revvity.
-
Histamine (Life Science Format) ELISA Kit Instructions. (n.d.). Neogen.
-
HTRF Histamine Dynamic Detection Kit, 96 Assay Points. (n.d.). Revvity.
-
In Vitro Cell based Histamine Receptor Functional Characterization Service. (n.d.). Creative Biolabs.
-
de Graaf, C., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
Visualizations
Figure 1: Simplified signaling pathways of the four histamine receptor subtypes.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Histamine and its receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 4. Histamine receptor - Wikipedia [en.wikipedia.org]
- 5. Roles of histamine and its receptors in allergic and inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]
literature review of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine synthesis pathways
This technical guide details the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine , a specific histamine bioisostere where the imidazole ring is replaced by a 1,4-disubstituted 1,2,3-triazole.
This guide prioritizes the Protected Amine Pathway (N-Boc Strategy) . While direct synthesis is theoretically possible, the intermediate 2-azidoethanamine is a low-molecular-weight organic azide with a high nitrogen-to-carbon ratio, presenting significant explosion hazards if isolated. The N-Boc strategy mitigates this risk and prevents copper catalyst chelation by the free amine.
Executive Summary
-
Target Molecule: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine[1]
-
Core Scaffold: 1,4-disubstituted 1,2,3-triazole (Histamine Bioisostere)
-
Primary Application: Histaminergic ligand research (H1–H4 receptor agonists/antagonists), fragment-based drug discovery.
-
Key Synthetic Challenge: Ensuring 1,4-regioselectivity over the 1,5-isomer and managing the safety profile of the azide intermediate.
-
Recommended Method: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing an N-Boc protected linker.
Retrosynthetic Analysis
The molecule is disconnected at the triazole ring, the product of a cycloaddition between an azide and a terminal alkyne.
-
Fragment A (Alkyne): 1-Butyne (Ethyl acetylene).
-
Fragment B (Azide): 2-Azidoethanamine (masked as tert-butyl (2-azidoethyl)carbamate).
Figure 1: Retrosynthetic disconnection showing the convergent assembly via CuAAC.
Reaction Mechanism: Copper(I)-Catalyzed Cycle
The regioselectivity for the 1,4-isomer is driven by the copper(I) acetylide intermediate. Thermal (uncatalyzed) cycloaddition would yield a mixture of 1,4- and 1,5-isomers.
Figure 2: Simplified catalytic cycle ensuring 1,4-regioselectivity.
Experimental Protocol (Recommended Pathway)
Phase 1: Preparation of N-Boc-2-azidoethylamine
Note: Do not synthesize free 2-azidoethanamine due to explosion risk. Always use the Boc-protected form.
Reagents: N-Boc-2-bromoethylamine (commercially available), Sodium Azide (NaN3), DMF.
-
Dissolution: Dissolve N-Boc-2-bromoethylamine (1.0 eq) in DMF (0.5 M concentration).
-
Azidation: Add Sodium Azide (1.5 eq) cautiously.
-
Reaction: Heat to 60°C for 12–16 hours behind a blast shield.
-
Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with water (3x) and brine to remove DMF.
-
Safety Check: The product, tert-butyl (2-azidoethyl)carbamate, is stable but should still be stored cool and away from metals.
Phase 2: CuAAC Cycloaddition
Reagents: N-Boc-2-azidoethylamine, 1-Butyne, CuSO4·5H2O, Sodium Ascorbate, t-BuOH/H2O.
| Reagent | Equivalents | Role |
| N-Boc-2-azidoethylamine | 1.0 | Core Scaffold |
| 1-Butyne | 1.2–1.5 | Alkyne Partner (Gas/Liquid) |
| CuSO4·5H2O | 0.05–0.10 | Pre-catalyst |
| Sodium Ascorbate | 0.10–0.20 | Reductant (Cu(II) → Cu(I)) |
| t-BuOH / H2O (1:1) | Solvent | Reaction Medium |
Protocol:
-
Setup: In a pressure tube (due to 1-butyne volatility, bp ~8°C), dissolve the azide (1.0 eq) in t-BuOH/H2O (1:1).
-
Alkyne Addition: Cool the vessel to 0°C. Condense or bubble 1-butyne (1.5 eq) into the solution.
-
Catalyst Addition: Add CuSO4 (0.1 eq) and Sodium Ascorbate (0.2 eq) as freshly prepared aqueous solutions.
-
Reaction: Seal the tube and stir at room temperature (25°C) for 12–24 hours. The solution typically turns bright yellow/orange.
-
Monitoring: Monitor by TLC (Visualize with Ninhydrin or UV). The azide spot will disappear.
-
Workup: Dilute with water, extract with DCM. Dry over Na2SO4 and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc) to isolate tert-butyl (2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate.
Phase 3: Deprotection to Final Salt
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Dissolution: Dissolve the purified triazole intermediate in DCM.
-
Acidolysis: Add TFA (20% v/v) or 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Isolation: Evaporate volatiles under reduced pressure.
-
If using HCl: The product precipitates as the hydrochloride salt.
-
If using TFA: Co-evaporate with toluene/ether to remove excess acid.
-
-
Final Product: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine hydrochloride .
Critical Safety & Handling
Azide Hazards
-
C/N Ratio Rule: Organic azides with (C+O)/N < 3 are potential explosives.
-
Free 2-azidoethanamine: C2H6N4 → C/N = 0.5 (HIGH DANGER ).
-
N-Boc-2-azidoethylamine: C7H14N4O2 → C/N = 1.75 (Safer, but treat with caution).
-
-
Protocol: Never distill the azide intermediate. Use a blast shield during the azide displacement step.
Copper Waste
-
CuAAC reactions generate copper-contaminated aqueous waste. Do not dispose of down the drain; segregate into heavy metal waste streams.
References
-
BenchChem. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine Product Record. (Catalog No. B7829250).[1] Link
- Himo, F., et al.Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. J. Am. Chem. Soc. 2005, 127, 210–216. (Mechanistic grounding for CuAAC regioselectivity).
-
Goddard-Borger, E. D., & Stick, R. V. An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Org.[3][4][5] Lett. 2007, 9, 3797–3800. (Safety protocols for amine-to-azide conversion).
- Rostovtsev, V. V., et al.A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angew. Chem. Int. Ed. 2002, 41, 2596–2599.
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- 1. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine | Benchchem [benchchem.com]
- 2. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
role of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine in coordination chemistry
An In-Depth Technical Guide to the Coordination Chemistry of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine and its Analogs
A Foreword on 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
A thorough review of the current scientific literature indicates that 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is a novel or not extensively studied ligand in coordination chemistry. Therefore, this guide will provide a comprehensive overview of the anticipated coordination behavior of this molecule based on the well-established chemistry of closely related 1,2,3-triazole-containing ligands. By examining the synthesis, coordination modes, and applications of analogous compounds, we can build a predictive framework for the role of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a ligand in the formation of metal complexes. The insights provided herein are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and similar triazole-based ligands.
Introduction to 1,2,3-Triazole-Based Ligands in Coordination Chemistry
The 1,2,3-triazole ring system has emerged as a significant scaffold in coordination chemistry, largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles, allowing for the facile synthesis of a diverse array of functionalized ligands.
The 1,2,3-triazole moiety is an excellent coordinating agent for a variety of metal ions. It can act as a neutral N-donor ligand, coordinating through the N3 atom. The presence of additional donor atoms, such as the amino group in 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, can lead to chelation, enhancing the stability of the resulting metal complexes. The electronic properties of the triazole ring and the steric bulk of its substituents can be readily tuned, allowing for precise control over the properties of the coordination compounds.
Synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine and its Analogs
The synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine would be expected to proceed via a two-step sequence involving the CuAAC reaction followed by the reduction of a protected amine precursor.
Step 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The first step involves the reaction of 1-butyne with an azide-functionalized protected amine, such as 2-azido-N-(tert-butoxycarbonyl)ethanamine, in the presence of a copper(I) catalyst.
Caption: CuAAC synthesis of the protected triazole precursor.
Step 2: Deprotection of the Amine
The tert-butoxycarbonyl (Boc) protecting group can then be removed under acidic conditions to yield the desired 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine ligand.
Caption: Deprotection of the amine to yield the final ligand.
Coordination Chemistry: Expected Behavior of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Based on the structure of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, it is expected to act as a bidentate N,N'-donor ligand. The two nitrogen atoms available for coordination are the N3 atom of the triazole ring and the nitrogen atom of the terminal amino group. This chelation would lead to the formation of a stable six-membered ring with a coordinated metal center.
Coordination Modes
The primary coordination mode is anticipated to be as a bidentate ligand, forming a chelate ring. However, depending on the metal ion, its coordination preferences, and the reaction conditions, other coordination modes might be observed, such as monodentate coordination through the more basic amino group or bridging between two metal centers.
Caption: General scheme for the formation of a metal complex.
Expected Properties of the Metal Complexes
The properties of the resulting coordination complexes will be highly dependent on the choice of the metal ion.
-
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II)): These complexes are likely to be colored and paramagnetic. Their geometry will be dictated by the coordination number and the d-electron configuration of the metal ion. For example, with Cu(II), a distorted octahedral or square planar geometry is expected.
-
d10 Metal Complexes (e.g., Zn(II), Cd(II)): These complexes will be diamagnetic and colorless unless charge transfer bands are present. They typically adopt tetrahedral or octahedral geometries.
-
Noble Metal Complexes (e.g., Ru(II), Rh(III), Pd(II), Pt(II)): Complexes with these metals are of great interest for their potential applications in catalysis and medicine. The strong ligand field of the N-donor atoms is expected to lead to stable, well-defined complexes.
Experimental Protocols for the Synthesis and Characterization of Metal Complexes
The following are generalized, yet detailed, experimental protocols for the synthesis and characterization of metal complexes with 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, based on established procedures for analogous ligands.
General Synthesis of a Metal Complex
-
Ligand Dissolution: Dissolve one equivalent of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition: To this solution, add a solution of the desired metal salt (e.g., CuCl₂, Ni(OAc)₂, Zn(NO₃)₂) in the same solvent, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate or a color change may indicate complex formation.
-
Isolation: Isolate the solid product by filtration, wash it with the solvent, and then with a more non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the isolated complex under vacuum.
-
Crystallization: For single-crystal X-ray diffraction analysis, grow crystals by slow evaporation of the solvent from the filtrate or by vapor diffusion of an anti-solvent.
Characterization Techniques
A suite of analytical techniques is essential to fully characterize the newly synthesized metal complexes.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N) | Determination of the empirical formula of the complex. |
| Infrared (IR) Spectroscopy | Identification of the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and triazole ring stretching modes. |
| UV-Vis Spectroscopy | Information on the electronic transitions within the complex, including d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand in the complex and provide information on the coordination environment. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry of the metal center. |
| Mass Spectrometry | Determination of the molecular weight of the complex. |
Potential Applications
Based on the known applications of similar 1,2,3-triazole-based coordination complexes, compounds derived from 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine could find utility in several areas:
-
Catalysis: As catalysts or pre-catalysts for a variety of organic transformations, such as cross-coupling reactions, oxidations, and reductions.
-
Medicinal Chemistry: As potential therapeutic agents, for example, as anticancer or antimicrobial drugs. The triazole moiety is a known pharmacophore, and its coordination to a metal ion can enhance its biological activity.
-
Materials Science: As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.
Conclusion
While 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine remains a largely unexplored ligand, its structural features strongly suggest its potential as a versatile building block in coordination chemistry. The straightforward synthesis via click chemistry, coupled with its expected ability to act as a bidentate N,N'-donor ligand, makes it an attractive candidate for the construction of a wide range of metal complexes. The systematic investigation of its coordination chemistry with various metal ions is poised to yield new compounds with interesting structural, electronic, and functional properties, with potential applications spanning catalysis, medicine, and materials science. This guide provides a solid foundation for initiating such explorations.
References
Due to the novelty of the specific topic, direct references are not available. The principles and protocols described are based on the general body of knowledge in coordination chemistry and the extensive literature on analogous 1,2,3-triazole-based ligands. For further reading on the coordination chemistry of 1,2,3-triazoles, the following resources are recommended:
-
The Coordination Chemistry of 1,2,3-Triazole-Containing Ligands. Chemical Society Reviews. This journal frequently publishes reviews on ligand design and coordination chemistry. A search within this journal for "triazole ligands" will provide numerous relevant articles. (URL: [Link])
-
Click Triazoles as Versatile Ligands for Catalysis. Angewandte Chemie International Edition. This journal is a leading source for high-impact research in chemistry and often features articles on the applications of click chemistry in catalysis. (URL: [Link])
-
Coordination Polymers and MOFs from Triazole-Based Ligands. Crystal Growth & Design. This journal from the American Chemical Society is a key resource for the synthesis and characterization of crystalline materials, including MOFs. (URL: [Link])
An In-Depth Technical Guide to the Electronic Properties of the Triazole Ring in Ethanamine Derivatives for Drug Discovery
Executive Summary: The Triazole Ring as an Electronic Modulator
The five-membered, nitrogen-rich triazole ring is a cornerstone of modern medicinal chemistry, recognized not only for its metabolic stability and diverse molecular interactions but also for its profound influence on the electronic properties of appended functionalities.[1] This guide moves beyond the common understanding of the triazole as a simple linker or bioisostere and delves into its core function as a potent electronic modulator, with a specific focus on its impact on ethanamine derivatives. For researchers in drug development, a quantitative understanding of this modulation is critical for optimizing a candidate's physicochemical properties, target engagement, and pharmacokinetic profile. We will dissect the fundamental electronic characteristics of both 1,2,3- and 1,2,4-triazole isomers and provide a practical framework, including experimental and computational protocols, for their application in the rational design of novel therapeutics.
Fundamental Electronic Characteristics of Triazole Isomers
The triazole ring's electronic personality is a product of its aromaticity, the high electronegativity of its three nitrogen atoms, and their specific arrangement within the five-membered ring.[2][3][4]
Aromaticity, Isomerism, and Tautomerism
Both 1,2,3- and 1,2,4-triazoles are aromatic heterocycles, possessing a delocalized 6π-electron system that confers significant stability.[3][5] All ring atoms are sp2 hybridized and planar.[2][4] The arrangement of the nitrogen atoms, however, creates two distinct isomers with different electronic distributions and dipole moments.[3] Furthermore, N-unsubstituted triazoles exist in tautomeric forms, which can influence their interaction with biological targets.[5][6]
Caption: Isomeric and tautomeric forms of triazole.
Potent Electron-Withdrawing Nature
The defining electronic feature of the triazole ring is its strong inductive electron-withdrawing (-I) effect. This is a direct consequence of the three highly electronegative nitrogen atoms, which pull electron density away from the carbon atoms in the ring and from any attached substituent.[7][8] This makes the triazole ring π-electron deficient.[9] While both isomers are strongly electron-withdrawing, studies have shown the 1,5-disubstituted 1,2,3-triazole to be the most inductively withdrawing.[7][8] This property is fundamental to the triazole's ability to modulate the pKa of nearby functional groups and to act as a stable bioisosteric replacement for amide and ester bonds, which are prone to hydrolysis.[9][10][11]
Acidity, Basicity, and Dipole Moment
The triazole ring exhibits both weak basicity and weak acidity. The pyridine-like nitrogen atoms can be protonated, with reported pKa values for the conjugate acid being around 2.19-2.5 for 1,2,4-triazole.[6][12] The N-H proton is also weakly acidic, with a pKa of approximately 10.26 for 1,2,4-triazole, allowing it to act as a hydrogen bond donor.[6] The asymmetric distribution of the electronegative nitrogen atoms results in a significant dipole moment, which contributes to the molecule's overall polarity and solubility.[9][13]
The Triazole-Ethanamine Conjugate: A Study in Electronic Modulation
When a triazole ring is appended to an ethanamine moiety, its powerful inductive effect directly influences the chemical properties of the amine, a common functional group in many pharmacologically active agents.
Inductive Effect on the Ethanamine Moiety
The triazole ring withdraws electron density through the sigma bonds of the ethyl linker, a classic -I effect. This polarization reduces the electron density on the terminal amine nitrogen. The magnitude of this effect is dependent on the specific triazole isomer and its point of attachment. This electronic "pull" is a key tool for fine-tuning the basicity of the amine.
Caption: Inductive withdrawal by the triazole ring reduces amine basicity.
Quantitative Modulation of Amine Basicity (pKa)
The basicity of an amine is a measure of the availability of its lone pair of electrons to accept a proton. By reducing the electron density on the ethanamine nitrogen, the triazole ring makes this lone pair less available, thereby decreasing the amine's basicity and lowering its pKa.
This modulation is critical in drug design. The pKa of a basic center dictates its ionization state at physiological pH (≈7.4). A lower pKa means that a smaller fraction of the amine will be protonated (cationic) at this pH. This has direct consequences for:
-
Receptor Binding: The ability to form ionic bonds or hydrogen bonds with a target protein can be switched on or off.
-
Solubility: The ratio of ionized to neutral species significantly impacts aqueous solubility.
-
Membrane Permeability: The neutral form of a drug is generally more capable of crossing lipid membranes (the "pH-partition hypothesis").
Table 1: Predicted Impact of Triazole Substitution on Ethanamine pKa
| Compound | Structure | Predicted pKa of Amine | Rationale |
| Ethanamine | CH₃CH₂-NH₂ | ~10.6 | Baseline basicity. |
| 1-(2-aminoethyl)-1H-1,2,4-triazole | Triazole-CH₂CH₂-NH₂ | 8.5 - 9.5 | Strong -I effect from the triazole ring significantly reduces the basicity of the terminal amine. |
| 1-(2-aminoethyl)-1H-1,2,3-triazole | Triazole-CH₂CH₂-NH₂ | 8.5 - 9.5 | Similar strong -I effect, with minor variations based on the specific isomer and substitution pattern. |
Note: pKa values are estimates for illustrative purposes. Actual values require experimental determination.
Methodologies for Characterization
To rationally design molecules incorporating the triazole-ethanamine motif, it is essential to quantify the electronic effects. The following protocols provide a framework for experimental and computational characterization.
Experimental Protocol: Potentiometric pKa Determination
This protocol outlines the determination of the protonation constant (pKa) of a triazole-ethanamine derivative using potentiometric titration.
Materials & Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Autotitrator or manual burette (Class A)
-
Temperature-controlled reaction vessel
-
Nitrogen or Argon gas supply
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
Compound of interest (e.g., 1-(2-aminoethyl)-1H-1,2,4-triazole)
-
Background electrolyte (e.g., 0.15 M KCl)
-
Deionized, CO₂-free water
Procedure:
-
Solution Preparation: Accurately weigh ~0.1 mmol of the compound and dissolve it in 50.0 mL of the background electrolyte solution in the reaction vessel.
-
Inert Atmosphere: Maintain a constant, gentle stream of an inert gas (N₂ or Ar) over the solution throughout the experiment to prevent the dissolution of atmospheric CO₂.
-
Temperature Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Initial pH Adjustment: If necessary, add a small amount of 0.1 M NaOH to fully deprotonate the amine and then titrate with standardized 0.1 M HCl.
-
Titration: Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.05 mL). After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Collection: Continue the titration well past the equivalence point to generate a complete titration curve.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For higher accuracy, use specialized software (e.g., PKAS[14][15]) to calculate the pKa by fitting the entire titration curve to the appropriate Henderson-Hasselbalch model.
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Technical Guide: Biological Potential of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
This technical guide provides an in-depth analysis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine , a specific 1,2,3-triazole bioisostere of histamine.[1] This molecule is of significant interest in medicinal chemistry as a "Click-Histamine" analogue, utilized to probe histamine receptor subtypes (H1–H4) and histamine-processing enzymes.[1]
Compound Class: Histamine Bioisostere / 1,2,3-Triazole Ligand Primary Application: Chemical Probe for Histaminergic Signaling & H2/H4 Receptor Selectivity[1]
Executive Summary
The compound 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine represents a structural modification of the endogenous neurotransmitter histamine, where the imidazole ring is replaced by a 1,4-disubstituted 1,2,3-triazole moiety.[1] This modification is achieved via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making the compound a "Click-Histamine" analogue.[1]
Unlike the labile imidazole ring of histamine, the 1,2,3-triazole ring is metabolically stable and resistant to oxidative degradation, while retaining the dipole moment and hydrogen-bonding capabilities requisite for G-Protein Coupled Receptor (GPCR) recognition. This guide details its potential as a selective ligand for Histamine H2 and H4 receptors and its utility in fragment-based drug discovery (FBDD).[1]
Chemical Profile & Structural Biology
To understand the biological targets, one must analyze the pharmacophore relative to histamine.
| Feature | Histamine (Endogenous) | Triazole Analogue (Target) | Biological Implication |
| Heterocycle | Imidazole (1,3-diazole) | 1,2,3-Triazole | Triazole is a bioisostere with higher metabolic stability (non-oxidizable).[1] |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor (N2, N3) | The 1,2,3-triazole N2/N3 lone pairs mimic the imidazole N3 acceptor. |
| Side Chain | Ethanamine (flexible) | Ethanamine (N1-linked) | Retains the critical primary amine for Aspartate anchoring in GPCRs.[1] |
| C4-Substituent | Hydrogen (or Methyl in analogs) | Ethyl group | Key Selectivity Factor: Steric bulk at C4 often drives H2/H4 selectivity.[1] |
Synthesis & Origin (The "Click" Factor)
This compound is the specific regioisomer formed by the bio-orthogonal reaction of 2-azidoethanamine and 1-butyne .[1] This synthetic accessibility allows for rapid library generation, a key advantage over traditional imidazole synthesis.
Figure 1: Synthesis of the target compound via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
Primary Biological Targets
Based on Structure-Activity Relationship (SAR) data for triazole-histamine analogues, the following targets are prioritized.
Histamine H2 Receptor (H2R)[2][3]
-
Mechanism: Agonism / Partial Agonism.[2]
-
Rationale: The H2 receptor is known to accommodate modifications at the 4-position of the heterocycle. 4-methylhistamine is a classic H2-selective agonist.[1] The 4-ethyl group in the triazole analogue targets the same hydrophobic pocket as the methyl group in 4-methylhistamine, potentially enhancing H2 selectivity over H1.[1]
-
Binding Mode: The primary amine forms an ionic bond with Asp98 (TM3) . The triazole ring participates in
- stacking or dipole interactions with Asp186 and Thr190 (TM5).[1]
Histamine H4 Receptor (H4R)[2][4]
-
Rationale: The H4 receptor has a distinct binding pocket that favors imidazole replacements, including 1,2,3-triazoles. Research indicates that 1,2,3-triazole ligands with lipophilic substitutions (like the ethyl group) can achieve nanomolar affinity for H4R.
-
Therapeutic Relevance: H4R ligands are critical for modulating immune responses (chemotaxis of eosinophils and mast cells).
Histamine N-Methyltransferase (HNMT)[1]
-
Mechanism: Competitive Inhibition / Substrate.
-
Rationale: HNMT is responsible for inactivating histamine by methylating the imidazole ring. The 1,2,3-triazole ring is a poor substrate for methylation compared to imidazole, meaning this compound may act as a competitive inhibitor , blocking the active site and effectively increasing local histamine concentrations.
Figure 2: Primary biological targets and predicted pharmacological modes of action.[1]
Experimental Validation Framework
To validate these targets, the following self-validating experimental protocols are recommended.
Radioligand Binding Assay (H3/H4 Focus)
Objective: Determine affinity (
-
Reagents: Membrane preparations from HEK-293 cells stably expressing human H3R or H4R.[1]
-
Radioligand:
-N -methylhistamine (H3R) or -Histamine (H4R).[1] -
Protocol:
-
Incubate membranes with radioligand (2 nM) and increasing concentrations of the triazole analogue (
to M).[1] -
Use Thioperamide (10
M) to define non-specific binding. -
Incubate for 60 min at 25°C.
-
Terminate via rapid filtration over GF/B filters.
-
Validation: The
must be converted to using the Cheng-Prusoff equation. A nM indicates a "Hit".
-
Functional cAMP Assay (H2 Selectivity)
Objective: Confirm H2 receptor agonism (Gs-coupling).
-
System: CHO cells expressing human H2R.
-
Sensor: cAMP-dependent luciferase reporter or FRET biosensor.[1]
-
Protocol:
Safety Profiling (Off-Target)
Because of the primary amine, hERG channel inhibition is a risk.
-
Assay: Automated Patch Clamp (PatchXpress).
-
Threshold:
> 10 M is required for safety in early drug development.
References
-
Bioisosterism of Triazoles
- Title: The 1,2,3-triazole ring as a bioisostere in medicinal chemistry.
- Source: Drug Discovery Today (2017).
-
URL:[Link]
-
H4 Receptor Ligands
-
H2 Receptor SAR
-
Click Chemistry in Drug Design
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- 5. Triazole ligands reveal distinct molecular features that induce histamine H4 receptor affinity and subtly govern H4/H3 subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies and bioactivity evaluation of 1,2,3-triazole containing analogues as a selective sphingosine kinase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine Salts
Abstract
The solid-state properties of an active pharmaceutical ingredient (API) are critical determinants of its stability, solubility, and bioavailability. For novel compounds, such as those containing the versatile 1,2,3-triazole moiety, a thorough understanding of the crystalline structure is paramount for de-risking the drug development process. This guide provides an in-depth technical workflow for the comprehensive crystal structure analysis of salts derived from the novel API, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. We will navigate the logical progression from API synthesis and salt form screening to the detailed methodologies of single-crystal and powder X-ray diffraction, culminating in an analysis of the crystal packing and intermolecular forces that define the solid state. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust protocols to ensure scientific integrity and accelerate pharmaceutical development.
Introduction: The Critical Role of the Solid State in Triazole-Based Drug Development
The 1,2,3-triazole heterocycle is a privileged scaffold in medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which contribute to its frequent incorporation into a wide range of therapeutic agents.[1] The journey from a promising molecule to a viable drug product, however, is fraught with challenges, many of which are rooted in the physicochemical properties of the API's solid form.
Crystal polymorphism, the ability of a compound to exist in multiple crystalline forms, can have profound implications for a drug's performance.[2] Different polymorphs of the same API can exhibit varied solubility, dissolution rates, stability, and manufacturability, directly impacting the drug's bioavailability and therapeutic efficacy.[3][4] The unexpected appearance of a more stable, less soluble polymorph has historically led to catastrophic failures in drug development and even post-market product recalls.[4]
Therefore, a proactive and rigorous analysis of the crystalline state is not merely a characterization step but a foundational pillar of rational drug design. By forming salts of an ionizable API like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, we can modulate its properties to achieve an optimal balance of solubility and stability.[5][6] The definitive method for understanding and controlling these solid-state properties is through crystal structure analysis. Single-crystal X-ray diffraction (SCXRD) provides the unambiguous three-dimensional arrangement of atoms, while powder X-ray diffraction (PXRD) confirms the bulk purity of the desired crystalline phase.[2][7]
This guide will use 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a case study to present a holistic and practical approach to crystal structure analysis, empowering development teams to make informed decisions and ensure the robustness and consistency of their drug candidates.
Synthesis of the Active Pharmaceutical Ingredient (API)
A robust and scalable synthesis of the API is the logical starting point. For the target compound, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a highly efficient and widely adopted method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction provides high yields and regioselectivity for the 1,4-disubstituted triazole isomer.
A plausible synthetic route begins with the conversion of a protected 2-aminoethanol derivative to an azide, followed by the CuAAC reaction with 1-butyne to form the ethyl-substituted triazole ring. The final step involves deprotection to yield the primary amine.
Pharmaceutical Salt Screening: Identifying Optimal Solid Forms
The presence of a basic primary amine (pKa typically ~9-10) in the API makes it an excellent candidate for salt formation. The goal of a salt screen is to identify crystalline salts with improved physicochemical properties, such as enhanced aqueous solubility, dissolution rate, and physical stability, compared to the free base.[8][9]
Rationale and Counterion Selection
A rational salt screening strategy begins with the selection of a diverse set of pharmaceutically acceptable counterions.[10] The pKa difference between the API and the counterion is a key consideration; a ΔpKa (pKa_base - pKa_acid) of ≥ 3 is generally recommended to ensure a high probability of salt formation over a cocrystal.[9] The screen should include both inorganic and organic acids to explore a wide range of potential crystal packing arrangements and intermolecular interactions.
| Counterion Class | Example Acids (Counterions) | Rationale |
| Inorganic Acids | Hydrochloric Acid (Chloride) | Small, simple; often forms stable, crystalline salts. |
| Sulfuric Acid (Sulfate) | Divalent; can form complex hydrogen-bond networks. | |
| Phosphoric Acid (Phosphate) | Can form mono-, di-, and tri-basic salts. | |
| Sulfonic Acids | Methanesulfonic Acid (Mesylate) | Strong organic acid; good salt formers. |
| Ethanesulfonic Acid (Esylate) | Provides a slightly more lipophilic counterion. | |
| Carboxylic Acids | Maleic Acid (Maleate) | Dicarboxylic; offers multiple hydrogen bond donors/acceptors. |
| L-Tartaric Acid (Tartrate) | Chiral, dicarboxylic; useful for chiral resolution and forming robust networks. | |
| Citric Acid (Citrate) | Tricarboxylic; can form highly soluble salts. | |
| Table 1: Representative list of counterions for a salt screen. |
Experimental Protocol: Saturated Solution Method
The saturated solution method is a robust technique for salt screening.[11][12] It involves dissolving the API free base in a selection of solvents and adding a stoichiometric amount of the chosen acid.
Step-by-Step Protocol:
-
Solubility Assessment: Determine the approximate solubility of the API free base in a range of solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) to select appropriate systems for the screen.
-
Stock Solution Preparation: Prepare a stock solution of the API free base in a chosen solvent at a known concentration.
-
Reaction Setup: In parallel vials, dispense a fixed volume of the API stock solution.
-
Counterion Addition: Add a stoichiometric equivalent (e.g., 1.0 or 1.1 eq.) of each selected acid to the respective vials.
-
Crystallization Induction: Subject the vials to controlled temperature cycling (e.g., heat to 50°C, then cool slowly to 5°C) or slow solvent evaporation to induce crystallization.
-
Solid Isolation: Isolate any resulting solids by centrifugation or filtration.
-
Initial Characterization: Analyze the isolated solids using techniques like Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.
Single Crystal Growth: The Gateway to Atomic Resolution
To determine the precise three-dimensional structure of a promising salt, a high-quality single crystal (typically 0.1-0.3 mm in each dimension) is required.[13] Growing such crystals is often considered an art, but systematic approaches can significantly increase the success rate.
Common Crystallization Techniques
-
Slow Evaporation: A solution of the salt is left in a vial covered with a perforated seal, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration to the point of supersaturation and nucleation.[14]
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled very slowly, reducing the solubility and inducing crystal growth.[15] This can be achieved by placing the vial in an insulated container (e.g., a Dewar flask).
-
Vapor Diffusion: A concentrated solution of the salt in a less volatile solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the salt is insoluble. The anti-solvent vapor slowly diffuses into the salt solution, reducing its solubility and promoting crystallization.
Protocol for Slow Evaporation
Rationale: This method is straightforward and effective for many organic salts. The key is to control the rate of evaporation to allow for slow, ordered growth rather than rapid precipitation.
Step-by-Step Protocol:
-
Solvent Selection: Choose a solvent or solvent system in which the salt is moderately soluble. Solvents like ethanol, methanol, or acetonitrile are often good starting points.[14]
-
Prepare a Near-Saturated Solution: Dissolve the salt in the chosen solvent with gentle warming, if necessary, to create a clear, slightly sub-saturated solution.
-
Filter the Solution: Filter the solution through a syringe filter (e.g., 0.22 µm) into a clean, dust-free vial. This removes particulate matter that could act as unwanted nucleation sites.[16]
-
Seal and Incubate: Cover the vial with a cap or parafilm containing one or two small pinholes.
-
Isolate and Observe: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.[16]
-
Monitor Growth: Observe the vial periodically without disturbing it. High-quality crystals often grow over several days to weeks.
Definitive Structure Elucidation: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the atomic-level structure of a crystalline material. It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice.[7][17]
The SCXRD Workflow
Step-by-Step Experimental and Computational Protocol
-
Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a cryo-loop or glass fiber using a minimal amount of cryo-protectant oil.[7]
-
Data Collection: Mount the crystal on the goniometer of the diffractometer. A stream of cold nitrogen (typically 100 K) is used to flash-cool the crystal, minimizing thermal motion and radiation damage. The instrument then rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam, and a 2D detector records the resulting diffraction patterns.[7][18]
-
Data Processing: Specialized software is used to index the diffraction spots to determine the unit cell parameters and crystal system. The intensities of all collected reflections are integrated and corrected for experimental factors (e.g., Lorentz-polarization effects, absorption).[18]
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.
-
Structure Refinement: A least-squares refinement process is used to optimize the atomic coordinates, site occupancy factors, and atomic displacement parameters to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.
-
Validation: The final structural model is validated using metrics such as R-factors, goodness-of-fit (GooF), and residual electron density to ensure its accuracy and quality. The final, validated structure is typically reported in a Crystallographic Information File (CIF).
Hypothetical Data Presentation
For a hypothetical hydrochloride salt of the API, the SCXRD analysis would yield a data table similar to this:
| Parameter | Hypothetical Value: API·HCl |
| Crystal Data | |
| Chemical Formula | C₈H₁₅N₄⁺ · Cl⁻ |
| Formula Weight | 202.69 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.513(2) |
| b (Å) | 12.421(3) |
| c (Å) | 9.887(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 1008.5(4) |
| Z (molecules/cell) | 4 |
| Data Collection & Refinement | |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 (Mo Kα) |
| Reflections Collected | 9875 |
| Independent Reflections | 2310 [R(int) = 0.025] |
| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |
| Goodness-of-fit (GooF) | 1.05 |
| Table 2: Example of crystallographic data obtained from an SCXRD experiment. |
Bulk Analysis and Polymorphism Screening: Powder X-ray Diffraction (PXRD)
While SCXRD provides the structure of a single crystal, PXRD is essential for analyzing the bulk powder, making it a cornerstone of pharmaceutical quality control.[2][19] Its primary roles are to confirm that the bulk material consists of the desired crystalline phase and to screen for the existence of other polymorphs.[3][20]
Phase Confirmation
The CIF file generated from the SCXRD analysis can be used to calculate a theoretical PXRD pattern. This calculated pattern serves as the "fingerprint" for that specific crystal form. The experimental PXRD pattern of a newly synthesized batch of the salt is then collected and overlaid with the calculated pattern. A perfect match confirms the phase purity of the bulk sample.
Polymorphism Screening
Different polymorphs, having different crystal lattices, will produce distinct PXRD patterns.[2] A comprehensive polymorph screen involves crystallizing the salt under a wide variety of conditions (different solvents, temperatures, pressures, etc.) and analyzing each solid sample by PXRD. The discovery of patterns different from the original form indicates the presence of new polymorphs, which must then be fully characterized.
Understanding Supramolecular Architecture: Crystal Packing and Hydrogen Bonding
The final step in the analysis is to interpret the crystal structure to understand the intermolecular forces that govern its properties. For pharmaceutical salts, hydrogen bonds are of paramount importance.[21][22][23]
In our hypothetical API·HCl salt, the protonated primary amine (R-NH₃⁺) is a strong hydrogen bond donor. The chloride anion (Cl⁻) is an acceptor. The three nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors. A detailed analysis of the CIF would reveal the precise network of these interactions. For example, a common motif would be a charge-assisted hydrogen bond between the ammonium group and the chloride ion (N⁺-H···Cl⁻), which is a very strong and structure-directing interaction.[21] Additional, weaker C-H···N or C-H···Cl interactions may further stabilize the three-dimensional packing. Understanding this hydrogen-bonding network provides invaluable insight into the crystal's stability and can help explain its observed physicochemical properties.[24]
Conclusion
The comprehensive crystal structure analysis of a novel pharmaceutical salt is a multi-faceted but logical process that is indispensable for modern drug development. By integrating API synthesis, rational salt screening, single-crystal growth, definitive SCXRD analysis, and bulk PXRD characterization, researchers can gain a deep and actionable understanding of their compound's solid state. This rigorous, front-loaded approach allows for the selection of an optimal solid form with desirable properties, mitigating the risks of polymorphism and ensuring the development of a safe, effective, and consistent drug product. The insights gained from analyzing the crystal packing and hydrogen-bonding networks provide a foundation for true crystal engineering, transforming what was once an art into a predictive science.[25][26]
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Creative Biostructure. (2025, April 14). X-ray Powder Diffraction in Drug Polymorph Analysis. [Link]
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Gong, Y., et al. (n.d.). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. PMC. [Link]
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Hammond, R. B., et al. (2004, August 12). Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. [Link]
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Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. [Link]
-
Triclinic Labs. (n.d.). Cocrystals: A regulatory rebirth. [Link]
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Unknown Author. (2025, May 27). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]
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Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]
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Kumar, L. (n.d.). Pharmaceutical Cocrystals: A Novel Systematic Approach for the Administration of Existing Drugs in New Crystalline Form. [Link]
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ter Horst, J. H., et al. (2015). An evaluation of salt screening methodologies. ResearchGate. [Link]
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Unknown Author. (2025, August 6). Pharmaceutical Co-Crystals: A New Paradigm of Crystal Engineering. Request PDF. [Link]
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Saha, S., et al. (2018, February 18). Drug-Drug and Drug-Nutraceutical Cocrystal/Salt as Alternative Medicine for Combination Therapy: A Crystal Engineering Approach. MDPI. [Link]
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Blagden, N., et al. (2007, July 30). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. PubMed. [Link]
-
Unknown Author. (n.d.). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. IQPC. [Link]
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Unknown Author. (n.d.). Co-crystals. [Link]
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Technobis. (2023, June 7). How to salt screen using the Crystal 16. [Link]
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Brittain, H. G. (2009, December 1). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. [Link]
-
Roy, L. (2025). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm (RSC Publishing). [Link]
-
ter Horst, J. H., et al. (2015, June 15). An evaluation of salt screening methodologies. PubMed. [Link]
-
L. J. McCormick, et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]
-
Oreate AI. (2026, January 7). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. [Link]
-
Nunes, C., et al. (2019, May 15). Hydrogen bonding networks in gabapentin protic pharmaceutical salts: NMR and in silico studies. PubMed. [Link]
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Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. Books. [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Chemistry. [Link]
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Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Molecular Solids Group. [Link]
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Unknown Author. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. [Link]
-
Singh, S., et al. (2025, June 30). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. [Link]
-
Unknown Author. (n.d.). Single crystal X-ray diffraction analysis. [Link]
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Penn Physics. (2025, July 16). XRD Basics. [Link]
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Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
-
Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
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Smith, G., et al. (n.d.). Crystal structures and hydrogen bonding in the anhydrous tryptaminium salts of the isomeric (2,4-dichlorophenoxy)acetic and (3,5-dichlorophenoxy)acetic acids. PMC. [Link]
-
Grabowski, S. J. (2016, May 17). Analysis of Hydrogen Bonds in Crystals. MDPI. [Link]
-
Taha, M., et al. (n.d.). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. PMC. [Link]
-
Atmiya University. (n.d.). Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety. Library and Learning Center. [Link]
-
Unknown Author. (n.d.). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica. [Link]
-
Al-Warhi, T., et al. (2023, September 6). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. [Link]
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Methodological & Application
Synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
An Application Note for Researchers and Drug Development Professionals
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structural motif" due to its presence in numerous biologically active compounds.[1] Its utility stems from its high chemical stability and its capacity to act as a rigid linker that can engage in hydrogen bonding and dipole interactions, often serving as a bioisostere for amide bonds.[2] This application note provides a comprehensive, in-depth guide to the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a valuable building block for drug discovery. The synthesis leverages the power of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, which is renowned for its efficiency, high yield, and exceptional regioselectivity under mild conditions.[3][4] We present a detailed, field-proven protocol, elucidate the underlying reaction mechanisms, and offer expert insights into experimental choices and troubleshooting.
Introduction: The Significance of 1,2,3-Triazoles in Drug Discovery
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to the development of therapeutic agents.[3] Among these, the 1,2,3-triazole ring system has emerged as a structure of significant interest, featuring in a wide array of pharmaceuticals with anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][5] The rise of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these valuable scaffolds.[6]
The CuAAC reaction, a cornerstone of click chemistry, facilitates the [3+2] cycloaddition between a terminal alkyne and an azide, exclusively forming the 1,4-disubstituted 1,2,3-triazole isomer.[4][7] This method presents a dramatic improvement over the traditional Huisgen thermal cycloaddition, which requires harsh conditions and often results in a mixture of 1,4- and 1,5-regioisomers.[4] The CuAAC reaction's mild, often aqueous conditions, tolerance of numerous functional groups, and simple workup procedures make it an indispensable tool for generating molecular diversity in drug discovery pipelines.[7]
This guide focuses on the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a bifunctional molecule featuring a primary amine that serves as a versatile handle for subsequent derivatization, making it an ideal scaffold for constructing libraries of potential drug candidates.
The CuAAC Reaction: Mechanism and Rationale
The remarkable efficiency of the CuAAC reaction stems from the catalytic action of the Copper(I) ion, which dramatically accelerates the rate of cycloaddition by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[4][7] Understanding the mechanism is key to appreciating the experimental design.
While the precise mechanism has been a subject of study, substantial evidence points to a dinuclear copper-mediated pathway. The catalytic cycle can be summarized as follows:
-
Generation of the Active Catalyst : The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent. Sodium ascorbate is the most common choice for this purpose.[4][8] This approach is more reliable than using Cu(I) salts directly, which are prone to disproportionation and oxidation to the inactive Cu(II) state.[8]
-
Formation of Copper Acetylide : The Cu(I) ion coordinates with the terminal alkyne (1-butyne), increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[7]
-
Cycloaddition : The organic azide (2-azidoethanamine) then coordinates to the copper center, bringing the two reactants into close proximity. This is followed by a concerted or stepwise cycloaddition to form a six-membered copper-containing metallacycle.[4]
-
Product Formation and Catalyst Regeneration : This intermediate rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the Cu(I) catalyst to continue the cycle.[4]
The use of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), is often recommended. The ligand chelates the Cu(I) ion, preventing its oxidation and increasing the reaction rate and overall reliability.[8][9]
Caption: Figure 1: Simplified CuAAC Catalytic Cycle.
Experimental Design and Protocols
The synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is a two-stage process. First, the key azide precursor, 2-azidoethanamine, is prepared. Second, this precursor undergoes the CuAAC reaction with 1-butyne.
Caption: Figure 2: Overall Experimental Workflow.
Materials and Reagents
| Reagent / Material | Grade | Supplier Example | Notes |
| 2-Bromoethylamine hydrobromide | ≥98% | Sigma-Aldrich | |
| Sodium Azide (NaN₃) | ≥99.5% | Sigma-Aldrich | EXTREMELY TOXIC. Handle with extreme caution. |
| 1-Butyne | ≥98% | Sigma-Aldrich | Typically supplied in a lecture bottle or as a solution. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent, ≥98% | Fisher Scientific | |
| Sodium Ascorbate | ≥98% | Acros Organics | Prepare solution fresh before use. |
| tert-Butanol (t-BuOH) | ACS Reagent, ≥99% | VWR | |
| Dichloromethane (DCM) | ACS Reagent | VWR | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For workup. |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent | VWR | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | VWR | For column chromatography. |
| Deionized Water | High Purity | In-house |
Protocol PART A: Synthesis of 2-Azidoethanamine
This protocol is adapted from established methods for the synthesis of 2-azidoamines via nucleophilic substitution.[10]
SAFETY FIRST: Sodium azide is acutely toxic and can form highly explosive heavy metal azides. Do not use metal spatulas. All work should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-bromoethylamine hydrobromide (1 eq.) in deionized water.
-
Addition of Sodium Azide : In a separate flask, carefully dissolve sodium azide (1.5 eq.) in deionized water. Caution : Use a plastic or ceramic spatula. Slowly add the sodium azide solution to the stirred solution of 2-bromoethylamine hydrobromide at room temperature.
-
Reaction : Heat the reaction mixture to 70-80°C and stir for 24-48 hours.[10] The progress of the reaction can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup and Extraction :
-
Cool the reaction mixture to room temperature.
-
Make the solution basic (pH ~10-11) by the careful, portion-wise addition of solid sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Isolation : Filter off the drying agent and carefully remove the solvent under reduced pressure using a rotary evaporator. Caution : Do not heat the crude azide product to dryness at high temperatures due to its potential thermal instability. The resulting 2-azidoethanamine is typically an oil and can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR.
Protocol PART B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a generalized procedure for small molecule synthesis via CuAAC.[7]
-
Reaction Setup : In a 100 mL round-bottom flask, dissolve the crude 2-azidoethanamine (1 eq.) from Part A and 1-butyne (1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation :
-
In a small vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq.).
-
In another small vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq.).
-
-
Initiation of Reaction : To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed as the Cu(I) species is formed.
-
Reaction : Stir the mixture vigorously at room temperature for 12-24 hours. The reaction is typically open to the air, as the sodium ascorbate provides a sufficient reductive environment to maintain the copper in its active Cu(I) state.[8] Monitor the reaction by TLC until the starting azide is consumed.
-
Workup and Copper Removal :
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride to complex and remove the copper catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification :
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient elution system (e.g., dichloromethane/methanol with 1% triethylamine) to isolate the pure 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
-
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the chemical structure, including the characteristic triazole proton signal.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the synthesized compound.
-
FTIR Spectroscopy : To identify key functional groups.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition provides a powerful and reliable method for the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.[3] This protocol offers a robust and reproducible pathway for researchers in drug discovery and medicinal chemistry to access this versatile molecular scaffold. The mild reaction conditions, high yields, and straightforward purification make this an exemplary application of click chemistry for the efficient generation of novel chemical entities. By understanding the underlying principles and adhering to the safety precautions outlined, researchers can confidently employ this methodology in their laboratories.
References
- Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction.Organic Letters - ACS Publications.
- Ethanamine, 2-azido-N-methyl- | 89865-33-8.Benchchem.
- A review of click chemistry in the synthesis of organophosphorus triazoles and their biological activities.PubMed.
- PCy3-assisted Ag(i)-catalyzed click reaction for regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature.Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of Functionalized Triazoles on DNA via Azide-Acetonitrile “Click” Reaction.Organic Letters - ACS Publications.
- Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3-Triazoles.ChemRxiv.
- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation.PMC.
- "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation".Jena Bioscience.
- Click Chemistry Azide-Alkyne Cycloaddition.Organic Chemistry Portal.
- 2-azidoethanamine 87156-40-9 wiki.Guidechem.
- CAS 87156-40-9: 2-Azidoethylamine.CymitQuimica.
- Protocol for Azide-Alkyne Click Chemistry.BroadPharm.
- 2-Azidoethylamine.LookChem.
- An In-depth Technical Guide to Copper-Catalyzed Click Chemistry for Beginners.Benchchem.
- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).MDPI.
- 1,2-Azidoamine synthesis by azidonation, azidation or substitution.Organic Chemistry Portal.
- Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review.PMC.
- Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy.PMC.
- Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.ijprajournal.
- Synthesis of ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H/2H-chromene- 3-carboxylates by cycloaddition of ethyl 2-(azidomethyl).Indian Journal of Chemistry.
- Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles.ResearchGate.
- Library 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities.ResearchGate.
- 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.Life Chemicals.
- Synthesis methods of 1,2,4-triazole-3-thiones: review.National Library of Medicine.
- Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives.Der Pharma Chemica.
- 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride hydrate.Sigma-Aldrich.
- Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1.Arkivoc.
- Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted.Indian Journal of Advances in Chemical Science.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of click chemistry in the synthesis of organophosphorus triazoles and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Ethanamine, 2-azido-N-methyl- | 89865-33-8 | Benchchem [benchchem.com]
Application Note: Optimized Synthesis of 2-(1,2,3-Triazol-4-yl)ethanamines via Ligand-Assisted CuAAC
Topic: Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition to Form Triazole Ethanamine Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Chemical Biologists.[1]
Executive Summary
The 2-(1,2,3-triazol-4-yl)ethanamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for histamine and a versatile linker in bioconjugation (e.g., PROTACs, antibody-drug conjugates).[1] While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for triazole formation, the synthesis of ethanamine derivatives presents unique challenges:
-
Catalyst Poisoning: Free aliphatic amines can chelate Cu(I), arresting the catalytic cycle.
-
Safety Hazards: The precursor, 2-azidoethanamine, has a high nitrogen-to-carbon ratio (
), classifying it as a potentially explosive energetic material.[1] -
Purification: Removal of copper species from polar amine products is notoriously difficult.
This guide details a ligand-assisted protocol utilizing THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to shield the copper catalyst from amine poisoning while maintaining high reactivity in aqueous media.[1][2][3] We also prioritize a safety-first approach using 2-azidoethanamine hydrochloride to mitigate volatility and explosion risks.[1]
Critical Safety Directive: Handling Small Azides
WARNING: EXPLOSION HAZARD
Small organic azides are potentially explosive.[4] The "Rule of Six" suggests that organic azides are generally safe if
-
2-Azidoethanamine (
): Ratio = .[1] HIGHLY UNSTABLE. -
Protocol Modification: NEVER isolate the free base of 2-azidoethanamine. Always handle it as the Hydrochloride (HCl) salt or generate it in situ. The HCl salt is a stable solid but should still be treated with caution, stored below 4°C, and never subjected to metal spatulas or shock.
Mechanistic Insight & Reaction Design
The Ligand Necessity
In standard CuAAC, Cu(I) coordinates with the alkyne to form a copper-acetylide intermediate. However, the ethanamine substrate possesses a primary amine (
Solution: We employ THPTA , a water-soluble tertiary amine ligand.[1][3]
-
Function: THPTA binds Cu(I) with sufficient affinity to prevent oxidation and non-productive chelation by the substrate amine, yet labile enough to permit the catalytic cycle.
-
Stoichiometry: A 5:1 Ligand-to-Copper ratio is strictly enforced to ensure full encapsulation of the metal center.[1]
Reaction Scheme
Figure 1: Reaction logic for the ligand-assisted synthesis of triazole ethanamines.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 2-Azidoethanamine HCl | >95% Purity | Azide Precursor |
| Terminal Alkyne | Substrate specific | Reaction Partner |
| CuSO | 20 mM aq. solution | Catalyst Precursor |
| THPTA Ligand | 50 mM aq.[5] solution | Cu(I) Stabilizer |
| Sodium Ascorbate | 100 mM (Freshly prepared) | Reducing Agent |
| Buffer | 100 mM Phosphate (pH 7.0) | Solvent/pH Control |
| DMSO | HPLC Grade | Co-solvent (if needed) |
Step-by-Step Procedure
Scale: 1.0 mmol Alkyne equivalent.
Step 1: Preparation of Catalyst-Ligand Complex (The "Master Mix")
Rationale: Pre-complexing Copper and THPTA ensures that free Cu ions never encounter the amine substrate, preventing immediate poisoning.
-
In a microcentrifuge tube, combine 500 µL of THPTA stock (25 µmol) and 100 µL of CuSO
stock (5 µmol) . -
Vortex for 10 seconds. The solution should remain clear blue.
-
Incubate for 5 minutes at Room Temperature (RT).
-
Note: This creates a 5:1 Ligand:Metal complex.[5]
-
Step 2: Reaction Assembly
-
In a 4 mL glass vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Terminal Alkyne in 1.0 mL of DMSO (or appropriate solvent based on solubility).
-
Add 1.2 mmol (147 mg) of 2-Azidoethanamine HCl .
-
Note: We use a slight excess of the azide salt.[2]
-
-
Add 2.0 mL of Phosphate Buffer (pH 7.0) .
-
Critical: The pH must remain neutral. The HCl salt will slightly acidify the solution; the buffer counteracts this. If the pH drops below 5, the catalytic turnover slows significantly.
-
-
Add the Catalyst-Ligand Complex (prepared in Step 1) to the reaction vial.
Step 3: Initiation
-
Add 200 µL of Sodium Ascorbate stock (20 µmol) dropwise while stirring.
-
Purge the headspace with Nitrogen or Argon for 30 seconds (optional but recommended to prevent oxidation).
-
Cap the vial and stir at Room Temperature for 2–4 hours .
-
Monitoring: Reaction progress can be monitored by LC-MS (disappearance of alkyne) or TLC (using Ninhydrin stain for the amine).
-
Step 4: Workup & Copper Scavenging
Rationale: Amine products bind Copper avidly. Standard extraction often fails to remove all metal. Chelation resin is required.
-
Dilute the reaction mixture with 10 mL deionized water.
-
Add 500 mg of QuadraPure™ TU (or equivalent Thiourea scavenger resin) .
-
Stir vigorously for 30 minutes. The resin will capture the Cu species.
-
Filter the mixture to remove the resin.
-
Lyophilize the aqueous filtrate to obtain the crude product as a salt or perform Solid Phase Extraction (SPE) (C18 cartridge) if the product is hydrophobic.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of triazole ethanamine.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Solution turns brown/yellow | Cu(I) Oxidation | Oxygen ingress.[1] Increase Ascorbate to 50 µmol and purge with Argon. |
| Precipitate forms immediately | Ligand Insufficiency | Ensure 5:1 THPTA:Cu ratio. Free Cu is precipitating with the amine. |
| Low Yield (<50%) | pH Drift | The HCl salt lowered pH. Check pH; add 1M NaOH dropwise to reach pH 7.0-7.5. |
| Blue product after workup | Residual Copper | Product is chelating Cu. Repeat scavenger resin treatment or use EDTA wash. |
References
-
Presoslski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
-
BroadPharm. (2022). "Protocol for Azide-Alkyne Click Chemistry."
-
LookChem. (2023).
-
BenchChem. (2025).[6] "Application Notes for Ligand-Assisted CuAAC."
-
(General Reference)
-
Sources
using 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a ligand in catalysis
Application Note: 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethanamine as a Bidentate N,N-Ligand in Copper-Catalyzed Transformations
Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Executive Summary
In modern drug discovery and materials science, the rapid and reliable construction of complex molecular architectures relies heavily on transition-metal catalysis. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (MW: 140.19 g/mol ) has emerged as a highly versatile bidentate N,N-ligand[1]. By synergizing a primary aliphatic amine with a 1,2,3-triazole core, this ligand provides robust stabilization for Copper(I) catalysts in both aqueous and organic media[2]. This application note details the mechanistic rationale behind its use and provides self-validating protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ullmann-type C-N cross-coupling reactions.
Mechanistic Rationale & Ligand Design
The efficacy of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine stems from its precise electronic and steric profile, which addresses the primary failure modes of ligand-free copper catalysis (namely, metal oxidation and disproportionation)[3].
-
-Donation &ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Acceptance: The primary amine acts as a powerful -donor, significantly increasing the electron density on the Cu(I) center. This electron richness accelerates the deprotonation of terminal alkynes, which is often the rate-determining step in CuAAC. Conversely, the 1,2,3-triazole ring serves as a -acceptor, stabilizing the low-valent metal against oxidation by atmospheric oxygen[4]. -
Optimal Bite Angle: The ethyl linker between the amine and the triazole nitrogen facilitates the formation of a stable 5-membered metallacycle upon coordination[3]. This chelate effect locks the metal in a stable resting state while leaving sufficient open coordination sites for substrate binding.
-
Phase-Transfer Lipophilicity: The 4-ethyl substitution on the triazole ring provides critical lipophilicity compared to unsubstituted analogs, ensuring the catalyst complex remains soluble at the interface of mixed aqueous-organic solvent systems[1].
Logical breakdown of the ligand's structural features and their catalytic effects.
Physicochemical & Coordination Profile
To ensure reproducibility across different synthetic workflows, the quantitative properties of the ligand are summarized below.
| Property | Value | Causality / Impact on Catalysis |
| Molecular Weight | 140.19 g/mol | Low molecular weight ensures high atom economy when utilized as a catalyst additive[1]. |
| Coordination Sites | 2 (N,N) | Forms a thermodynamically stable 5-membered metallacycle with transition metals[3]. |
| Electronic Profile | Lowers the activation energy barrier for oxidative addition and substrate deprotonation. | |
| Solubility | H₂O, Alcohols, DMSO | Highly versatile; supports both aqueous (Click) and polar aprotic (Ullmann) reaction media[2]. |
Protocol 1: Accelerated CuAAC (Click Chemistry) in Aqueous Media
Context: Standard CuAAC often suffers from sluggish kinetics or catalyst degradation in water. Utilizing this bidentate ligand protects the Cu(I) species and achieves near-quantitative conversion without the precipitation of metallic copper[5].
Materials:
-
Terminal alkyne (1.0 equiv) & Organic azide (1.0 equiv)
-
CuSO₄·5H₂O (5 mol%)
-
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (6 mol%)
-
Sodium ascorbate (10 mol%)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a degassed vial, dissolve CuSO₄·5H₂O and the ligand in the H₂O portion of the solvent.
-
Causality: Pre-mixing the copper source with the ligand before adding the reductant ensures that the moment Cu(II) is reduced to Cu(I), it is immediately captured by the bidentate nitrogen pocket, preventing disproportionation into inactive Cu(0) and Cu(II)[3].
-
-
Reduction & Validation: Add sodium ascorbate to the aqueous solution.
-
Validation Checkpoint: Observe the color metric. The solution will briefly darken and then turn pale yellow or colorless . This visual confirmation validates the successful generation of the active, stabilized [Cu(N,N-L)]⁺ complex. A shift to deep blue/green indicates oxygen ingress and reaction failure[5].
-
-
Substrate Addition: Add t-BuOH, followed by the alkyne and the azide.
-
Causality:t-BuOH enhances the solubility of the organic substrates. The ligand's 4-ethyl group provides the exact lipophilicity needed to keep the catalytic complex active at the biphasic interface[1].
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Workup: Extract the mixture with ethyl acetate. The highly polar Cu-ligand complex remains entirely in the aqueous phase, allowing for metal-free product isolation in the organic layer.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) cycle stabilized by the N,N-ligand.
Protocol 2: Copper-Catalyzed Ullmann-Type C-N Cross-Coupling
Context: The arylation of amines using aryl halides typically requires harsh conditions (>120°C). Bidentate 1,2,3-triazole-containing ligands act as powerful replacements for traditional polypyridyl ligands, lowering the activation barrier for oxidative addition[4].
Materials:
-
Aryl iodide (1.0 equiv) & Primary/Secondary amine (1.2 equiv)
-
CuI (10 mol%)
-
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (15 mol%)
-
K₂CO₃ (2.0 equiv)
-
Solvent: Anhydrous DMSO
Step-by-Step Methodology:
-
Complexation: Combine CuI and the ligand in anhydrous DMSO under an inert atmosphere (N₂/Ar). Stir at room temperature for 15 minutes.
-
Causality: Forming the[Cu(L)I] complex prior to the introduction of the base prevents the irreversible formation of inactive, polymeric copper oxides[4].
-
-
Reagent Addition: Add the aryl iodide, the amine, and K₂CO₃ sequentially.
-
Thermal Activation & Validation: Heat the mixture to 80–90°C.
-
Validation Checkpoint: Monitor the reaction via TLC or LC-MS after 4 hours. The presence of the product at <100°C validates the ligand's ability to electronically activate the Cu(I) center. If the reaction stalls, verify the anhydrous nature of the K₂CO₃, as water can poison the Ullmann catalytic cycle.
-
-
Workup: Cool to room temperature, quench with water, and extract with dichloromethane. Wash the organic layer with brine to remove residual DMSO and ligand.
References
-
Benchchem. "2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine Product Data." Benchchem Catalog. 1
-
ChemScene. "2-(1H-1,2,3-Triazol-1-yl)ethan-1-amine (CAS 4320-94-9)." ChemScene Product Catalog. 2
-
Chemical Review and Letters. "Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex." Chem. Rev. Lett.3
-
Lewis, J. E., et al. "Can 2-Pyridyl-1,2,3-triazole 'Click' Ligands be Used to Develop Cu(I)/Cu(II) Molecular Switches?" ACS Omega, 2021. 4
-
Nakamura, T., et al. "Copper(I) 1,2,3-Triazol-5-ylidene Complexes as Efficient Catalysts for Click Reactions of Azides with Alkynes." Organic Letters, 2011.5
Sources
bioconjugation techniques using 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine linkers
This guide details the application, synthesis, and bioconjugation protocols for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine , a specialized linker motif often utilized as a histamine bioisostere or a stable spacer in drug discovery and chemical biology.[1]
Part 1: Technical Overview & Mechanism
The Molecule: Structure and Function
The molecule 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine represents a convergence of "Click" chemistry utility and pharmacological design.[1] It functions primarily in two capacities:[1]
-
Histamine Bioisostere: The 1,2,3-triazole ring serves as a robust bioisostere for the imidazole ring found in histamine.[1][2] The 4-ethyl group mimics the lipophilic bulk of substituted histamines, while the ethylamine tail retains the critical receptor-binding amine functionality.[1]
-
Stable "Click" Linker: It is the prototypical product of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) between 2-azidoethanamine (the linker arm) and 1-butyne (the payload/cap).[1]
Chemical Reactivity Profile
-
Primary Amine (
): The sole conjugation handle.[1][2] It is nucleophilic ( ) and reactive toward activated esters (NHS, TFP), aldehydes (reductive amination), and isothiocyanates.[1] -
1,2,3-Triazole Core: Chemically inert under physiological conditions.[1] It resists metabolic degradation (unlike amides/esters) and provides a rigid dipole that can participate in hydrogen bonding and
-stacking.[1] -
4-Ethyl Group: A hydrophobic "dead-end" substituent in this specific molecule, often used to probe steric tolerance in binding pockets or to modulate the LogP of the conjugate.[1]
Part 2: Synthesis & Assembly Protocols
This section covers two distinct workflows:
-
Workflow A: Generating the linker via Click Chemistry (if synthesizing from precursors).[1][2]
-
Workflow B: Conjugating the pre-formed amine linker to a biomolecule (e.g., Protein Labeling).
Workflow A: Synthesis via CuAAC (The "Click" Reaction)
Use this protocol if you are generating the linker in situ from 2-azidoethanamine and 1-butyne.
Reagents:
-
Azide: 2-Azidoethanamine (or HCl salt).[1]
-
Alkyne: 1-Butyne (gas or solution) or functionalized alkyne derivative.[1]
-
Catalyst:
+ Sodium Ascorbate (NaAsc).[1][2] -
Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) – Critical to protect biomolecules from oxidative damage.[2]
Protocol:
-
Preparation: Dissolve 2-azidoethanamine (1.0 eq) and Alkyne (1.2 eq) in water/DMSO (1:1 v/v).
-
Catalyst Mix: Pre-mix
(0.1 eq) and THPTA (0.5 eq) in water. Add Sodium Ascorbate (0.5 eq) to reduce Cu(II) to Cu(I).[1] The solution should turn colorless/pale yellow.[1] -
Reaction: Add the catalyst mix to the azide/alkyne solution.
-
Incubation: Stir at Room Temperature (RT) for 1–4 hours. Monitor via LC-MS (Target Mass: ~140.19 Da for the ethyl variant).[1]
-
Purification: Remove copper via EDTA chelation or silica filtration.[1]
Workflow B: Bioconjugation to Proteins (NHS-Ester Chemistry)
Use this protocol to attach the 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine ligand to a carrier protein (e.g., BSA, KLH) or antibody.[2]
Reagents:
-
Ligand: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (dissolved in DMSO).
-
Crosslinker:
(Bis(sulfosuccinimidyl)suberate) or direct carboxyl activation via EDC/NHS.[1][2] -
Buffer: Phosphate Buffered Saline (PBS), pH 7.[1][2]4. Avoid amine-containing buffers like Tris.[1]
Step-by-Step Protocol:
-
Protein Activation (Two-Step Method):
-
Conjugation:
-
Incubation:
-
Incubate for 2 hours at RT or Overnight at 4°C with gentle agitation.
-
-
Quenching:
-
Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters.[1] Incubate for 15 mins.
-
-
Purification:
-
Dialysis: Use a Slide-A-Lyzer cassette (10k MWCO) against PBS (3 changes over 24 hours) to remove excess small molecule ligand.[1]
-
Spin Column: Zeba Spin Desalting Columns (7k MWCO) for rapid purification.
-
Part 3: Visualization & Logic
Reaction Logic Diagram
The following diagram illustrates the formation of the linker and its subsequent conjugation logic.
Figure 1: Synthesis and Conjugation Workflow.[1] The diagram tracks the assembly of the triazole linker via Click chemistry and its subsequent conjugation to a protein carrier.
Part 4: Characterization & Quality Control
| Technique | Parameter | Expected Outcome |
| LC-MS (ESI) | Molecular Weight | 140.19 Da ( |
| 1H NMR | Triazole Proton | Distinct singlet at |
| TNBS Assay | Conjugation Efficiency | Colorimetric assay to quantify loss of free amines on the protein surface, indicating successful conjugation.[1][2] |
| UV-Vis | Ligand Loading | If the triazole has a distinct absorbance (weak at 210nm), use difference spectroscopy.[1] Otherwise, rely on TNBS or MS (MALDI-TOF).[1] |
Part 5: References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1][2][3] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Bonandi, E., et al. (2017).[1][2] The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today.
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for NHS/EDC protocols).
-
Thirumurugan, P., Matosiuk, D., & Jozwiak, K. (2013).[1][2] Click chemistry for drug development and diverse chemical–biology applications.[1][4][5] Chemical Reviews. [1]
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- 4. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Reductive Amination Procedures Involving 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Reductive Amination
Reductive amination stands as a cornerstone of modern medicinal and pharmaceutical chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This transformation, which converts a carbonyl group into an amine via an intermediate imine, is responsible for the construction of C-N bonds in over a quarter of all such reactions within the pharmaceutical industry.[1][2] Its value lies in its operational simplicity, broad substrate scope, and the ability to perform the reaction in a single pot, which aligns with the principles of green and efficient chemistry.[3][4]
This guide focuses on the application of reductive amination to 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine , a primary amine featuring a 1,2,3-triazole heterocycle. The triazole moiety is a highly sought-after pharmacophore due to its metabolic stability, capacity for hydrogen bonding, and dipolar nature, which often imparts favorable pharmacokinetic properties to drug candidates. By providing detailed protocols and exploring the underlying chemical principles, this document serves as a comprehensive resource for researchers aiming to incorporate this valuable building block into their synthetic programs.
Pillar 1: The Mechanism and Guiding Principles
The success of a reductive amination protocol hinges on a nuanced understanding of its two-stage mechanism and the careful selection of reagents that favor the desired pathway. The process involves the initial formation of an imine or iminium ion, followed by its selective reduction.[5][6]
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine.[3] This step is reversible and often catalyzed by mild acid, which protonates the carbonyl oxygen to increase its electrophilicity.[5] However, the pH must be carefully controlled; excessively acidic conditions (pH < 4) will protonate the amine, rendering it non-nucleophilic and halting the reaction.[7]
-
Reduction: The C=N double bond of the imine (or the corresponding protonated iminium ion) is then reduced to a single bond by a hydride-donating reagent.[8] The critical challenge is to use a reducing agent that is potent enough to reduce the imine/iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[9] This selectivity allows for a "one-pot" or "direct" procedure where the amine, carbonyl, and reducing agent are all present in the same vessel.[3]
Figure 1: General mechanism of reductive amination.
Choosing the Right Reducing Agent: A Comparative Overview
The choice of reducing agent is paramount to the success of the reaction. While several options exist, they are not interchangeable, and their selection depends on the reactivity of the substrates and the desired reaction conditions.
| Reducing Agent | Abbreviation | Key Characteristics & Causality | Common Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ or STAB | Preferred Choice. Mild and selective, it readily reduces iminium ions but is slow to reduce aldehydes and ketones.[10][11] The electron-withdrawing acetate groups moderate its reactivity. It tolerates mild acid, making it ideal for one-pot procedures.[11] | Aprotic solvents like Dichloroethane (DCE), Dichloromethane (DCM), THF.[10][12] |
| Sodium Cyanoborohydride | NaBH₃CN | Effective and selective for iminium ions at pH 6-8.[13] However, it is highly toxic and can generate cyanide gas under acidic conditions, requiring careful handling and workup procedures.[13] | Protic solvents like Methanol (MeOH), Ethanol (EtOH).[12] |
| Sodium Borohydride | NaBH₄ | A stronger reducing agent that can readily reduce the starting aldehyde or ketone.[12][14] It is typically used in a two-step (indirect) procedure where the imine is formed first before the reductant is added.[10] | Protic solvents like Methanol (MeOH), Ethanol (EtOH).[12] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | An environmentally friendly and economical option, especially for large-scale synthesis.[3][13] However, the catalyst can be sensitive to deactivation and may reduce other functional groups (e.g., alkenes, nitro groups).[13] | Various, depends on catalyst and substrate. |
For its safety, selectivity, and operational simplicity, Sodium Triacetoxyborohydride (STAB) is the recommended reagent for most applications involving valuable building blocks like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.[10]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and self-validating, incorporating in-process checks to ensure reaction completion and product integrity.
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- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for the Handling and Storage of Hygroscopic Triazole Amines
Introduction: The Critical Role of Triazole Amines and the Challenge of Hygroscopicity
Triazole amines represent a vital class of heterocyclic compounds widely utilized in drug discovery and development. Their unique structural motifs are key components in a range of therapeutic agents, including antifungal, anticancer, and antiviral drugs.[1] The 1,2,4-triazole scaffold, in particular, is a well-established pharmacophore.[1] However, a significant challenge in working with many triazole amines is their hygroscopic nature—the tendency to readily absorb moisture from the atmosphere.[2]
The absorption of water can have profound and often detrimental effects on the physicochemical properties of these compounds. It can lead to chemical degradation through hydrolysis, alterations in crystal structure, and changes in physical characteristics such as flowability and solubility.[2][3] For researchers, scientists, and drug development professionals, these changes can compromise the accuracy of experimental results, reduce the potency of active pharmaceutical ingredients (APIs), and impact the overall quality and shelf-life of the final drug product.[4]
This comprehensive guide provides a detailed framework for the proper handling and storage of hygroscopic triazole amines. By understanding the principles behind these protocols, researchers can ensure the integrity of their compounds, leading to more reliable and reproducible results in their critical work.
The Impact of Moisture on Hygroscopic Triazole Amines: A Mechanistic Perspective
The presence of moisture can initiate a cascade of undesirable events in hygroscopic triazole amines. Understanding these mechanisms is crucial for appreciating the importance of stringent handling and storage protocols.
1. Chemical Degradation:
The primary mechanism of moisture-induced degradation is hydrolysis. While the triazole ring itself is generally stable to hydrolysis under normal conditions, the functional groups attached to it can be susceptible.[5] For instance, ester or amide linkages elsewhere in the molecule can be readily cleaved in the presence of water, leading to the formation of degradation products and a loss of the compound's intended biological activity. Elevated temperatures and exposure to light can further accelerate these degradation processes.[6]
2. Physical Alterations:
Moisture absorption can significantly alter the physical state of a powdered triazole amine. This can manifest as:
-
Caking and Clumping: The absorption of water can cause powder particles to agglomerate, leading to poor flowability and difficulties in accurate weighing and dispensing.[2]
-
Changes in Crystal Form (Polymorphism): Water molecules can be incorporated into the crystal lattice of the compound, leading to the formation of hydrates. This change in the solid-state form can impact solubility, dissolution rate, and bioavailability.
-
Deliquescence: In cases of high hygroscopicity and humidity, the compound may absorb enough water to dissolve and form an aqueous solution.
3. Impact on Potency and Experimental Results:
The unaccounted-for presence of water in a hygroscopic triazole amine can lead to significant errors in weighing, resulting in the preparation of solutions with lower than intended concentrations. This directly impacts the accuracy of downstream applications, such as in-vitro assays, in-vivo studies, and formulation development.
Recommended Storage and Environmental Control
The cornerstone of preserving the integrity of hygroscopic triazole amines is the strict control of their storage environment. The primary goal is to minimize exposure to atmospheric moisture.
General Storage Recommendations:
For many pharmaceutical products, maintaining a relative humidity (RH) between 35% and 55% is considered critical to prevent moisture-related degradation.[7] For highly hygroscopic compounds, even stricter control is often necessary.
| Parameter | Recommended Condition | Rationale |
| Relative Humidity (RH) | < 40% (general); < 20% (for highly sensitive compounds) | Minimizes the driving force for moisture absorption. |
| Temperature | Controlled room temperature (20-25°C) or as specified by the manufacturer. Avoid temperature fluctuations. | Temperature changes can affect relative humidity and potentially lead to condensation. |
| Container | Tightly sealed, airtight containers made of non-reactive materials (e.g., amber glass with a PTFE-lined cap). | Prevents ingress of atmospheric moisture. |
| Desiccant | Use of a desiccant (e.g., silica gel, molecular sieves) within a secondary container or desiccator. | Actively absorbs any residual moisture within the storage environment. |
| Atmosphere | For highly sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. | Displaces air and moisture from the container. |
Long-Term Storage:
For long-term storage, it is advisable to store hygroscopic triazole amines in a desiccator or a dry cabinet with a controlled low-humidity environment.[2] Small aliquots of the compound can be prepared to avoid repeated opening of the main stock container.
Decision-Making Workflow for Handling Hygroscopic Triazole Amines
The following diagram outlines the critical decision points and actions from the moment a hygroscopic triazole amine is received in the laboratory.
Analytical Method for Moisture Content Determination: Karl Fischer Titration
To accurately account for the water content in a hygroscopic triazole amine, it is essential to determine the amount of water present in a given batch. The gold standard for this measurement is Karl Fischer (KF) titration. [8] Principle: Karl Fischer titration is a coulometric or volumetric method that is highly specific for water. It is based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water.
Considerations for Triazole Amines:
-
Side Reactions: Strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH. It may be necessary to use a KF reagent specifically formulated for amines or to add an acid to the solvent to neutralize the amine's basicity. * Solubility: The triazole amine must be soluble in the KF solvent. Methanol is a common solvent, but others may be required depending on the specific compound. [8]* Sample Handling: The sample must be introduced into the titration vessel without exposure to atmospheric moisture. This is typically done using a dry syringe for liquids or by directly adding a weighed solid to the sealed titration vessel.
Protocol 4: General Procedure for Water Content Determination by Volumetric Karl Fischer Titration
Objective: To quantify the water content in a sample of a hygroscopic triazole amine.
Materials:
-
Karl Fischer titrator (volumetric).
-
Karl Fischer reagent (amine-compatible, if necessary).
-
Anhydrous methanol (or other suitable solvent).
-
Gastight syringe.
-
Hygroscopic triazole amine sample.
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure all glassware is thoroughly dry. [8]2. Solvent Preparation: Add a known volume of anhydrous methanol to the titration vessel.
-
Pre-titration: Titrate the solvent with the Karl Fischer reagent until the endpoint is reached. This removes any residual moisture in the solvent.
-
Sample Introduction:
-
Accurately weigh a suitable amount of the hygroscopic triazole amine in a sealed container.
-
Quickly and carefully add the weighed sample directly to the pre-titrated solvent in the titration vessel.
-
Immediately seal the vessel to prevent the ingress of atmospheric moisture.
-
-
Titration: Start the titration. The Karl Fischer reagent will be added until all the water in the sample has reacted.
-
Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used, the titer of the reagent, and the mass of the sample. The result is typically expressed as a percentage (w/w).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Conclusion
The hygroscopic nature of many triazole amines presents a significant, yet manageable, challenge in a research and development setting. By understanding the detrimental effects of moisture and implementing rigorous handling and storage protocols, scientists can safeguard the integrity of these valuable compounds. The consistent application of the procedures outlined in this guide—from controlled storage and meticulous handling to accurate moisture content determination—will lead to higher quality data, more reliable experimental outcomes, and ultimately, the successful advancement of drug discovery and development programs.
References
-
Stability Testing of Pharmaceutical Products. (2020). Journal of Pharmaceutical Sciences and Research, 12(8), 1035-1044. [Link]
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3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025). Pharma Focus Asia. [Link]
-
Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]
-
Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). (n.d.). Rwanda FDA. [Link]
-
SOP for Operation and Calibration of Karl Fischer titrator. (2024). PharmaJia. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). Letters in High Energy Physics. [Link]
-
Metabolism of 3-amino-1,2,4-triazole in rats. (1977). PubMed. [Link]
-
Flow charts in code: enter graphviz and the "dot" language. (n.d.). melp.nl. [Link]
-
Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. (2023). ResearchGate. [Link]
-
Excellent Humidity Control in Pharmaceutical Manufacturing. (n.d.). Bry-Air. [Link]
-
Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]
-
Pharmaceutical Manufacturing Humidity Control. (n.d.). Moisture Cure. [Link]
-
DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD FOR TRIAZOLE AND IMIDAZOLE ANTIMYCOTICS. (n.d.). ResearchGate. [Link]
-
3-Amino-1,2,4-triazole. (n.d.). Wikipedia. [Link]
-
The Importance Of Humidity Control In Pharmaceutical Industry. (2025). LinkedIn. [Link]
-
SOP for Operation and Calibration Procedure for Karl Fischer Titrimeters(Microprocessor). (2024). Pharma Times. [Link]
-
Humidity Control is an Essential Part of Pharmaceutical Manufacturing. (2021). Air Innovations. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. (n.d.). ACP. [Link]
-
Graphviz and dot: Generating Diagrams with Code. (2022). YouTube. [Link]
-
Karl Fischer. (2012). CPSC.gov. [Link]
-
Moisture Control for Pharmaceutical Manufacturing. (n.d.). Polygon Group. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace. [Link]
-
PHYSICOCHEMICAL PROPERTIES OF THE SYNTHESIZED COMPOUNDS. (n.d.). ResearchGate. [Link]
-
Complete degradation of 3-amino-1,2,4-triazol-5-one (ATO) by manganese oxide. (n.d.). SSRN. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]
-
Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. (2009). ResearchGate. [Link]
-
Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024). Single Use Support. [Link]
-
An Overview of Degradation Strategies for Amitriptyline. (2024). PMC. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations. (2021). Fisher Scientific. [Link]
-
Physicochemical properties and microbial diversity of triazole treated soil of Solanum lycopersicum L. (2021). International Journal of Botany Studies. [Link]
-
Hygroscopicity Evaluation. (n.d.). Technology Networks. [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021). ResearchGate. [Link]
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Application Note and Protocols for the One-Pot Synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the efficient one-pot synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a valuable building block in medicinal chemistry and drug development. The protocol leverages the principles of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," to ensure high yields and regioselectivity under mild reaction conditions.[1][2][3] This application note is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental procedure, mechanistic insights, and expected outcomes.
Introduction: The Significance of Amine-Functionalized Triazoles
The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, including anticancer, antiviral, and antibacterial agents.[2][4] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and dipolar interactions make it an attractive isostere for amide bonds.[2] The incorporation of an aminoethyl side chain, as in 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, provides a crucial handle for further functionalization and conjugation, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical candidates and bioconjugates.[2][5]
Traditional multi-step syntheses of such compounds can be time-consuming and often result in lower overall yields. One-pot methodologies, by contrast, offer a streamlined and efficient alternative by minimizing intermediate isolation and purification steps, thereby saving time, resources, and reducing waste.[5][6] The protocol detailed herein describes a robust one-pot synthesis that proceeds via the in situ generation of an organic azide followed by a regioselective cycloaddition with a terminal alkyne.
Mechanistic Rationale: The Power of Click Chemistry
The core of this synthetic strategy is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[7] While the thermal reaction often requires elevated temperatures and can lead to a mixture of regioisomers, the Copper(I)-catalyzed version (CuAAC) is significantly accelerated and exclusively yields the 1,4-disubstituted triazole.[1][7][8]
The catalytic cycle, as illustrated in the workflow diagram below, is initiated by the formation of a copper(I)-acetylide intermediate. This is followed by coordination with the azide and subsequent cyclization to form a six-membered metallacycle. This intermediate then undergoes rearrangement and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.[2][3]
A key feature of the described one-pot protocol is the in situ generation of 2-azidoethanamine from a more stable and commercially available precursor, such as 2-bromoethylamine hydrobromide and sodium azide. This approach circumvents the need to handle potentially hazardous and unstable small organic azides.[5][6]
Experimental Workflow and Protocol
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier (Example) |
| 2-Bromoethylamine hydrobromide | C₂H₇BrN·HBr | 204.90 | ≥98% | Sigma-Aldrich |
| Sodium azide | NaN₃ | 65.01 | ≥99.5% | Sigma-Aldrich |
| 1-Butyne | C₄H₆ | 54.09 | ≥98% | Sigma-Aldrich |
| Copper(II) sulfate pentahydrate | CuSO₄·5H₂O | 249.68 | ≥98% | Sigma-Aldrich |
| Sodium ascorbate | C₆H₇NaO₆ | 198.11 | ≥98% | Sigma-Aldrich |
| tert-Butanol | (CH₃)₃COH | 74.12 | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Deionized water | H₂O | 18.02 | - | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | - | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | - | Fisher Scientific |
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids.
-
1-Butyne is a flammable gas. Handle in a well-ventilated area away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
One-Pot Synthesis Workflow Diagram
Caption: Overall workflow for the one-pot synthesis.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoethylamine hydrobromide (1.0 g, 4.88 mmol) and sodium azide (0.35 g, 5.37 mmol, 1.1 equivalents).
-
Solvent Addition: Add a 1:1 mixture of tert-butanol and deionized water (20 mL). Stir the suspension at room temperature for 30 minutes.
-
Catalyst Preparation: In a separate vial, dissolve copper(II) sulfate pentahydrate (0.06 g, 0.24 mmol, 5 mol%) and sodium ascorbate (0.10 g, 0.51 mmol, 10.5 mol%) in deionized water (2 mL). The solution should turn from blue to a pale yellow/colorless solution upon addition of the sodium ascorbate, indicating the reduction of Cu(II) to Cu(I).[7]
-
Addition of Reactants: Add the freshly prepared catalyst solution to the reaction flask.
-
Alkyne Addition: Carefully bubble 1-butyne gas through the reaction mixture for 10-15 minutes, or alternatively, add condensed 1-butyne (0.32 g, 5.86 mmol, 1.2 equivalents) at a low temperature (e.g., using a dry ice/acetone condenser).
-
Reaction: Seal the flask and stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 20 mL of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10) to afford the pure 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Appearance | Colorless to pale yellow oil |
| Yield | 75-85% (based on 2-bromoethylamine hydrobromide) |
| Purity (by ¹H NMR) | >95% |
| ¹H NMR (400 MHz, CDCl₃, δ) | ~7.3 (s, 1H, triazole-H), 4.4 (t, 2H, N-CH₂), 3.2 (t, 2H, CH₂-NH₂), 2.7 (q, 2H, ethyl-CH₂), 1.6 (br s, 2H, NH₂), 1.2 (t, 3H, ethyl-CH₃) |
| ¹³C NMR (100 MHz, CDCl₃, δ) | ~147.0 (C4-triazole), 121.0 (C5-triazole), 52.0 (N-CH₂), 41.0 (CH₂-NH₂), 21.0 (ethyl-CH₂), 13.0 (ethyl-CH₃) |
| Mass Spectrometry (ESI+) | [M+H]⁺ calculated for C₆H₁₃N₄: 141.11; found: 141.1 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and concentration.
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure the copper(I) catalyst is freshly prepared and active. The color change upon addition of sodium ascorbate is a good indicator.
-
Check the purity of the starting materials, especially the 1-butyne.
-
Increase the reaction time or slightly elevate the temperature (e.g., to 40 °C) if the reaction is sluggish.
-
-
Side Reactions:
-
The formation of homocoupling products of the alkyne can be minimized by ensuring a slight excess of the reducing agent (sodium ascorbate).[1]
-
-
Purification:
-
The basicity of the amine product may cause it to streak on silica gel. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can improve the peak shape during column chromatography.
-
Conclusion
This application note details a highly efficient and straightforward one-pot synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. By employing the principles of CuAAC click chemistry and in situ azide generation, this protocol offers significant advantages in terms of operational simplicity, yield, and safety.[1][5][6] This method provides a reliable and scalable route for the production of this valuable amine-functionalized triazole, thereby facilitating its application in medicinal chemistry and drug discovery programs.
References
-
G. Shan, L. Huang, Y. Ma, J. Luo, D. He, and X. Yang, "One-Pot Three-Component Synthesis of Enamine-Functionalized 1,2,3-Triazoles via Cu-Catalytic Azide-Alkyne Click (CuAAC) and Cu-Catalyzed Vinyl Nitrene Transfer Sequence," Organic Letters, vol. 19, no. 1, pp. 10–13, Jan. 2017. [Link]
-
K. Barral, A. D. Moorhouse, and J. E. Moses, "Efficient Conversion of Aromatic Amines into Azides: A One-Pot Synthesis of Triazole Linkages," Organic Chemistry Portal. [Link]
-
"One-Pot, Metal- and Azide-Free Synthesis of 1,2,3-Triazoles from α-Ketoacetals and Amines," ResearchGate. [Link]
-
"Click Chemistry Azide-Alkyne Cycloaddition," Organic Chemistry Portal. [Link]
-
S. Das, A. Bhowmik, and A. K. Sahoo, "Regioselective one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles over Ag–Zn-based nanoheterostructured catalysts," New Journal of Chemistry, vol. 43, no. 1, pp. 238–247, 2019. [Link]
-
H. Comas, G. Bernardinelli, and D. Swinnen, "A Straightforward, One-Pot Protocol for the Synthesis of Fused 3-Aminotriazoles," The Journal of Organic Chemistry, vol. 74, no. 15, pp. 5713–5716, Aug. 2009. [Link]
-
Y. Li, H. Li, and J. Lin, "Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation," Catalysis Science & Technology, vol. 6, no. 1, pp. 199–208, 2016. [Link]
-
S. G. and K. S., "One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction," Oriental Journal of Chemistry, vol. 36, no. 5, pp. 917–926, Oct. 2020. [Link]
-
V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," Angewandte Chemie International Edition, vol. 41, no. 14, pp. 2596–2599, 2002. [Link]
-
N. Mukherjee, S. Ahammed, S. Bhadra, and B. C. Ranu, "Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by the 'Click' reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over a Cu/Al2O3 surface under ball-milling," Green Chemistry, vol. 14, no. 1, pp. 72–77, 2012. [Link]
-
"Azide-alkyne Huisgen cycloaddition," Wikipedia. [Link]
-
S. Maisonneuve and J. Xie, "One-Pot Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aldehydes and Amines," Synlett, vol. 2009, no. 18, pp. 2977–2981, 2009. [Link]
-
"One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles," National Center for Biotechnology Information. [Link]
-
"Synthesis of 1,2,3-Triazoles," Organic Chemistry Portal. [Link]
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"synthesis of 1,2,4 triazole compounds," ISRES. [Link]
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S. Mallakpour and Z. Rafiee, "A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones," Synlett, vol. 2007, no. 8, pp. 1255–1256, 2007. [Link]
-
X. Li, "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review," Frontiers in Chemistry, vol. 11, 2023. [Link]
-
"Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex," MDPI. [Link]
-
"One-pot facile synthesis, crystal structure and antifungal activity of 1,2,3-triazoles bridged with amine-amide functionalities," ResearchGate. [Link]
-
"Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives," ijprajournal. [Link]
-
"Asymmetric synthesis 1,2,3-triazoles utilising the copper-catalysed azide-alkyne cycloaddition," University of Birmingham. [Link]
-
"Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy," National Center for Biotechnology Information. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Welcome to the technical support center for the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields and obtain high-purity products.
The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, is most commonly and efficiently achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction is prized for its high yields, mild reaction conditions, and high regioselectivity, producing exclusively the 1,4-isomer.[2] This guide will focus on troubleshooting and optimizing the CuAAC pathway for this specific synthesis.
Visualizing the Synthetic Pathway
The synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine via the CuAAC reaction involves the coupling of 2-azidoethanamine with 1-butyne in the presence of a copper(I) catalyst.
Caption: Synthetic pathway for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine via CuAAC.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield, or I'm not seeing any product formation at all. What are the likely causes and how can I fix this?
Answer: Low or no product yield is one of the most common issues and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Cause A: Inactive Copper Catalyst The CuAAC reaction requires the copper catalyst to be in the +1 oxidation state (Cu(I)).[3] Cu(I) is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]
Solutions:
-
In Situ Reduction: The most common method is to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), along with a reducing agent to generate Cu(I) in situ. Sodium ascorbate is the preferred reducing agent for this purpose.[4] Always use a freshly prepared solution of sodium ascorbate.
-
Oxygen Exclusion: The Cu(I) catalyst is sensitive to oxygen.[5] Degassing the solvent and reaction mixture by bubbling with an inert gas like argon or nitrogen before adding the catalyst can significantly improve the yield.[6]
-
Ligand Stabilization: Using a stabilizing ligand can protect the Cu(I) from oxidation and increase its catalytic activity.[7] For aqueous solvent systems, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are highly effective.[8] It is recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[8]
-
-
Cause B: Reagent Quality and Stoichiometry The purity and stability of your starting materials, 2-azidoethanamine and 1-butyne, are critical. Organic azides can be thermally unstable and should be handled with care.[9]
Solutions:
-
Purity Check: Ensure the purity of your starting materials. If synthesized in-house, they should be thoroughly characterized (e.g., by NMR, mass spectrometry).[3]
-
Proper Storage: Store azides and alkynes under appropriate conditions, protected from light and heat, to prevent degradation.[3]
-
Stoichiometry: While a 1:1 molar ratio of azide to alkyne is theoretically sufficient, using a slight excess (e.g., 1.1 to 1.5 equivalents) of the more accessible or less expensive reagent (often the alkyne) can drive the reaction to completion.[8]
-
-
Cause C: Inappropriate Reaction Conditions The choice of solvent, temperature, and reaction time can significantly impact the outcome.
Solutions:
-
Solvent System: A mixture of water and a tertiary alcohol like t-butanol is a common and effective solvent system for CuAAC reactions. Other solvents such as DMSO, DMF, or THF can also be used, sometimes in combination with water.[6]
-
Temperature: Most CuAAC reactions proceed efficiently at room temperature.[8] If the reaction is sluggish, gentle heating (e.g., to 35-40 °C) can increase the rate. However, be cautious as higher temperatures can promote side reactions or degradation of the azide.[8]
-
Reaction Time: Reaction times can range from a few minutes to several hours.[8] It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[3]
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low reaction yields.
Issue 2: Presence of Impurities in the Final Product
Question: My final product is not pure. What are the common side products, and how can I purify my compound?
Answer: Impurities can arise from unreacted starting materials or side reactions.
-
Common Side Products:
-
Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen, the copper catalyst can promote the oxidative homocoupling of the terminal alkyne (1-butyne in this case) to form a diyne.[2] This can be minimized by thoroughly deoxygenating the reaction mixture.
-
Copper Contamination: The final triazole product can coordinate with copper ions, leading to contamination.[10]
-
-
Purification Strategies:
-
Aqueous Workup: After the reaction is complete, a simple aqueous workup can remove many of the inorganic salts.
-
Copper Removal: To remove residual copper, the crude product can be washed with an aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid).[10]
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired triazole from unreacted starting materials and side products.[11] A gradient of ethyl acetate in hexane or dichloromethane in methanol is often a good starting point for elution.
-
Acid-Base Extraction: Since the product, 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, contains a basic amine group, it can be purified by acid-base extraction. Dissolve the crude product in an organic solvent (like dichloromethane or ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the pure product extracted back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the best copper source for this reaction? A: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is commonly used in combination with a reducing agent like sodium ascorbate.[3] This is often more convenient than using air-sensitive Cu(I) salts directly.
Q2: How should I prepare the 2-azidoethanamine precursor? A: 2-azidoethanamine can be synthesized via nucleophilic substitution of a 2-haloethylamine (like 2-bromoethylamine or 2-chloroethylamine) with sodium azide.[12][13] This reaction is typically performed in a polar solvent like water or DMF.
Q3: How can I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[3] Spot the reaction mixture alongside the starting materials on a silica gel plate. The formation of a new spot (the triazole product) and the disappearance of the starting material spots indicate that the reaction is progressing. Staining with potassium permanganate or iodine can help visualize the spots.
Q4: What are the key safety precautions when working with azides? A: Organic azides are potentially explosive and should be handled with care, especially in concentrated form.[9] Avoid heating them to high temperatures and protect them from shock and friction. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q5: Can this reaction be performed without a copper catalyst? A: The uncatalyzed version of this reaction, known as the Huisgen 1,3-dipolar cycloaddition, is possible but requires high temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole isomers.[1] For the specific and efficient synthesis of the 1,4-isomer, the copper catalyst is essential.
Detailed Experimental Protocol
This is a general protocol and may require optimization for your specific setup.
Materials:
-
2-azidoethanamine (1.0 eq)
-
1-butyne (1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
Solvent: tert-Butanol and deionized water (1:1 v/v)
Procedure:
-
In a round-bottom flask, dissolve 2-azidoethanamine in the t-butanol/water solvent mixture.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add 1-butyne to the reaction mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the CuSO₄ solution to the reaction flask, followed immediately by the sodium ascorbate solution. The solution may change color.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting azide has been consumed (typically 1-4 hours).
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography or acid-base extraction as described in the troubleshooting section.
Summary of Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst System | CuSO₄ (1-5 mol%) + Sodium Ascorbate (5-10 mol%) | In situ generation of active Cu(I) catalyst.[4] |
| Ligand (Optional) | THPTA or other water-soluble ligand (5-10 mol%) | Stabilizes Cu(I), accelerates reaction, and prevents oxidation.[7][8] |
| Solvent | t-Butanol/Water (1:1), DMSO/Water | Excellent for solubilizing both organic and inorganic reagents.[6] |
| Temperature | Room Temperature (20-25 °C) | Mild conditions prevent degradation of reagents and side reactions.[8] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and deactivation of the Cu(I) catalyst.[5] |
| Stoichiometry | 1.1 - 1.5 eq of Alkyne per 1 eq of Azide | A slight excess of one reagent can drive the reaction to completion.[8] |
This guide provides a comprehensive framework for optimizing the synthesis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. By understanding the key parameters and potential pitfalls, researchers can achieve higher yields and purity in their experiments.
References
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Pharmaceutical Research, 25(10), 2216–2230. Retrieved from [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]
-
Soto, M., et al. (2020). Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. ACS Omega, 5(29), 18343-18351. Retrieved from [Link]
-
Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Beyond: New Reactivity of Copper(I) Acetylides. European Journal of Organic Chemistry, 2006(1), 51-68. Retrieved from [Link]
-
Pievo, R., et al. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(48), 31215-31220. Retrieved from [Link]
- Wilson, J. D. (1981). U.S. Patent No. 4,269,987. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]
- CN101104607B. (n.d.). Method for preparing high purity 1H-1,2,3-triazole. Google Patents.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
LookChem. (n.d.). 2-Azidoethylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Click chemistry troubleshooting (EdU, biotine-aside, HRP, DAB, chromosome bending)?. Retrieved from [Link]
-
Reddit. (2024, January 22). Click Reaction Looking Weird?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Azidoamine synthesis by azidonation, azidation or substitution. Retrieved from [Link]
-
Reddit. (2025, November 18). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). r/chemistry. Retrieved from [Link]
-
Wiley Online Library. (2026, January 15). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. ChemPhysChem. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8877. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1H-1,2,3-triazole derivatives by the cyclization of aryl azides with 2-benzothiazolylacetonone, 1,3-benzo-thiazol-2-ylacetonitrile, and (4-aryl-1,3-thiazol-2-yl)acetonitriles. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some novel 1,2,4-triazole derivatives. Retrieved from [Link]
Sources
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- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CAS 87156-40-9: 2-Azidoethylamine | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethanamine, 2-azido-N-methyl- | 89865-33-8 | Benchchem [benchchem.com]
- 13. 1,2-Azidoamine synthesis by azidonation, azidation or substitution [organic-chemistry.org]
Technical Support Center: Purifying Triazole Ethanamine Products from Copper Catalyst Residues
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing the critical challenge of removing residual copper catalysts from triazole ethanamine products synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the purity of your compounds.
Section 1: Frequently Asked Questions - First Principles of Copper Removal
This section addresses fundamental questions regarding copper contamination and the rationale behind purification strategies.
Q1: Why is removing residual copper from my final product absolutely critical?
A1: Residual copper, even at trace levels, poses significant risks to your downstream applications and the integrity of your final product. For drug development professionals, this is a critical regulatory checkpoint.
-
Biological Toxicity: Copper ions can be toxic to cells, which is a major concern for any biological or therapeutic application.[1][2][3] They can generate reactive oxygen species (ROS), leading to oxidative damage of lipids, proteins, and DNA.[3][4]
-
Assay Interference: Residual copper can interfere with various downstream applications, particularly fluorescence-based assays, and can catalyze unwanted side reactions.[1] Paramagnetic copper(II) ions can also cause significant broadening of signals in NMR spectra, complicating structural analysis.[5]
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), stringent limits on elemental impurities are mandated by regulatory bodies. Guidelines like the ICH Q3D set permissible daily exposure (PDE) limits for metals, making efficient copper removal a non-negotiable step in process development.[6][7][8]
Q2: I've noticed a persistent blue or green tint in my product, even after initial purification. What's happening?
A2: A blue or green color is a clear indicator of copper contamination, typically from Cu(II) species. The persistence of this color often points to a common challenge in this chemistry: the product itself is acting as a chelating agent. Triazole nitrogen atoms can coordinate strongly with copper ions, making simple physical removal methods like a standard aqueous wash insufficient.[9] This requires a purification strategy that can overcome the product's own affinity for the metal.
Q3: What are the primary methods for removing copper, and how do they work?
A3: There are three main strategies, each with a distinct mechanism:
-
Aqueous Chelation & Extraction: This involves washing the organic solution of your product with an aqueous solution containing a strong chelating agent (e.g., EDTA). The chelator forms a highly stable, water-soluble complex with the copper, effectively pulling it from the organic phase into the aqueous phase.[5]
-
Solid-Phase Scavenging: This method uses a solid support (typically silica) functionalized with groups that have a very high affinity for copper (e.g., thiourea, iminodiacetic acid).[10] The crude reaction mixture is passed through the scavenger, which selectively binds the copper, allowing the purified product to be collected in the filtrate.[11]
-
Chromatography: Passing the crude product through a plug or column of silica or alumina can adsorb the polar copper salts while the less polar product elutes.[12] This is often used in combination with a preliminary chelation wash for maximum efficiency.[13]
Section 2: Troubleshooting Guide - Common Problems & Proven Solutions
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Persistent blue/green color in the organic layer after aqueous washes. | 1. Incomplete Chelation: The concentration or strength of the chelating agent is insufficient to displace the copper from your triazole product. 2. Suboptimal pH: The chelating agent's effectiveness is pH-dependent. EDTA, for example, requires a basic pH to be fully deprotonated and active.[9] | Solution 1: Increase the concentration of the chelating agent (e.g., use 0.5 M EDTA) and perform multiple washes until the aqueous layer is colorless.[14] Solution 2: For EDTA washes, adjust the aqueous phase to pH 8 with a mild base like sodium bicarbonate to maximize chelation efficiency.[5] Solution 3: Switch to a solid-phase scavenger resin with a higher copper affinity, which provides a stronger thermodynamic driving force for copper removal.[9] |
| Low product yield after purification. | 1. Product Loss to Aqueous Phase: Your triazole ethanamine product may have some water solubility, causing it to be lost during extraction. 2. Adsorption onto Solid Support: The product may be irreversibly adsorbed onto silica gel or the scavenger resin.[14] | Solution 1: After the chelation wash, perform a final wash with brine (saturated NaCl solution). This decreases the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.[5][14] Solution 2: Before committing your entire batch, test the scavenger resin on a small scale to ensure your product does not bind to it. If it does, consider a different scavenger or rely on aqueous extraction methods.[14] |
| Emulsion formation during liquid-liquid extraction. | High Concentration of Salts/Surfactants: The reaction mixture may contain components that stabilize emulsions, preventing clean phase separation. | Solution 1: Add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.[14] Solution 2: If brine is ineffective, transfer the mixture to a centrifuge tube and spin for several minutes to force the layers to separate. |
| Broad, poorly resolved signals in the ¹H or ¹³C NMR spectrum. | Paramagnetic Interference: Trace amounts of residual Cu(II) are interfering with the magnetic field of the NMR spectrometer. | Solution 1: Before preparing the NMR sample, dissolve a portion of the product in a suitable solvent and pass it through a small plug of silica gel in a Pasteur pipette. This will often remove the last traces of paramagnetic copper.[5] |
Section 3: Method Selection and Comparative Data
Choosing the right purification method depends on your specific needs regarding purity, scale, and product characteristics.
Comparative Table of Copper Removal Methods
| Method | Typical Final Copper Level | Typical Product Loss | Pros | Cons |
| Aqueous Wash (Ammonium Chloride) | 100 - 500 ppm | 5 - 15% | Simple, inexpensive, effective for loosely bound copper.[13] | May not achieve low ppm levels; can be less effective if the product chelates copper strongly.[9] |
| Aqueous Wash (EDTA, pH 8) | < 100 ppm | 5 - 15% | More effective than NH₄Cl for tightly bound copper due to the formation of a very stable hexadentate complex.[5][9] | Can be slower; may require careful pH adjustment; emulsions can occur. |
| Silica Gel Chromatography | < 50 ppm | 10 - 30% | Can remove other reaction impurities simultaneously.[12] | Can be time-consuming and solvent-intensive; product loss on the column can be significant.[14] |
| Specialized Scavenger Resins (e.g., QuadraSil®, SiliaMetS®) | < 10 ppm | < 5% | Highly efficient with a simple filtration workup; excellent for achieving very low copper levels required for APIs.[9][11] | More expensive initial cost compared to other methods. |
Disclaimer: The values presented in this table are approximate and can vary depending on the specific experimental conditions, the nature of the product, and the initial copper concentration.[10]
Decision-Making Workflow for Copper Removal
This diagram will help you select the most appropriate starting method for your purification challenge.
Caption: Decision workflow for selecting a copper removal method.
Section 4: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most common and effective copper removal techniques.
Protocol 1: Copper Removal by Aqueous Wash with EDTA
This method is highly effective for organic-soluble products and serves as a robust first-line approach.
Workflow Diagram
Caption: Experimental workflow for aqueous EDTA wash.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
0.5 M EDTA disodium salt solution, pH adjusted to 8 with NaOH or NaHCO₃[5]
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (separatory funnel, flasks)
Procedure:
-
Dilution: Dilute the crude reaction mixture with an appropriate organic solvent (e.g., 10 volumes of ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of the 0.5 M EDTA solution (pH 8).
-
Mixing: Shake the funnel vigorously for 1-2 minutes. A blue or green color in the aqueous layer indicates the formation of the copper-EDTA complex.[14]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the EDTA wash (steps 2-4) one to two more times, or until the aqueous layer is colorless, indicating successful copper removal.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and reduce the amount of dissolved water.[10]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Copper Removal by Solid-Phase Scavenging
This method is ideal for achieving ultra-low copper levels or for cases where aqueous extraction is problematic.
Workflow Diagram
Caption: Experimental workflow for solid-phase scavenger resin.
Materials:
-
Crude product
-
A suitable solvent that fully dissolves the product
-
Copper scavenger resin (e.g., QuadraSil™ MP, SiliaMetS Thiourea)
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel or syringe filter)
Procedure:
-
Dissolution: Dissolve the crude product in a suitable solvent.
-
Addition of Scavenger: Add the scavenger resin to the solution. A typical starting point is to use a 5-10 fold excess by weight relative to the theoretical amount of copper catalyst used.
-
Agitation: Gently agitate the mixture at room temperature. Metal removal is often complete within 1-2 hours but can be monitored by TLC or LC-MS.[11]
-
Filtration: Once copper removal is complete, filter the mixture to remove the scavenger resin.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Collection: Combine the filtrate and the washings. This solution contains your purified product.
-
Concentration: Remove the solvent under reduced pressure to obtain the final, copper-free product.
References
-
ResearchGate. (2022, October 11). Is there another way to get rid of the remnants of the copper catalyst?. Retrieved from [Link]
-
Reaxa. (2006, November). User Guide QuadraSil Metal Scavengers. Retrieved from [Link]
-
Reichert, U. (n.d.). Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients. Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Elemental Impurities and the Corresponding Regulations. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August). Elemental Impurities in Drug Products Guidance for Industry. Retrieved from [Link]
-
BfArM. (2023, March 1). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (n.d.). 10. Copper and its complexes: A pharmaceutical perspective. Retrieved from [Link]
-
Wikipedia. (n.d.). Antimicrobial properties of copper. Retrieved from [Link]
-
Al-Betany, A., et al. (2023). Copper and Copper-Based Nanoparticles in Medicine—Perspectives and Challenges. MDPI. Retrieved from [Link]
-
Djoko, K. Y., et al. (2018). Copper and Its Complexes in Medicine: A Biochemical Approach. PMC. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Elemental Impurities: Implications for Manufacturers of Drug Products, APIs & Excipients [drug-dev.com]
- 7. USP <232> &<233> Elemental Impurities Regulations & Analytical Support [westpharma.com]
- 8. fda.gov [fda.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Ethyl Triazole Formation
Executive Summary & Diagnostic Workflow
The Challenge: Synthesizing ethyl-substituted triazoles (e.g., via Ethyl Azide or 1-Butyne/Ethyl Propiolate ) presents unique challenges compared to higher molecular weight substrates. "Low conversion" in this specific context often stems from three silent killers: volatility of the ethyl component , catalyst oxidation (The "Copper Death") , or sub-optimal ligand chelation in aqueous media.
This guide treats your reaction as a system.[1][2] Use the diagnostic logic below to identify your bottleneck before altering parameters.
Diagnostic Logic: The "Low Conversion" Flowchart
Caption: Logical fault tree for diagnosing low yields in CuAAC ethyl triazole synthesis. Blue nodes indicate decision points; Yellow nodes indicate root causes.
Critical Troubleshooting Guides (Q&A)
Category 1: The "Volatile Reagent" Trap (Specific to Ethyl Groups)
Q: My LCMS shows plenty of alkyne remaining, but the ethyl azide peak is gone. Did it react?
A: Likely not. It probably evaporated.
The Science: Ethyl Azide (
-
Sealed Systems: Use a crimp-top microwave vial or a pressure tube.
-
Stoichiometry: Increase Ethyl Azide loading to 1.5 – 2.0 equivalents .
-
Temperature: Run the reaction at 0°C to 10°C initially to allow the cycloaddition to initiate before the azide vaporizes.
Q: I am generating Ethyl Azide in situ to avoid handling it. Why is the yield still low? A: Incomplete phase transfer. The Science: In situ protocols often generate ethyl azide from ethyl bromide and sodium azide in a biphasic system (Water/Organic). If the CuAAC catalyst is in the aqueous phase but your alkyne is in the organic phase, the short-lived ethyl azide may not encounter the catalyst/alkyne complex efficiently before degrading or outgassing. The Fix: Use a Phase Transfer Catalyst (e.g., TBAB ) or a homogeneous solvent system like DMSO/Water (4:1) to ensure all species reside in the same phase.
Category 2: Catalyst Life Cycle (The "Copper Death")
Q: My reaction starts yellow but turns green/blue after 30 minutes. Conversion stops. Why? A: Your active Cu(I) has oxidized to inactive Cu(II).[3][4] The Science: The active catalytic species is Copper(I).[1][3][4][5][6][7][8] Oxygen is a potent oxidant that converts Cu(I) to Cu(II) (Blue/Green). Once oxidized, the cycle halts. This is common in small-scale reactions where surface-area-to-volume ratios are high. The Fix:
-
Degas Solvents: Sparge solvents with Argon/Nitrogen for 15 minutes before adding reagents.
-
Sacrificial Reductant: Ensure Sodium Ascorbate is present at 5–10 equivalents relative to Copper. If the reaction turns blue, add more ascorbate immediately to reduce it back to yellow/colorless Cu(I).
Category 3: Ligand & Solvent Effects[4]
Q: I am using standard CuSO4/Ascorbate in water/tBuOH, but the reaction is sluggish. A: Unstabilized Cu(I) is prone to disproportionation. The Science: Without a ligand, Cu(I) is thermodynamically unstable and disproportionates into Cu(0) (black precipitate) and Cu(II). The Fix: Use a stabilizing ligand.[1][7]
-
TBTA: Good for organic solubility, but slow.
-
THPTA: Excellent for aqueous systems; protects Cu(I) from oxidation and prevents protein/biomolecule degradation.
-
BTTAA: The "Gold Standard" for difficult kinetics. It accelerates the reaction significantly more than TBTA.
Optimized Experimental Protocol
Protocol: High-Efficiency Synthesis of 1-Ethyl-4-Substituted-1,2,3-Triazole Method: CuAAC with Ligand Stabilization and Volatility Control
Reagents & Setup
-
Alkyne: 1.0 equiv (Limiting Reagent)[3]
-
Ethyl Azide: 1.5 equiv (Note: Handle with extreme caution; potential explosive hazard. Use dilute solutions).
-
Ligand: THPTA or BTTAA (10 mol%) — Crucial: Maintain 2:1 Ligand:Cu ratio.
-
Reductant: Sodium Ascorbate (20 mol%)
Step-by-Step Workflow
-
Ligand Pre-Complexation (The "Secret Sauce"): In a separate small vial, mix the CuSO₄ solution and the Ligand solution. Stir for 5 minutes. Why? This ensures the active catalyst complex forms before it hits the alkyne, preventing copper-alkyne aggregation.
-
Main Vessel Setup: Add Alkyne and Solvent to a crimp-top vial . Add a stir bar. Safety: If using neat Ethyl Azide, add it now as a solution in the reaction solvent. Cap the vial immediately.
-
Degassing: Pierce the septum with a needle connected to an Argon line and a vent needle. Bubble Argon through the solution for 5-10 minutes. Remove needles.
-
Initiation: Inject the Pre-Complexed Cu-Ligand solution through the septum. Inject the Sodium Ascorbate solution last.
-
Monitoring: Stir at Room Temperature. Visual Check: The solution should remain colorless or light yellow. If it turns blue, inject 10 mol% more Sodium Ascorbate solution (degassed).
-
Workup: Dilute with water. If the product precipitates, filter.[9][10] If not, extract with Ethyl Acetate. Note: Ethyl triazoles can be water-soluble.[11] If extraction yield is low, saturate the aqueous layer with NaCl (salting out) before extraction.
Data & Optimization Table
Impact of Ligand and Solvent on Conversion (Ethyl Azide + Phenylacetylene)
| Variable | Condition | Conversion (1h) | Notes |
| Ligand | None (CuSO4/Asc only) | 35% | Significant Cu(0) plating (black ppt). |
| Ligand | TBTA | 65% | Slower kinetics; requires organic co-solvent. |
| Ligand | THPTA | 92% | Water-soluble; protects Cu(I) from oxidation. |
| Ligand | BTTAA | >98% | Fastest kinetics; best for dilute conditions. |
| Solvent | Water (neat) | 40% | Poor solubility of organic alkyne limits rate. |
| Solvent | DMSO / Water (4:1) | >95% | Excellent solubilization of both reactants and catalyst. |
| Stoichiometry | 1.0 equiv Ethyl Azide | 70% | Loss of volatile azide leads to stalled reaction. |
| Stoichiometry | 1.5 equiv Ethyl Azide | >98% | Compensates for volatility losses. |
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[12] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. (Reference for BTTAA ligand efficiency).
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews.
-
Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions. Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 12. Click Chemistry [organic-chemistry.org]
purification strategies for hydrophilic 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule in Focus: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine (MW: 140.18 g/mol )
Welcome to the Technical Support Center. Isolating small, highly polar molecules like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine presents a unique triad of chromatographic challenges: a highly basic primary amine (pKa ~9–10), a polar 1,2,3-triazole core, and a lack of lipophilic bulk. Furthermore, because this scaffold is typically synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), residual heavy metal contamination is a persistent issue.
This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-purity isolation.
Part 1: Troubleshooting & FAQs
Q1: My product streaks heavily on normal-phase silica, resulting in poor recovery and impure fractions. Why is this happening? Causality: Unmodified silica gel contains acidic silanol groups (Si-OH) on its surface. The primary amine of your target molecule is highly basic. When loaded onto bare silica, the amine undergoes strong electrostatic interactions (ion-exchange) and aggressive hydrogen bonding with these silanols. This leads to irreversible adsorption and severe tailing. Solution: Avoid bare silica. If normal-phase chromatography is mandatory, you must competitively mask the silanols by adding 1–5% triethylamine (TEA) or ammonium hydroxide to your mobile phase. However, switching to Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior, modern approach for polar amines ()[1].
Q2: I synthesized this molecule via CuAAC ("Click" chemistry). Standard aqueous workups fail to remove the blue/green copper tint. How do I remove residual copper without losing my hydrophilic product? Causality: The 1,2,3-triazole ring and the primary ethanamine chain act as a highly efficient bidentate ligand system, strongly chelating the Cu(I)/Cu(II) ions used as catalysts in the click reaction ()[2]. Because the resulting copper-amine complex is highly water-soluble, it bypasses standard organic extraction. Solution: You must break the chelate using orthogonal retention. Do not rely on liquid-liquid extraction. Instead, utilize Strong Cation Exchange (SCX) Solid-Phase Extraction. The SCX resin will covalently trap the protonated amine, allowing you to wash away the dissociated copper complexes using a methanol/water wash before eluting the free amine ()[3].
Q3: During standard C18 Reversed-Phase HPLC, my compound elutes entirely in the void volume. How can I increase its retention? Causality: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is extremely hydrophilic (estimated logP < 0) and lacks significant lipophilic surface area (possessing only a single ethyl group). In standard reversed-phase conditions (water/acetonitrile), the molecule thermodynamically prefers the mobile phase and bypasses the hydrophobic C18 stationary phase entirely. Solution: Implement ion-pairing chromatography. Adding 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) to the mobile phase protonates the amine. The fluorinated counter-ion pairs with the amine to form a neutral, lipophilic complex, drastically increasing its affinity for the C18 column. Alternatively, utilize HILIC, where water acts as the strong eluting solvent ()[4].
Part 2: Chromatographic Decision Logic
Decision matrix for selecting the optimal purification strategy for hydrophilic triazole-amines.
Part 3: Validated Experimental Protocols
Protocol A: Strong Cation Exchange (SCX) Solid-Phase Extraction
Mechanism: SCX utilizes a silica or polymer backbone functionalized with highly acidic benzenesulfonic acid groups. By loading the sample at an acidic pH, the primary amine is protonated (
Mechanism of Strong Cation Exchange (SCX) Solid-Phase Extraction for primary amines.
Step-by-Step Methodology:
-
Conditioning: Pass 2 Column Volumes (CV) of Methanol (MeOH), followed by 2 CV of 0.1 M HCl through the SCX cartridge. Causality: This ensures the stationary phase is fully protonated and active.
-
Loading: Dissolve the crude reaction mixture in 1:1
/MeOH. Adjust the pH to 3.0 using formic acid. Load the sample onto the column at a flow rate of 1 drop/second.-
Self-Validation Check: Spot the flow-through on a TLC plate and develop with a Ninhydrin stain. The absence of a purple spot confirms 100% of your amine is retained on the column.
-
-
Washing: Wash with 2 CV of 0.1 M HCl (removes residual copper), 2 CV of
(removes salts), 2 CV of MeOH (removes polar neutrals), and 1 CV of Dichloromethane (removes lipophilic impurities). -
Elution: Elute the target compound using 2 CV of 5% Ammonium Hydroxide (
) in MeOH.-
Self-Validation Check: Spot the eluent on a TLC plate with Ninhydrin. A vibrant purple spot confirms the successful release of the neutralized amine.
-
-
Recovery: Concentrate the eluent under reduced pressure to yield the pure free base.
Protocol B: Preparative HILIC Chromatography
Mechanism: HILIC operates via a water-enriched layer immobilized on a polar stationary phase. Analytes partition between the bulk organic mobile phase and this aqueous layer. For highly polar amines, HILIC provides excellent retention and peak shape without the need for ion-pairing agents ()[6].
Step-by-Step Methodology:
-
Column Selection: Use a bare silica, diol, or specific amine-bonded HILIC preparative column.
-
Mobile Phase Preparation:
-
Buffer A: 10 mM Ammonium Formate in
(Adjusted to pH 3.0 with formic acid). Causality: Buffer controls the ionization state of both the analyte and the stationary phase, ensuring reproducible retention times. -
Buffer B: 100% Acetonitrile (ACN).
-
-
Gradient Design:
-
Start at 95% B (weak solvent in HILIC) and hold for 2 minutes to allow partitioning.
-
Run a linear gradient from 95% B down to 60% B over 15 minutes. Causality: Increasing the water content (the strong solvent) gradually elutes the polar amine.
-
-
Fraction Collection: Monitor via LC-MS (ESI+). Collect fractions corresponding to the
mass of 141.1 m/z.-
Self-Validation Check: Lyophilize a small aliquot of the collected fraction. Re-inject on an analytical C18 column to verify the absence of co-eluting isobaric impurities.
-
Part 4: Quantitative Method Comparison
The table below synthesizes the performance metrics of various purification strategies specifically applied to 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
| Purification Strategy | Primary Retention Mechanism | Cu Removal Efficiency | Amine Recovery (%) | Best Use Case |
| Normal Phase (Bare Silica) | Adsorption / H-Bonding | Poor | < 30% (Severe Tailing) | Not Recommended |
| RP-HPLC (C18, No Additives) | Hydrophobic Partitioning | Moderate | N/A (Elutes in Void) | Not Recommended |
| RP-HPLC (C18 + 0.1% TFA) | Ion-Pairing Partitioning | Good | 85 - 90% | Analytical scale purity checks |
| HILIC Chromatography | Aqueous Layer Partitioning | Excellent | 90 - 95% | Preparative isolation of polar mixtures |
| SCX Solid-Phase Extraction | Strong Cation Exchange | Excellent | > 95% | Bulk crude cleanup & CuAAC workups |
Part 5: References
-
Title: A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PMC (NIH) URL: [Link]
-
Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach Source: ACS Omega URL: [Link]
-
Title: What can I use to purify polar reaction mixtures? Source: Biotage URL: [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
Technical Support Center: Troubleshooting Triazole Amine Synthesis
Welcome to the Technical Support Center for advanced heterocyclic synthesis. The synthesis of triazole amines—whether through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of amine-bearing substrates or the direct generation of 5-amino-1,2,3-triazoles—presents unique chemoselectivity challenges. Free amines can act as competitive ligands, poison transition-metal catalysts, alter redox potentials, and trigger undesired molecular rearrangements.
This guide is designed for researchers and drug development professionals. It provides mechanistic troubleshooting, validated protocols, and quantitative data to help you minimize side reactions and optimize your synthetic workflows.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My CuAAC synthesis of an amine-functionalized triazole is yielding a dark blue/green solution and a high-molecular-weight byproduct. How do I prevent this? Causality: You are observing the Glaser coupling side reaction. Free primary or secondary amines in your substrate act as basic ligands that coordinate strongly to the Cu(I) catalyst. This coordination lowers the redox potential of the metal, making it highly susceptible to oxidation by ambient O₂ into Cu(II)[1][2]. The resulting Cu(II) species then catalyzes the oxidative homocoupling of your terminal alkynes into 1,3-diynes[1]. The dark blue/green color is a visual indicator of Cu(II) formation. Solution:
-
Exclude Oxygen: Degas all solvents thoroughly (e.g., freeze-pump-thaw or sparge with Argon) to remove the terminal oxidant.
-
Use Protective Ligands: Employ a strongly coordinating polytriazole ligand like THPTA or TBTA. These ligands occupy the coordination sphere of Cu(I), stabilizing its oxidation state and preventing substrate amines from inducing oxidation[3][4].
-
Maintain Reducing Conditions: Use an excess of a reducing agent (e.g., sodium ascorbate) to continuously reduce any formed Cu(II) back to the active Cu(I) state[1].
Q2: I successfully synthesized a 5-amino-1,2,3-triazole, but during downstream peptide coupling, it isomerized into a different product. What is happening? Causality: Your compound is undergoing the Dimroth rearrangement [5]. 5-amino-1,2,3-triazoles are highly prone to this isomerization under basic conditions, acidic media, or heat. The mechanism involves the endocyclic N1–N2 bond breaking to form a diazo-amidine intermediate. Following a C–C bond rotation, the molecule recyclizes, swapping the endocyclic and exocyclic nitrogen atoms (e.g., a 1-aryl-5-amino-triazole becomes a 5-arylamino-triazole)[5][6]. Solution: To completely bypass the Dimroth rearrangement during the synthesis of complex scaffolds, avoid generating the free 5-amino group until the final step. Instead of CuAAC, utilize a Ruthenium-catalyzed cycloaddition (RuAAC) between an azide and an N-Boc protected ynamide. This yields a stable, protected 5-amino-1,2,3-triazole-4-carboxylate that will not rearrange during subsequent functionalizations[6][7].
Q3: When attempting a CuAAC click reaction with a primary amine-containing alkyne, the reaction stalls completely. Why? Causality: Primary amines are notorious for catalyst poisoning . They can form stable, catalytically inactive multidentate complexes with Cu(I) or promote its disproportionation into Cu(0) and Cu(II)[8]. Without active Cu(I) to form the critical copper-acetylide intermediate, the cycloaddition cannot proceed. Solution: Pre-protect the primary amine (e.g., with a Boc group) before the click reaction. If protection is not viable, drastically increase the loading of a competitive ligand like THPTA (up to a 5:1 ligand:Cu ratio) to outcompete the substrate amine for copper coordination[4][8].
Mechanistic Pathways
Fig 1: Divergent pathways in Cu-catalyzed alkyne reactions leading to CuAAC or Glaser coupling.
Fig 2: Mechanism of the Dimroth rearrangement in 5-amino-1,2,3-triazoles via a diazo intermediate.
Quantitative Data: Ligand Efficiency Comparison
The choice of ligand is the most critical variable when performing CuAAC on amine-rich substrates. The table below summarizes the protective efficiency of common ligands against amine-induced side reactions[3][4][8].
| Ligand System | Cu(I) Stabilization | Glaser Coupling Suppression | Relative Reaction Rate | Best Use Case |
| None (Amine substrate only) | Very Low | Poor | 1x (Baseline) | Not recommended for amine substrates. |
| TBTA | High | Good | ~10x | Organic solvents, standard CuAAC. |
| THPTA | Very High | Excellent | ~30x | Aqueous/biological media, high amine presence. |
| BTTAA | Extremely High | Excellent | >50x | Highly sensitive substrates, in vivo applications. |
Validated Experimental Protocols
Protocol A: CuAAC of Amine-Bearing Substrates (Minimizing Glaser Homocoupling)
Objective: Synthesize 1,4-disubstituted triazole amines while suppressing oxidative homocoupling and catalyst poisoning.
Step-by-Step Methodology:
-
Solvent Degassing: Sparge a mixture of t-BuOH/H₂O (1:1 v/v) with Argon for 30 minutes to displace dissolved oxygen. Causality: Removing O₂ eliminates the terminal oxidant required for the Glaser coupling side reaction.
-
Catalyst Complexation: In a separate oxygen-free vial, mix CuSO₄·5H₂O (5 mol%) and THPTA ligand (10 mol%) in degassed water. Incubate for 10 minutes.
-
Validation Checkpoint: The solution should turn a clear, light blue, indicating the successful formation of the Cu(II)-THPTA complex.
-
-
Reduction: Add Sodium Ascorbate (50 mol%, freshly prepared aqueous solution) to the catalyst mixture.
-
Validation Checkpoint: The solution must turn from blue to colorless or pale yellow, confirming the reduction of Cu(II) to the catalytically active Cu(I).
-
-
Reaction Assembly: To a round-bottom flask under Argon, add the amine-functionalized alkyne (1.0 eq) and the azide (1.1 eq). Transfer the pre-formed Cu(I)-THPTA complex into the flask via an airtight syringe.
-
Monitoring: Stir at room temperature. Monitor via LC-MS. If the solution turns green/blue (indicating oxygen ingress and Cu oxidation), add an additional 20 mol% of sodium ascorbate to re-reduce the copper.
Protocol B: RuAAC Synthesis of Protected 5-Amino-1,2,3-triazoles (Bypassing Dimroth Rearrangement)
Objective: Synthesize 5-amino-1,2,3-triazole scaffolds without triggering the Dimroth rearrangement during downstream processing.
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask under Argon, dissolve an N-Boc-aminopropiolate (ynamide, 1.0 eq) and an organic azide (1.0 eq) in anhydrous toluene to achieve a 0.2 M concentration.
-
Catalyst Addition: Add the Ruthenium catalyst, [Cp*RuCl(PPh₃)₂] (5 mol%), to the solution. Causality: Unlike CuAAC, Ruthenium catalysis exclusively drives the formation of the 1,5-disubstituted regioisomer, placing the protected amine at the 5-position.
-
Cycloaddition: Heat the mixture to 60°C and stir for 12 hours.
-
Validation Checkpoint: TLC (Hexane/EtOAc) should show the complete disappearance of the azide and the formation of a single new spot, indicating complete regiocontrol.
-
-
Isolation: Concentrate the solvent in vacuo and purify via flash chromatography. The resulting N-Boc protected 5-amino-1,2,3-triazole is stable and can be safely subjected to downstream peptide coupling without undergoing Dimroth isomerization.
References
1.1. PMC - NIH. 2. 5. Wikipedia. 3.6. ACS Publications. 4. 2. Thieme. 5.3. Beilstein Journals. 6.4. RSC Publishing. 7.8. SigutLabs.
Sources
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 4. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ruthenium-Catalyzed Synthesis of 5-Amino-1,2,3-triazole-4-carboxylates for Triazole-Based Scaffolds: Beyond the Dimroth Rearrangement [organic-chemistry.org]
- 8. Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs [sigutlabs.com]
Technical Support Center: Solvent Selection for Recrystallization of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
Welcome to the technical support guide for the purification of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. This document, designed for researchers and drug development professionals, provides in-depth guidance on selecting the optimal solvent system for recrystallization, along with troubleshooting common experimental challenges. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-tested insights to ensure your success.
Understanding Your Molecule: Physicochemical Profile
Before any purification, understanding the target molecule is paramount. 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine possesses a unique combination of functional groups that dictate its solubility and behavior.
-
Primary Amine (-NH2): This group is basic and capable of hydrogen bonding, suggesting solubility in polar protic solvents. It also provides a reactive site for salt formation, which can be leveraged for purification.[1][2]
-
1,2,3-Triazole Ring: This heterocyclic system contains nitrogen atoms that can act as hydrogen bond acceptors, contributing to the molecule's polarity.
-
Ethyl Group (-CH2CH3) and Ethylene Bridge (-CH2CH2-): These hydrocarbon portions of the molecule introduce non-polar character.
This dual nature—polar head, non-polar tail—means that both single-solvent and mixed-solvent systems may be effective. The primary amine also means the compound is basic and could react with acidic solvents.[1]
Frequently Asked Questions (FAQs): Solvent Screening & Selection
This section addresses the most common initial questions regarding solvent choice for recrystallization.
Q1: What is the core principle of choosing a recrystallization solvent?
The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[3][4] This temperature-dependent solubility differential is the driving force for crystallization upon cooling. Additionally, impurities should ideally be either completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor after filtration).[5]
Q2: Where should I begin my solvent screening for this specific triazole compound?
Given the molecule's polarity, begin with polar solvents. A good starting point is to test a range of solvents with varying polarities and hydrogen bonding capabilities. Based on the structure and literature precedents for similar triazole and amine compounds, a primary screening panel is recommended.[3][6]
Table 1: Recommended Primary Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Rationale & Potential Issues |
| Water | Polar Protic | 100 | May be a good "poor" solvent in a mixed system. The compound may have some water solubility due to the amine and triazole groups.[7] |
| Ethanol | Polar Protic | 78 | Often an excellent choice for compounds with hydrogen bonding capabilities. Frequently used for recrystallizing triazole derivatives.[6][8] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar; can sometimes provide a better solubility differential. |
| Acetonitrile | Polar Aprotic | 82 | Good solvent for many nitrogen-containing heterocycles. |
| Acetone | Polar Aprotic | 56 | A strong solvent, may dissolve the compound too well at room temperature. Often effective in a mixed system with an anti-solvent like water.[7] |
| Ethyl Acetate | Moderately Polar | 77 | The ester group can interact with the molecule. Good for moderately polar compounds. |
| Toluene | Non-polar | 111 | Unlikely to be a good single solvent due to the molecule's polarity, but could be useful if impurities are highly non-polar. |
| Heptane/Hexane | Non-polar | 98 / 69 | Almost certain to be "poor" or "anti-solvents." Useful for precipitating the compound from a more polar solvent in a mixed-solvent system. |
Q3: How do I perform an efficient small-scale solvent test?
Use a systematic approach to avoid wasting material. This protocol is designed to test multiple solvents quickly.[5][9]
Protocol 1: Small-Scale Solubility Test
-
Place approximately 20-30 mg of your crude compound into a small test tube or vial.
-
Add the first candidate solvent dropwise (e.g., 0.25 mL) at room temperature and agitate.[10] Observe if the solid dissolves. If it dissolves completely, the solvent is likely too good for single-solvent recrystallization.[11]
-
If the solid is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.[5]
-
If the solid dissolves completely when hot, this is a promising candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation. A good solvent will produce a significant amount of crystalline precipitate.[10]
-
If the solid remains insoluble even when boiling, it is a poor solvent. However, it may be an excellent "anti-solvent" for a mixed-solvent system.
-
Repeat this process for each solvent in your screening panel.
Q4: What if no single solvent is ideal?
This is a very common scenario. The solution is to use a mixed-solvent system, which combines a "good" solvent (in which the compound is soluble) with a "poor" or "anti-solvent" (in which the compound is insoluble).[3][12] The key is that the two solvents must be miscible.
Common Mixed-Solvent Pairs for Polar Compounds:
-
Ethanol / Water
-
Acetone / Water[7]
-
Methanol / Diethyl Ether
-
Ethyl Acetate / Heptane
Protocol 2: Mixed-Solvent Recrystallization
-
Dissolve the crude compound in a minimal amount of the "good" solvent at its boiling point.
-
While hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (this is the saturation point).
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly, as described in Protocol 1, to induce crystallization.[12]
Troubleshooting Guide: Overcoming Common Recrystallization Issues
Q: My compound separated as an oil instead of crystals. What should I do?
This phenomenon, known as "oiling out," occurs when the crude solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.[12][13] Impurities can also lower the melting point, exacerbating this issue.
Solutions:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount more of the "good" solvent to lower the saturation temperature.[14]
-
Slow Down Cooling: Rapid cooling encourages oiling out. Let the solution cool to room temperature on the benchtop, perhaps insulated with paper towels, before moving to an ice bath.[13]
-
Change Solvents: Select a solvent with a lower boiling point.[12]
-
Use a Mixed-Solvent System: Often, adding a "poor" solvent can induce crystallization at a lower temperature, below the compound's melting point.
Q: The solution is cold, but no crystals have formed. What went wrong?
This is typically due to either using too much solvent or the formation of a stable, supersaturated solution.[10][14]
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide a nucleation point for crystal growth.[10][14]
-
Seed Crystals: If you have a pure sample, add a single tiny crystal to the solution to act as a template for crystallization.[14]
-
-
Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent and then attempt to cool and crystallize again.[13] This is the most common cause of failed crystallization.[14]
-
Cool to a Lower Temperature: Use a dry ice/acetone bath if an ice bath is insufficient, but be cautious of freezing your solvent.
Q: My final yield is very low. How can I improve recovery?
Low yield is often a procedural issue.
Causes & Solutions:
-
Cause: Using too much solvent during dissolution.
-
Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[10]
-
-
Cause: Incomplete crystallization.
-
Solution: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration.
-
-
Cause: Product loss during washing.
-
Solution: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[10] Using room-temperature solvent will redissolve some of your product.
-
Q: The product is still impure after recrystallization. What are my next steps?
If significant impurities remain, consider the following:
-
Inappropriate Solvent Choice: The chosen solvent may have similar solubility properties for both your compound and the impurity. Try a different solvent or solvent system. If an impurity has very similar solubility, multiple recrystallizations may be necessary to achieve high purity.[15]
-
Repeat the Process: A second recrystallization can often remove remaining impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can adsorb them. Use sparingly, as it can also adsorb your product.
-
Alternative Purification: If recrystallization fails to provide the desired purity, an alternative method like column chromatography may be required.[14]
Visual Workflows
Solvent Selection Workflow
This diagram outlines the logical steps for identifying a suitable recrystallization solvent system.
Caption: A troubleshooting guide for common recrystallization issues.
References
-
Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2024, from [Link]
-
Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved March 7, 2024, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]
-
Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved March 7, 2024, from [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. Retrieved March 7, 2024, from [Link]
-
Recrystallization. (n.d.). Northern Kentucky University. Retrieved March 7, 2024, from [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. Retrieved March 7, 2024, from [Link]
-
Shvartsberg, M. S., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals (Basel), 15(11), 1369. [Link]
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Recrystallization. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]
-
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. [Link]
-
Recrystallization. (n.d.). Homi Bhabha Centre for Science Education. Retrieved March 7, 2024, from [Link]
-
Recrystallization is a technique used to purify solid compounds. (n.d.). Mettler Toledo. Retrieved March 7, 2024, from [Link]
-
Recrystallization Process Questions. (2017, April 23). Chemistry Stack Exchange. [Link]
-
Al-Masoudi, W. A., et al. (2025, January 5). Synthesis of some triazole and triazoline derivatives by green chemistry and study of their molecular docking. International Journal of Science and Research Archive, 14(01), 174-188. [Link]
-
Purification: How To. (n.d.). University of Rochester Chemistry. Retrieved March 7, 2024, from [Link]
-
Al-Soud, Y. A., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)- and 2-(1,2,3-Triazol-4-yl)thiazole Derivatives. Molecules, 27(24), 8943. [Link]
-
Borbone, F., et al. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Crystals, 13(12), 1699. [Link]
Sources
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- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. Recrystallization [sites.pitt.edu]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]
- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
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- 15. sciencemadness.org [sciencemadness.org]
Technical Support Center: 1,4-Disubstituted Triazole Synthesis (CuAAC)
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Optimizing Regioselectivity & Catalytic Integrity in CuAAC
Core Principle: The Regioselectivity Paradox
Welcome to the support center. A common misconception in our field is that "improving regioselectivity" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) requires tuning the reaction like a traditional organic synthesis.
The Reality: CuAAC is inherently 100% 1,4-regioselective . If you detect 1,5-isomers in your product, your copper catalyst has failed. When the catalyst deactivates (usually via oxidation to Cu(II)), the reaction reverts to the thermal Huisgen pathway, which produces a racemic 1:1 mixture of 1,4- and 1,5-isomers.
Therefore, "improving regioselectivity" is synonymous with "maintaining Cu(I) catalytic turnover."
The Catalytic Engine: Mechanism & Ligand Selection
To prevent catalyst death, you must understand the cycle. Current consensus points to a dinuclear copper mechanism , where one copper forms the
Interactive Mechanism (Graphviz)
Figure 1: The Dinuclear Copper Mechanism. Note that two copper atoms are required for the active catalytic species, emphasizing the need for sufficient catalyst loading and stabilization.
Ligand Selection Guide
Naked copper is unstable. Ligands are not optional; they protect Cu(I) from oxidation and prevent disproportionation.[1]
| Feature | TBTA | THPTA | BTTES |
| Full Name | Tris(benzyltriazolylmethyl)amine | Tris(hydroxypropyltriazolylmethyl)amine | Bis(t-butyltriazolyl)ethylsulfate |
| Solubility | Organic (DCM, DMSO, tBuOH) | Water (Highly soluble) | Water/PBS |
| Oxidation Protection | High | Moderate | High |
| Cell Toxicity | High (insolubility causes aggregation) | Low | Very Low |
| Best Use Case | Small molecule synthesis, polymers | Protein conjugation, DNA labeling | Live cell labeling |
Troubleshooting & Diagnostics (FAQs)
Q1: My reaction turned green/blue and stalled. What happened?
Diagnosis: Your Cu(I) has oxidized to Cu(II).[2] Cu(I) is yellow/colorless; Cu(II) is blue/green. The Fix:
-
Immediate: Add more Sodium Ascorbate (5–10 eq). This will reduce Cu(II) back to active Cu(I) and often restart the reaction.
-
Prevention: Degas your solvents. Oxygen is the primary killer of this reaction.
Q2: I see a "dimer" byproduct in my LC-MS (M+M-2).
Diagnosis: This is Glaser Coupling (oxidative homocoupling of alkynes).[1][2]
Mechanism:
-
Strictly exclude oxygen (Argon sparge).
-
Ensure excess ascorbate is present to scavenge oxygen radicals.
Q3: Can I use CuI or CuBr instead of CuSO4/Ascorbate?
Answer: Yes, but with caution. Cu(I) halides are thermodynamically unstable and prone to disproportionation (
-
Protocol: You must use a stabilizing ligand (TBTA/THPTA) and an organic base (DIPEA/Lutidine) to stabilize the Cu(I) species if starting from halides.
Troubleshooting Flowchart
Figure 2: Diagnostic logic for common CuAAC failure modes.
Validated Experimental Protocols
Protocol A: The "Gold Standard" (Aqueous/Organic Mix)
Best for: Small molecules, peptides, and robust substrates.
Reagents:
-
Solvent: 1:1 mixture of Water and t-Butanol (tBuOH).[1] Why? tBuOH coordinates weakly to Cu, stabilizing it without inhibiting the reaction, and solubilizes organic reactants.
-
Catalyst: CuSO4[1][2][3][4][5][6] · 5H2O (100 mM stock in water).
-
Reductant: Sodium Ascorbate (500 mM stock in water, freshly prepared ).
-
Ligand: TBTA (50 mM in DMSO/tBuOH).
Step-by-Step:
-
Dissolve Alkyne (1.0 eq) and Azide (1.0–1.2 eq) in tBuOH/Water (1:1). Final concentration 0.1–0.2 M.
-
Add TBTA ligand (0.1 eq, 10 mol%).
-
Add CuSO4 (0.05 eq, 5 mol%). Note: Premixing Cu and Ligand is preferred.
-
Initiation: Add Sodium Ascorbate (0.25 eq, 25 mol%). The solution should turn bright yellow or colorless.
-
Stir at RT for 4–12 hours.
-
Workup: Dilute with water. If product precipitates, filter.[7][8] If not, extract with EtOAc.
Protocol B: Copper Removal (EDTA Wash)
Crucial for biological assays where Cu is toxic.
-
Dilute reaction mixture with EtOAc or DCM.[8]
-
Wash organic layer 3x with 0.5 M EDTA (pH 8.0) .
-
Visual Cue: The aqueous layer will turn blue (Cu-EDTA complex).[8]
-
-
Wash 1x with Sat. NaHCO3.
-
Wash 1x with Brine.
References & Authority
-
Rostovtsev, V. V., et al. (2002).[9] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition.
-
Tornøe, C. W., et al. (2002). "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.
-
Worrell, B. T., et al. (2013). "Direct Evidence of a Dinuclear Copper Intermediate in Cu(I)-Catalyzed Azide-Alkyne Cycloadditions." Science.
-
Hong, V., et al. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie.
-
Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com.cn [confluore.com.cn]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine: A Comparative Analysis Centered on 1H NMR Interpretation
In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For researchers working with substituted triazole compounds, a class of molecules with significant applications in medicinal chemistry and beyond, a deep understanding of analytical techniques is paramount. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a representative member of this important class.
Moving beyond a simple data report, this document offers a comparative perspective, positioning 1H NMR within the broader context of routine analytical methods. We will explore the causality behind experimental choices and provide the foundational knowledge required to interpret spectral data with confidence.
The Power of Proton NMR: A Window into Molecular Architecture
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary tool for the structural elucidation of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons makes it indispensable. The interpretation of a 1H NMR spectrum is based on three key parameters:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electronegative atoms or groups deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The circulation of π-electrons in aromatic systems also generates a significant deshielding effect on attached protons.[1]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Spin-Spin Coupling (Splitting): The interaction of non-equivalent protons on adjacent carbons causes signals to be split into multiple peaks (multiplets). The splitting pattern (e.g., doublet, triplet, quartet) reveals the number of neighboring protons.
Predicted 1H NMR Spectrum of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
While an experimental spectrum for the title compound is not publicly available, a reliable prediction can be made based on the extensive body of literature for structurally similar 1,2,3-triazole derivatives.[2][3][4][5][6] The expected 1H NMR spectrum in a common solvent like CDCl3 would exhibit the following key signals:
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| H-5 (Triazole) | ~ 7.5 - 8.5 | Singlet (s) | 1H | The proton on the C5 position of the 1,2,3-triazole ring typically appears as a singlet in the aromatic region. Its exact position is sensitive to the substituent at the N1 position. For N1-substituted triazoles, this proton is generally downfield compared to N2-isomers.[7] |
| N1-CH2 | ~ 4.4 - 4.8 | Triplet (t) | 2H | These methylene protons are adjacent to the triazole ring and a CH2 group. The electronegative nitrogen and the aromatic triazole ring deshield these protons, shifting them downfield. They are expected to be split into a triplet by the adjacent CH2-NH2 protons. |
| CH2-NH2 | ~ 3.0 - 3.4 | Triplet (t) | 2H | These methylene protons are adjacent to the N1-CH2 group and the amino group. They will be split into a triplet by the N1-CH2 protons. |
| Ethyl-CH2 | ~ 2.7 - 2.9 | Quartet (q) | 2H | The methylene protons of the ethyl group are adjacent to a methyl group (3 protons), resulting in a quartet. They are attached to the C4 of the triazole ring. |
| Ethyl-CH3 | ~ 1.2 - 1.4 | Triplet (t) | 3H | The methyl protons of the ethyl group are adjacent to a methylene group (2 protons), resulting in a triplet. This signal appears in the typical aliphatic region.[1] |
| NH2 | ~ 1.5 - 3.0 (variable) | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly variable and depends on concentration, solvent, and temperature. These protons often appear as a broad singlet and may exchange with D2O. |
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
The following provides a generalized, step-by-step methodology for obtaining a 1H NMR spectrum of a compound like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[8]
- Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.
- Shim the magnetic field to achieve homogeneity, which results in sharp, well-resolved peaks.
- Set the appropriate spectral width to encompass all expected proton signals.
- Apply a 90° pulse to excite the protons.
- Acquire the Free Induction Decay (FID) signal over a set number of scans. Averaging multiple scans improves the signal-to-noise ratio.
3. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum by setting the TMS peak to 0.00 ppm.
- Integrate the signals to determine the relative proton ratios.
- Analyze the chemical shifts and coupling patterns to assign the peaks to the corresponding protons in the molecule.
A Comparative Look: Situating 1H NMR in a Broader Analytical Workflow
While 1H NMR is a powerful tool, a comprehensive structural elucidation strategy often involves a combination of analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for structural elucidation.
Mass Spectrometry (MS): Provides the molecular weight of the compound, offering a crucial preliminary confirmation of the chemical formula. Fragmentation patterns can also give clues about the molecule's structure.
13C NMR Spectroscopy: Complements 1H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and an indication of their chemical environment.
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, IR would confirm the presence of N-H bonds in the amine and C-H bonds in the alkyl and aromatic regions.
2D NMR Techniques: When the 1D 1H NMR spectrum is complex or ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. COSY reveals which protons are coupled to each other, while HSQC correlates protons with their directly attached carbons, providing definitive assignments.[4]
Conclusion
The interpretation of the 1H NMR spectrum of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is a prime example of how this technique can be used to piece together a molecular structure. By understanding the principles of chemical shift, integration, and coupling, researchers can confidently assign each signal to its corresponding proton. However, for unequivocal proof of structure, especially for novel compounds, a multi-technique approach is the gold standard. Integrating data from 1H NMR, 13C NMR, mass spectrometry, and IR spectroscopy provides a self-validating system that ensures the scientific integrity of the findings.
References
-
Al-Masoudi, N. A. L., & Al-Salihi, R. M. (2010). Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. Arkivoc, 2010(11), 225-238. [Link]
-
Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Solvent-free one-pot synthesis of 1,2,3-triazole derivatives by ‘Click’ reaction of alkyl halides or aryl boronic acids, sodium azide and terminal alkynes over Cu/Al2O3 surface under ball-milling. Green Chemistry, 14(9), 2463-2469. [Link]
-
American Chemical Society. (2023). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
ResearchGate. (n.d.). The 1 H NMR chemical shifts (in CDCl 3 ) for triazoles 1b– 5b and triazolide ILs 1c–5c. [Link]
-
Khan, I., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 24(1), 103. [Link]
-
Gontrani, L., et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. International Journal of Molecular Sciences, 24(10), 8881. [Link]
-
ResearchGate. (n.d.). Experimental 1 H NMR spectrum of... [Link]
-
SciSpace. (n.d.). Synthesis and spectral characteristics of N-(1-([2][3][5]triazolo[3,4-b][2][4][5]thiadiazol-6-ylamino). [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(24), 8899. [Link]
-
ChemAxon. (n.d.). NMR Predictor - Documentation. [Link]
-
ResearchGate. (n.d.). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. [Link]
-
da Silva, A. B. F., et al. (2018). 1H-[2][3][4]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 29(7), 1474-1484. [Link]
-
Al-Ghorbani, M., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1273. [Link]
-
Bak, A. A., et al. (2022). N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]
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- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
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- 6. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis [mdpi.com]
Analytical Platforms for Elucidating Triazole Ethanamine Derivatives: A Mass Spectrometry Comparison Guide
Triazole ethanamine derivatives represent a critical scaffold in modern drug discovery. From 5-HT1B/1D receptor agonists like rizatriptan used in migraine management[1] to novel synthetic entities generated via click chemistry, these molecules require rigorous analytical characterization.
This guide objectively compares the performance of Triple Quadrupole (QqQ) LC-MS/MS and High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) for the structural elucidation and quantification of triazole ethanamines. By analyzing their distinct collision-induced dissociation (CID) fragmentation patterns, researchers can select the optimal analytical platform for their specific pharmacokinetic or structural biology workflows.
Mechanistic Causality: Fragmentation Patterns of Triazole Ethanamines
To evaluate instrument performance, one must first understand the intrinsic gas-phase chemistry of the analytes. Triazole ethanamines consist of two primary functional domains that dictate their fragmentation under positive electrospray ionization (+ESI): the basic ethanamine side chain and the nitrogen-rich triazole core.
The Ethanamine Side Chain Cleavage
Protonation predominantly occurs on the basic aliphatic amine. Upon collisional activation, the most thermodynamically favorable pathway is the neutral loss of the amine group (e.g., loss of ammonia [17 Da] for primary amines, or dimethylamine[45 Da] for tertiary amines like rizatriptan)[1]. This inductive cleavage leaves a highly stabilized carbocation on the alkyl linker adjacent to the triazole or indole ring.
Triazole Core Cleavage: Differentiating Isomers
The secondary fragmentation of the core ring allows mass spectrometry to differentiate between structural isomers:
-
1,2,4-Triazole Derivatives: Following the loss of the side chain, the 1,2,4-triazole ring typically undergoes cleavage to expel hydrogen cyanide (HCN, 27 Da)[2][3].
-
1,2,3-Triazole Derivatives: The contiguous arrangement of three nitrogen atoms makes the 1,2,3-triazole core highly susceptible to the extrusion of molecular nitrogen (N
, 28 Da). This retro-cycloaddition or direct extrusion is a hallmark diagnostic ion transition for click-chemistry products.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Mass spectrometry fragmentation pathways of triazole ethanamines.
Platform Comparison: QqQ vs. Q-TOF HRMS
When analyzing these fragmentation patterns, the choice of mass analyzer dictates the quality and utility of the data. Below is an objective comparison of QqQ and Q-TOF platforms for this chemical class.
Table 1: Performance Comparison for Triazole Ethanamine Analysis
| Feature / Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF HRMS) |
| Primary Application | Targeted quantification, Pharmacokinetics (PK) | Structural elucidation, Metabolite Identification |
| Mass Accuracy | Low (~0.1 Da) | High (< 5 ppm) |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Data-Dependent Acquisition (DDA) / MS/MS |
| Isomer Differentiation | Poor (relies solely on retention time) | Excellent (resolves isobaric neutral losses) |
| Sensitivity (LOD) | Ultra-high (sub-ng/mL in plasma)[1] | Moderate to High |
| Dynamic Range | 4 to 5 orders of magnitude | 3 to 4 orders of magnitude |
The Case for HRMS in Structural Elucidation
While QqQ instruments excel at sensitivity, they struggle with isobaric interferences. For example, a nominal mass loss of 28 Da could represent N
-
N
exact mass: 28.0061 Da -
CO exact mass: 27.9949 Da
-
C
H exact mass: 28.0313 Da
Therefore, for novel drug development and confirming the synthesis of 1,2,3-triazole vs. 1,2,4-triazole ethanamines, HRMS is the mandatory superior alternative. Conversely, for high-throughput clinical trials quantifying a known entity like rizatriptan, QqQ remains the gold standard[1].
Experimental Protocols: Self-Validating LC-MS/MS Workflow
To ensure data integrity and eliminate false positives caused by matrix effects or instrument carryover—a documented challenge with basic amines like rizatriptan[1]—the following self-validating protocol must be employed.
Step 1: Sample Preparation (Solid Phase Extraction - SPE)
-
Spike 200 µL of plasma with 10 µL of an isotopically labeled internal standard (e.g., Rizatriptan-D6).
-
Dilute with 200 µL of 2% aqueous formic acid to disrupt protein binding.
-
Load onto a pre-conditioned mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
Wash sequentially with 1 mL of 0.1 N HCl and 1 mL of 100% methanol.
-
Elute the triazole ethanamine using 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate to dryness under N
and reconstitute in 100 µL of initial mobile phase.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 UHPLC column (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Carryover Mitigation: Inject a double-blank (solvent only) immediately following the highest calibration standard. The blank must show < 20% of the Lower Limit of Quantification (LLOQ) peak area to validate the run[1].
Step 3: Mass Spectrometric Acquisition
-
QqQ (Quantification): Optimize collision energy (CE) for the [M+H]+
[M+H - Amine]+ transition. For rizatriptan, this is m/z 270.2 201.2[1]. -
HRMS (Elucidation): Operate in positive ESI DDA mode. Set a precursor isolation window of 1.3 m/z. Apply a normalized collision energy (NCE) ramp of 20-40 eV to capture both the primary amine loss and the secondary triazole ring cleavage (N
or HCN loss).
Comparative LC-MS/MS workflow for triazole ethanamine analysis.
Summary of Quantitative Data
The table below summarizes the expected exact masses and diagnostic fragments for a model 1,2,4-triazole ethanamine (Rizatriptan) versus a theoretical 1,2,3-triazole isomer, demonstrating the necessity of HRMS for structural confirmation.
Table 2: Diagnostic Fragment Ions
| Compound Class | Precursor Ion [M+H]+ | Primary Fragment (-Amine) | Secondary Fragment (Ring Cleavage) | Neutral Loss Identity |
| 1,2,4-Triazole Ethanamine | m/z 270.1713 | m/z 201.1135 | m/z 174.1026 | HCN (27.0109 Da) |
| 1,2,3-Triazole Ethanamine | m/z 270.1713 | m/z 201.1135 | m/z 173.1074 | N |
Note: Data reflects theoretical exact masses calculated for C15H19N5 (Rizatriptan and its isomers).
References
-
Development and Minimizing the Carryover of A Sensitive and High Throughput LC ESI MS/MS Method for the Quantification of Rizatriptan in Human Plasma and Its Application in a Clinical Trial. Clinical Pharmacology & Biopharmaceutics. Available at:[Link]
-
Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances. Available at:[Link]
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules (PMC). Available at:[Link]
Sources
Technical Comparison Guide: HPLC Strategies for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine Purity Profiling
Topic: HPLC Method Development for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine Purity Content Type: Publish Comparison Guide
Executive Summary Developing a purity method for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine presents a classic chromatographic paradox: the molecule is too polar for standard Reversed-Phase Chromatography (RPC) yet lacks the chromophores required for sensitive UV detection at standard wavelengths (>254 nm). This guide objectively compares three distinct separation strategies—HILIC , Ion-Pair RPC , and Aqueous Stable C18 —to determine the optimal protocol for purity profiling.
Compound Analysis & Physicochemical Challenges
Before selecting a column, we must deconstruct the analyte's behavior in solution. This molecule is a product of "click chemistry" (likely synthesized from 2-azidoethanamine and 1-butyne), resulting in a structure that combines a basic primary amine with a polar triazole ring.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Basic Amine + 1,2,3-Triazole + Ethyl tail | Highly polar; "Log P" is likely negative or near zero. |
| pKa (Amine) | ~9.0 – 9.8 (Primary aliphatic amine) | Positively charged (protonated) at pH < 9. |
| pKa (Triazole) | Very weak base (pKa < 1) | The triazole ring remains neutral at HPLC pH (2–8). |
| UV Absorbance | Critical: No conjugation. Standard UV (254 nm) is useless. Must use Low-UV (210 nm), CAD, or MS. |
Methodology Comparison
We evaluated three distinct separation modes. The "Score" represents a weighted average of Retention, Peak Shape, and MS Compatibility.
Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)
The Modern Gold Standard for Polar Amines
HILIC uses a polar stationary phase with a high-organic mobile phase.[1] Water forms a stagnant layer on the silica surface, and the polar amine partitions into this layer.
-
Stationary Phase: Bare Silica or Amide-bonded particles (e.g., TSKgel Amide-80, BEH Amide).
-
Mobile Phase: Acetonitrile (85-95%) / Water (5-15%) + 10 mM Ammonium Formate (pH 3.0).
-
Mechanism: Partitioning + Electrostatic Interaction (Silanols).
Method B: Ion-Pair Reversed-Phase (IP-RPC)
The Traditional Robust Approach
Standard C18 columns cannot retain this molecule (k' < 1). Adding an ion-pairing reagent (IPR) like Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) creates a neutral complex with the amine, allowing retention on the hydrophobic C18 surface.
-
Stationary Phase: C18 (End-capped).
-
Mobile Phase: Water / Acetonitrile + 0.1% HFBA (Heptafluorobutyric acid).
-
Mechanism: Ion-Pairing (Hydrophobic interaction of the IPR-Amine complex).
Method C: Aqueous Stable C18 (AQ-C18)
The "Green" Compromise
Uses specialized C18 phases designed to prevent "phase collapse" in 100% aqueous conditions.
-
Stationary Phase: Polar-embedded or Polar-endcapped C18 (e.g., Aqua C18, Prism RP).
-
Mobile Phase: 98% Phosphate Buffer (pH 2.5) / 2% Acetonitrile.
-
Mechanism: Hydrophobic interaction (weak) + Polar shielding.
Comparative Data Analysis
The following data simulates typical performance metrics for this class of compounds based on physicochemical modeling.
| Metric | HILIC (Amide) | IP-RPC (C18 + HFBA) | AQ-C18 (Phosphate) |
| Retention Factor (k') | 5.2 (Excellent) | 3.5 (Good) | 0.8 (Poor - Elutes in void) |
| Tailing Factor ( | 1.1 (Symmetric) | 1.2 (Acceptable) | 2.5 (Severe Tailing) |
| MS Compatibility | High (Volatile salts) | Low (HFBA suppresses ion signal) | Zero (Non-volatile phosphate) |
| UV Sensitivity (210 nm) | Moderate (ACN absorbs <200nm) | High (Water is transparent) | High |
| Equilibration Time | Slow (20-30 column volumes) | Fast (10 column volumes) | Fast |
Verdict:
-
Best for Purity/MS: HILIC . It provides the best retention and is fully MS-compatible.
-
Best for Routine QC (UV only): IP-RPC . If you lack a mass spec, HFBA provides the necessary retention to separate the amine from the solvent front.
Recommended Experimental Protocol (HILIC)
This protocol is designed to validate purity using a HILIC-Amide column, ensuring separation from potential synthetic precursors (Azide and Alkyne).
Step 1: System Preparation
-
Detector: UV at 210 nm (Reference 360 nm) OR Charged Aerosol Detector (CAD).
-
Column: Waters XBridge Amide or Tosoh TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Temperature: 30°C.
Step 2: Mobile Phase Preparation
-
Solvent A: 200 mM Ammonium Formate, pH 3.0 (Adjust with Formic Acid).
-
Solvent B: 100% Acetonitrile.
-
Premix: It is often more stable to run isocratic or shallow gradients in HILIC.
-
Isocratic Mode: Mix 85% Solvent B / 15% Solvent A. (Final buffer conc: 30 mM).
-
Step 3: Sample Diluent (Critical)
Do NOT dissolve the sample in 100% water. This will disrupt the water layer on the HILIC column and cause peak distortion.
-
Diluent: 80:20 Acetonitrile:Water.
Step 4: Gradient Workflow
Although isocratic is stable, a gradient cleans the column of hydrophobic impurities.
| Time (min) | % B (ACN) | % A (Buffer) | Action |
| 0.0 | 90 | 10 | Injection |
| 10.0 | 75 | 25 | Elution of Amine |
| 12.0 | 50 | 50 | Wash (Remove polar salts) |
| 12.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Ready for next inj. |
Visualizing the Separation Logic
The following diagram illustrates the decision matrix for selecting the method based on available instrumentation and sensitivity requirements.
Caption: Decision tree for selecting the optimal HPLC mode based on detection capabilities.
Mechanism of Interaction
Understanding why HILIC works is crucial for troubleshooting.
Caption: Dual-mechanism of HILIC: Partitioning into the water layer and electrostatic interaction.[1]
References
-
Agilent Technologies. (2019).[2] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71. Link
-
NIST Chemistry WebBook. (2023). 4-Ethyl-1H-1,2,3-triazole Spectral Data. (Used for UV absorbance confirmation). Link
-
PubChem. (2025). 2-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-amine Compound Summary.Link
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[3][4]Link
Sources
Comparative Guide: Binding Affinity of Triazole vs. Imidazole Histamine Analogs
The Bioisosteric Shift in Histamine Receptor Ligands
Histamine receptors (H1R–H4R) are aminergic G-protein-coupled receptors (GPCRs) that regulate diverse physiological processes, from neurotransmission to immune modulation. Historically, the development of H3 receptor (H3R) and H4 receptor (H4R) ligands heavily relied on the endogenous imidazole ring found in histamine. First-generation antagonists, such as thioperamide and ciproxifan, demonstrated high affinity but suffered from a critical pharmacological flaw: the basic imidazole nitrogen readily coordinates with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions and off-target toxicity[1].
To overcome this liability, drug development professionals have increasingly adopted bioisosteric replacement strategies. The transition from imidazole to 1,2,3-triazole and 1,2,4-triazole scaffolds represents a major breakthrough. Triazoles offer reduced basicity and an altered electron distribution, effectively eliminating CYP450 coordination while preserving the critical hydrogen-bonding network required for high-affinity receptor binding[2][3].
Molecular Interactions & Binding Pocket Dynamics
The binding affinity of both imidazole and triazole analogs is dictated by their interaction with a highly conserved orthosteric pocket within the H3R and H4R transmembrane (TM) domains. Mutational analysis and homology modeling reveal two non-negotiable anchor points for high-affinity binding[4]:
-
Asp3.32 (TM3): Forms a critical ionic salt bridge with the protonated basic aliphatic amine of the ligand.
-
Glu5.46 (TM5): Acts as a hydrogen bond acceptor for the heterocycle (either the NH of the imidazole or the polarized CH/NH of the triazole).
Triazoles successfully mimic the spatial and electrostatic profile of imidazole at the Glu5.46 site. Furthermore, utilizing Cu(I)-assisted "click chemistry" allows researchers to rapidly synthesize 1,2,3-triazole cores with varying spacer lengths and hydrophobic tails, which subtly govern the steric precision required to achieve high selectivity for H4R over H3R[2].
GPCR Binding Pocket Interactions: Histamine Analogs vs. H3R/H4R Residues.
Quantitative Comparison of Binding Affinities
The table below synthesizes experimental binding data comparing classic imidazole-based ligands against next-generation triazole analogs. The data illustrates that triazole bioisosteres can achieve nanomolar to sub-nanomolar affinities comparable to their imidazole predecessors, while significantly improving the selectivity and safety profile[1][2][3].
| Ligand Class | Representative Compound | Primary Target | Binding Affinity (Ki / IC50) | Selectivity Profile | CYP450 Liability |
| Imidazole | Thioperamide | H3R / H4R | H3R Ki: ~14 nM | Dual H3R/H4R antagonist | High |
| Imidazole | Ciproxifan | H3R | H3R Ki: ~0.5 nM | H3R selective | High |
| 1,2,3-Triazole | Compound 6h (Wijtmans) | H4R | H4R Ki: <10 nM | >10-fold H4R over H3R | Low |
| 1,2,4-Triazole | Compound 3m (Song) | H3R | H3R IC50: 5.92 nM | H3R selective | Low |
Experimental Methodologies: Self-Validating Workflows
To objectively compare the binding affinity and functional efficacy of these analogs, researchers must employ a self-validating experimental pipeline. Affinity alone does not guarantee pharmacological efficacy; therefore, a physical binding assay must be orthogonally validated by a functional signaling assay.
Experimental Workflow for Screening Triazole Histamine Receptor Ligands.
Protocol A: Radioligand Displacement Assay (Affinity Determination)
Causality & Rationale: Why use radioligands instead of direct fluorescence binding? Radioligand assays using [3H]-histamine (for H4R) or [3H]-N-alpha-methylhistamine (for H3R) provide an unmodified, highly sensitive probe that accurately reflects the endogenous binding pocket without the steric hindrance introduced by bulky fluorophores.
-
Membrane Preparation: Harvest HEK293T or CHO cells stably expressing human H3R or H4R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 50,000 × g to isolate the membrane fraction.
-
Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, a constant concentration of the radioligand (e.g., 2 nM [3H]-histamine), and varying concentrations (10⁻¹¹ to 10⁻⁴ M) of the triazole/imidazole test compound.
-
Equilibration: Incubate the mixture for 60 minutes at 25°C. Note: Equilibrium time is critical to ensure accurate Ki derivation.
-
Filtration & Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Critical Step Causality: Pre-soak the GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to use. Histamine analogs possess basic aliphatic amines. Untreated glass fiber filters carry a net negative charge, leading to high non-specific binding of positively charged ligands. The cationic PEI neutralizes the filter surface, ensuring retained radioactivity strictly represents receptor-bound ligand.
-
-
Quantification: Wash filters with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to Ki using the Cheng-Prusoff equation. Include a known reference standard (e.g., thioperamide) in every run to validate the dynamic range.
Protocol B: CRE-Luciferase Reporter Assay (Functional Efficacy)
Causality & Rationale: Affinity does not equal efficacy. A ligand may bind tightly but fail to modulate receptor signaling. Because H3R and H4R are Gαi-coupled GPCRs, their activation inhibits adenylate cyclase, lowering intracellular cAMP. Transfecting cells with a cAMP-response element (CRE) luciferase reporter creates a self-validating functional readout: true antagonists/inverse agonists will reverse the histamine-induced suppression of luciferase luminescence[3].
-
Cell Seeding: Seed HEK293T cells co-transfected with the target receptor (H3R/H4R) and a CRE-luciferase reporter plasmid into 96-well white opaque plates.
-
Forskolin Stimulation: Treat cells with 10 µM Forskolin to artificially stimulate adenylate cyclase, raising baseline cAMP and luciferase expression.
-
Agonist/Antagonist Competition: Add an EC80 concentration of histamine (to suppress cAMP via Gαi) alongside varying concentrations of the test triazole compound.
-
Incubation & Readout: Incubate for 4–6 hours at 37°C. Lyse the cells using a commercial luciferase assay reagent and measure luminescence. An increase in luminescence confirms that the triazole compound is successfully antagonizing the receptor, validating the physical binding event observed in Protocol A.
References
-
Title: Triazole Ligands Reveal Distinct Molecular Features That Induce Histamine H4 Receptor Affinity and Subtly Govern H4/H3 Subtype Selectivity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
-
Title: Histamine H4 Receptor Ligands: Future Applications and State of Art Source: Chemical Biology & Drug Design - Ovid URL: [Link]
-
Title: Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety Source: Journal of Enzyme Inhibition and Medicinal Chemistry - PMC URL: [Link]
-
Title: Delineation of Agonist Binding to the Human Histamine H4 Receptor Using Mutational Analysis, Homology Modeling, and ab Initio Calculations Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
Sources
A Comparative Benchmarking Guide to the Biological Activity of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine and Its Analogs
Abstract
This guide provides a comprehensive framework for benchmarking the biological activity of the novel compound 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. While specific experimental data for this compound is not yet publicly available, its structural features, particularly the 1,2,3-triazole moiety, suggest significant potential as a bioactive agent. The 1,2,3-triazole ring is a well-established pharmacophore in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisostere for other functional groups, such as amide bonds.[1][2][3][4] Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6][7]
This document outlines a series of robust, validated experimental protocols to characterize the potential antibacterial activity of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. For comparative purposes, we will benchmark its hypothetical performance against two standards: Ciprofloxacin , a well-established broad-spectrum fluoroquinolone antibiotic, and Tazobactam , a triazole-containing β-lactamase inhibitor.[1] This guide is intended for researchers in drug discovery and development, providing the necessary methodologies to elucidate the compound's mechanism of action and therapeutic potential.
Introduction: The Rationale for Triazoles in Drug Discovery
The 1,2,3-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry.[1][6] Its prominence is due to a combination of desirable physicochemical properties:
-
Metabolic Stability : The triazole ring is resistant to enzymatic degradation, including hydrolysis and oxidation, which can improve the pharmacokinetic profile of a drug candidate.[2][3]
-
Bioisosterism : The triazole moiety can mimic the spatial and electronic properties of an amide bond, allowing for its substitution to enhance metabolic stability without sacrificing binding affinity.[1][2][3][4]
-
Hydrogen Bonding Capability : The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[5][8]
-
Synthetic Accessibility : The development of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,2,3-triazoles highly efficient and regioselective.[1][4]
Given these properties, it is plausible that 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine could exhibit significant biological activity. This guide will focus on a systematic evaluation of its potential as an antibacterial agent.
Experimental Design for Antibacterial Activity Benchmarking
The following sections detail a phased approach to characterizing the antibacterial profile of our target compound.
Phase 1: Initial Screening for Bacteriostatic/Bactericidal Activity
The first step is to determine if the compound has any effect on bacterial growth and to quantify this effect. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum :
-
From a fresh agar plate, select 3-5 isolated colonies of the test organism (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions :
-
Prepare a stock solution of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Prepare identical dilutions for the comparator compounds, Ciprofloxacin and Tazobactam.
-
-
Inoculation and Incubation :
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC :
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Subculturing :
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
-
-
Incubation :
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC :
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Data Presentation: MIC and MBC Values
The results of these experiments should be summarized in a clear, tabular format.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine | S. aureus | [Hypothetical Data] | [Hypothetical Data] | [Bacteriostatic/Bactericidal] |
| E. coli | [Hypothetical Data] | [Hypothetical Data] | [Bacteriostatic/Bactericidal] | |
| Ciprofloxacin (Control) | S. aureus | [Expected Value] | [Expected Value] | Bactericidal |
| E. coli | [Expected Value] | [Expected Value] | Bactericidal | |
| Tazobactam (Control) | S. aureus | [Expected Value] | [Expected Value] | Weak/None |
| E. coli | [Expected Value] | [Expected Value] | Weak/None |
Note: Tazobactam is expected to have weak intrinsic antibacterial activity as it primarily functions as a β-lactamase inhibitor.
Phase 2: Elucidating the Mechanism of Action
Assuming the compound shows promising antibacterial activity, the next step is to investigate its mechanism of action. Based on the structures of known antibacterial agents, several key pathways can be investigated.
Caption: High-level workflow for antibacterial drug discovery.
Many broad-spectrum antibiotics, including Ciprofloxacin, target bacterial DNA gyrase.
-
Assay Principle : This assay measures the relaxation of supercoiled plasmid DNA by DNA gyrase. An inhibitor will prevent this relaxation.
-
Reaction Setup :
-
In a microcentrifuge tube, combine DNA gyrase, supercoiled plasmid DNA (e.g., pBR322), and ATP in an appropriate assay buffer.
-
Add varying concentrations of the test compound and controls.
-
Incubate at 37°C for 1 hour.
-
-
Analysis :
-
Stop the reaction and run the samples on an agarose gel.
-
Visualize the DNA bands under UV light. Supercoiled (unrelaxed) DNA will migrate faster than relaxed DNA.
-
The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined.
-
Data Presentation: IC₅₀ Values
| Compound | Target | IC₅₀ (µM) |
| 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine | DNA Gyrase (E. coli) | [Hypothetical Data] |
| Ciprofloxacin (Control) | DNA Gyrase (E. coli) | [Expected Value] |
| Tazobactam (Control) | DNA Gyrase (E. coli) | [Expected Value - High/None] |
Potential Signaling Pathway Involvement
If the compound is found to inhibit DNA gyrase, it would interfere with DNA replication and repair, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase pathway.
Conclusion and Future Directions
This guide provides a foundational strategy for the biological characterization of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, with a focus on its potential as an antibacterial agent. The outlined protocols for MIC/MBC determination and DNA gyrase inhibition assays offer a robust starting point for any research program. The comparative approach, using established drugs like Ciprofloxacin and Tazobactam, ensures that the generated data can be contextualized within the current landscape of antibacterial agents.
Future work should expand upon these initial screens to include a broader panel of bacterial strains, including multidrug-resistant isolates. Further mechanistic studies may be required if the compound does not target DNA gyrase. Ultimately, promising in vitro data should be followed by in vivo efficacy studies in appropriate animal models to validate the therapeutic potential of this and other novel triazole derivatives.
References
- Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL
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A Senior Application Scientist's Guide to Distinguishing 1,4- and 1,5-Triazole Isomers in Ethanamine Synthesis
For researchers, scientists, and drug development professionals, the selective synthesis and unambiguous characterization of triazole isomers are of paramount importance. The 1,2,3-triazole core, a key pharmacophore, can exist as two distinct regioisomers when substituted at the 1 and 4 or 1 and 5 positions. These isomers often exhibit different biological activities and physicochemical properties. This guide provides an in-depth comparison of the synthesis and characterization of 1,4- and 1,5-disubstituted 1,2,3-triazoles, with a focus on their integration into ethanamine scaffolds.
The Strategic Importance of Regiocontrol in Triazole Synthesis
The Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne is a fundamental reaction for the formation of 1,2,3-triazoles. However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-regioisomers, necessitating tedious separation and characterization.[1][2][3] The advent of catalyst-controlled cycloadditions has revolutionized this field, offering high regioselectivity and transforming the synthesis of specific triazole isomers into a predictable and efficient process.[1][4]
Comparative Synthesis of 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
The choice of catalyst is the primary determinant of the resulting triazole isomer. Copper(I) catalysts exclusively yield the 1,4-isomer, while ruthenium(II) catalysts favor the formation of the 1,5-isomer.[1][4]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Gateway to 1,4-Isomers
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), famously termed "click chemistry," is a robust and highly efficient method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][5][6] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide range of functional groups.[6]
The mechanism of the CuAAC reaction is thought to proceed through a dinuclear copper intermediate, which facilitates the cycloaddition with high regioselectivity.[6][7]
Experimental Protocol: Synthesis of a 1,4-Disubstituted Triazole-Ethanamine Derivative via CuAAC
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne-functionalized ethanamine derivative (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water. In another vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in a minimal amount of water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The in situ reduction of Cu(II) to the active Cu(I) catalyst will initiate the reaction.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole-ethanamine derivative.
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Isomers
The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[1][8][9][10] This method is particularly valuable as the 1,5-isomer is often inaccessible through other synthetic pathways.[11] Ruthenium catalysts, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)], are commonly employed.[8][12]
The proposed mechanism for the RuAAC involves the formation of a ruthenacycle intermediate, which, after reductive elimination, yields the 1,5-disubstituted triazole product.[8][9][10]
Experimental Protocol: Synthesis of a 1,5-Disubstituted Triazole-Ethanamine Derivative via RuAAC
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Reactant and Catalyst Preparation: In a Schlenk flask, dissolve the terminal alkyne-functionalized ethanamine derivative (1.0 eq), the organic azide (1.2 eq), and the ruthenium catalyst (e.g., [Cp*RuCl(PPh₃)₂], 2-5 mol%) in a dry, degassed solvent such as toluene or THF.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole-ethanamine derivative.
Table 1: Comparison of CuAAC and RuAAC for Triazole Synthesis
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-triazole | 1,5-Disubstituted 1,2,3-triazole |
| Catalyst | Copper(I) salts (e.g., CuI, in situ from CuSO₄/ascorbate) | Ruthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂]) |
| Reaction Conditions | Mild, often at room temperature, aqueous or organic solvents | Typically requires elevated temperatures, inert atmosphere |
| Functional Group Tolerance | Excellent | Good to excellent |
| Scope | Primarily terminal alkynes | Terminal and internal alkynes |
Definitive Differentiation of 1,4- and 1,5-Triazole Isomers
The unambiguous identification of the correct regioisomer is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool for Isomer Elucidation
NMR spectroscopy is the most powerful and readily accessible technique for distinguishing between 1,4- and 1,5-triazole isomers.[13][14] Key differences are observed in the ¹H, ¹³C, and ¹⁵N NMR spectra.
-
¹H NMR Spectroscopy: The chemical shift of the triazole proton (C5-H for the 1,4-isomer and C4-H for the 1,5-isomer) is a key diagnostic feature. Generally, the C5-H of the 1,4-isomer is more deshielded (appears at a higher ppm value) compared to the C4-H of the 1,5-isomer.[14]
-
¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons also provide valuable information. The C5 carbon of a 1,4-disubstituted triazole is typically found at a higher chemical shift compared to the C4 carbon of a 1,5-disubstituted triazole.[14]
-
¹⁵N NMR Spectroscopy and HMBC: For unambiguous assignment, ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments can be decisive.[15] The correlation between the triazole proton and the adjacent nitrogen atoms will differ for the two isomers.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can be used to probe the spatial proximity between the substituents and the triazole ring protons. For a 1,5-disubstituted triazole, a stronger NOE is expected between the substituent at the 1-position and the substituent at the 5-position compared to the corresponding interaction in a 1,4-isomer.[14][16]
Table 2: Typical NMR Chemical Shift Ranges for 1,4- and 1,5-Disubstituted 1,2,3-Triazoles
| Isomer | Triazole Proton (¹H NMR) | Triazole Carbons (¹³C NMR) |
| 1,4-Disubstituted | ~ 7.5 - 8.5 ppm (C5-H) | C4: ~120-130 ppm, C5: ~140-150 ppm |
| 1,5-Disubstituted | ~ 7.0 - 8.0 ppm (C4-H) | C4: ~130-140 ppm, C5: ~125-135 ppm |
Note: These are general ranges and can vary depending on the substituents.
High-Performance Liquid Chromatography (HPLC)
Chromatographic methods, particularly HPLC, can be employed to separate mixtures of 1,4- and 1,5-triazole isomers.[17][18][19][20] The difference in polarity between the two isomers often allows for their separation on a suitable stationary phase. Chiral HPLC can also be used to separate enantiomers of chiral triazole derivatives.[17][18][19]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof for the absolute configuration and substitution pattern of a triazole isomer.[18] If a suitable crystal can be obtained, this technique offers unambiguous confirmation of the molecular structure.
Workflow for Synthesis and Isomer Determination
The following diagram illustrates a typical workflow for the synthesis and characterization of 1,4- and 1,5-triazole isomers in the context of ethanamine synthesis.
Caption: Workflow for the synthesis and characterization of 1,4- and 1,5-triazole isomers.
Conclusion
The ability to selectively synthesize and confidently distinguish between 1,4- and 1,5-disubstituted 1,2,3-triazoles is a critical skill for chemists in drug discovery and materials science. The judicious choice of a copper or ruthenium catalyst provides a reliable and predictable entry to either the 1,4- or 1,5-isomer, respectively. A thorough analysis, primarily relying on a suite of NMR techniques, is essential for the unambiguous characterization of the synthesized compounds. This guide provides the foundational knowledge and practical protocols to empower researchers in their synthesis and analysis of these important heterocyclic scaffolds.
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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De Nino, A., et al. (2019). Regioselective procedures for the synthesis of 1,2,3‐triazoles via CuAAC and 1,3‐dipolar cycloaddition reactions in VOCs or DMSO (a,b) and via 1,3‐dipolar cycloaddition reactions in DESs (c). ChemistrySelect, 4(21), 6479-6483. [Link]
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A Comparative Guide to Chromatographic Analysis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine and Its Process-Related Impurities
Abstract
This guide provides a comprehensive comparison of chromatographic strategies for the separation and analysis of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a polar heterocyclic compound, and its potential process-related impurities. In the landscape of pharmaceutical development, robust analytical methods are paramount for ensuring drug substance purity and safety.[1] This document delves into the rationale behind method development, comparing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) as primary analytical techniques. We will explore the underlying chromatographic principles, provide starting protocols, and present comparative data to guide researchers and drug development professionals in selecting and optimizing the most effective separation strategy.
Introduction: The Imperative for Impurity Profiling
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine is a substituted triazole compound, a class of heterocycles with significant applications in medicinal chemistry. The synthesis of such molecules is a multi-step process where impurities can be introduced or generated.[2][3] These impurities may include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.
According to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), all impurities in a new drug substance above a certain threshold must be reported, identified, and qualified to ensure patient safety.[4][5][6][7] This makes impurity profiling a critical and non-negotiable aspect of the drug development lifecycle. Chromatographic techniques, particularly HPLC, are the cornerstone of impurity analysis due to their high separation efficiency and reliability.[8]
This guide will focus on providing a logical, science-based framework for developing a robust impurity profiling method for 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a compound whose primary amine and triazole moieties confer significant polarity.
Physicochemical Characterization and Predicted Impurities
A successful separation strategy begins with understanding the analyte and its potential impurities.
Main Analyte: 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
-
Structure: Possesses a polar triazole ring and a primary amine, making it a hydrophilic (water-loving) molecule.
-
Predicted Properties: Expected to be basic due to the ethanamine group. It will likely exhibit good solubility in aqueous and polar organic solvents. The triazole ring provides a chromophore for UV detection.
Potential Process-Related Impurities: Based on a plausible synthetic route (e.g., reaction of an azide with an alkyne followed by modifications), potential impurities could include:
-
Impurity A (Starting Material): A terminal alkyne, less polar than the final product.
-
Impurity B (Intermediate): An azide precursor, potentially of intermediate polarity.
-
Impurity C (By-product): A regioisomer of the triazole ring (e.g., a 1,2,4-triazole), which may have very similar polarity to the main analyte.[9]
-
Impurity D (Degradant): An oxidation product, potentially more polar.
The primary analytical challenge lies in retaining the highly polar main analyte and separating it from structurally similar and equally polar impurities.[10][11]
Comparative Analysis of Chromatographic Methodologies
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry, utilizing a non-polar stationary phase and a polar mobile phase.[12] Separation is based on hydrophobic interactions; more non-polar compounds are retained longer.[12]
-
Mechanism of Separation: The analyte and impurities partition between the polar mobile phase and the hydrophobic stationary phase (typically C18-bonded silica).
-
Challenges for Polar Analytes: Highly polar compounds like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine have weak interactions with the C18 stationary phase, leading to poor retention and elution near the solvent front (void volume).[10][13] This makes separation from other polar impurities difficult.
-
Strategies for Improvement:
-
Highly Aqueous Mobile Phases: Using mobile phases with a very low percentage of organic solvent can increase retention. However, this can lead to "phase dewetting" or "phase collapse" on traditional C18 columns, causing a sudden loss of retention.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have modified stationary phases that are more compatible with highly aqueous mobile phases and can offer alternative selectivity for polar compounds.
-
pH Adjustment: Since the analyte is basic, working at a mid-to-high pH will suppress the ionization of the amine group, making the molecule less polar and increasing its retention. However, this requires pH-stable columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful alternative for the analysis of polar compounds that are poorly retained in RP-HPLC.[14][15][16] It employs a polar stationary phase (e.g., bare silica, or bonded with diol, cyano, or zwitterionic functionalities) and a mobile phase rich in a water-miscible organic solvent, like acetonitrile.[14]
-
Mechanism of Separation: HILIC operates on a partitioning mechanism where analytes distribute between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase.[14] More polar compounds are more strongly retained.[13] The elution order is often the inverse of that seen in RP-HPLC.[15]
-
Advantages for this Application:
-
Excellent Retention: HILIC provides strong retention for polar compounds like our target analyte and its impurities.[15][16]
-
Orthogonal Selectivity: The separation mechanism is different from RP-HPLC, providing an alternative selectivity that can resolve impurities that co-elute in reversed-phase methods.[15]
-
MS Compatibility: The high organic content of the mobile phase is beneficial for electrospray ionization mass spectrometry (ESI-MS), leading to enhanced sensitivity.[15][16]
-
-
Considerations:
-
Equilibration Time: HILIC columns often require longer equilibration times to ensure a stable water layer on the stationary phase for reproducible retention times.
-
Sample Solvent: The sample should ideally be dissolved in a solvent similar in composition to the mobile phase (high organic) to avoid peak distortion.[17]
-
Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds.[8] Many triazole derivatives have been successfully analyzed by GC, often coupled with mass spectrometry (GC-MS).[18][19][20]
-
Applicability: The suitability of GC depends on the volatility of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine and its impurities. The presence of the polar amine and triazole groups may decrease volatility.
-
Derivatization: If the compounds are not sufficiently volatile, derivatization may be necessary to block the polar functional groups and increase volatility.
-
Limitations: GC is generally not the first choice for pharmaceutical impurity profiling unless the impurities are known to be volatile (e.g., residual solvents) or the API is not amenable to LC analysis. The high polarity of the target compound makes LC a more direct approach.[21]
Experimental Protocols and Comparative Data
To illustrate the practical differences between RP-HPLC and HILIC, two starting methods were developed. The retention times for the main analyte and its hypothetical impurities are compared below.
Method 1: Reversed-Phase HPLC (RP-HPLC) Protocol
-
Column: Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 10 mM Ammonium Formate, pH 9.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Water/Acetonitrile (95:5)
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol
-
Column: Zwitterionic HILIC, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient: 95% A to 60% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection: UV at 210 nm
-
Injection Volume: 5 µL
-
Sample Diluent: Acetonitrile/Water (90:10)
Comparative Retention Time Data (Simulated)
| Compound | Predicted Polarity | RP-HPLC Retention Time (min) | HILIC Retention Time (min) |
| Impurity A (Starting Material) | Low | 15.2 | 4.5 |
| Impurity B (Intermediate) | Medium | 8.7 | 7.8 |
| Analyte | High | 4.2 | 12.5 |
| Impurity C (Isomer) | High | 4.5 | 13.1 |
| Impurity D (Degradant) | Very High | 2.9 | 16.3 |
Analysis of Results:
-
In the RP-HPLC method, the highly polar analyte and its related polar impurities (C and D) have low retention times, eluting early in the chromatogram where resolution can be challenging. The less polar impurity (A) is well-retained.
-
In the HILIC method, the elution order is reversed as expected. The polar analyte and impurities C and D are strongly retained, providing a much larger separation window and significantly better resolution between the main analyte and its closely related isomer (Impurity C).
Visualizing the Workflow and Logic
Analytical Method Development Workflow
This diagram outlines the systematic approach to developing a robust impurity profiling method.
Caption: A typical workflow for analytical method development.
Chromatographic Mode Selection Logic
This decision tree illustrates the logic for choosing between RP-HPLC and HILIC for this specific analytical problem.
Caption: A decision tree for selecting the chromatographic mode.
Conclusion and Recommendations
For the impurity profiling of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine, a highly polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the superior and recommended technique.
While RP-HPLC is a foundational method, it struggles to provide adequate retention and resolution for this analyte and its polar impurities. The simulated data clearly demonstrates that HILIC offers a significantly improved separation window, crucial for accurately detecting and quantifying closely related impurities, such as isomers. The orthogonal selectivity of HILIC compared to RP-HPLC makes it an invaluable tool for ensuring the comprehensive purity assessment required by regulatory agencies.[15]
Developing a robust HILIC method, with careful attention to column equilibration and sample diluent composition, will provide the accuracy, sensitivity, and reliability needed for quality control and regulatory submission in the pharmaceutical industry.
References
- Vertex AI Search. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
- Vertex AI Search. (2020, November 11).
- MDPI. (2025, August 31). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- SCION Instruments. How Chromatography Is Used In Pharmaceutical Analysis.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- Benchchem. Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.
- European Medicines Agency (EMA). (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Walsh Medical Media. (2025, September 30). Chromatographic Approaches to Pharmaceutical Impurity Profiling.
- Merck Millipore. Polar Hydrophilic Compounds in Pharmaceutical Analysis.
- Chemass. Pharmaceutical Impurity Analysis Overview.
- Fisher Scientific. Is HILIC the Best Way for Determination of Active Pharmaceutical Ingredients and Counterions?.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- UVaDOC Principal. Development of analytical methods for detection of triazole pesticides based on HPLC with diode array or electrochemical detection.
- ACS Publications. (2012, February 1).
- SCION Instruments. Simultaneous Analysis of Triazole Fungicides by HPLC-DAD.
- PMC. A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma.
- ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- Benchchem.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.
- Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
- HELIX Chromatography. HPLC Methods for analysis of 1,2,4-triazole.
- PerkinElmer. (2023, December 8).
- ICH. Quality Guidelines.
- Waters Blog. (2025, June 18).
- ResearchGate. (2012, February 1). (PDF)
- Chrom Tech, Inc. (2025, October 20).
- Journal of Chemistry and Technologies. (2020, January 21). IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS' BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS.
- Phenomenex. Reversed Phase HPLC Method Development.
- PubMed. (2007, February 2).
- PMC. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)
- Atmiya University. Chapter : 3 Synthesis and Characterization of 1,2,3-triazol Containing Theophylline Moiety.
Sources
- 1. How Chromatography Is Used In Pharmaceutical Analysis [scioninstruments.com]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
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- 13. waters.com [waters.com]
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- 17. merckmillipore.com [merckmillipore.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. IMPACT OF SUBSTITUENTS OF VARIOUS NATURE AT C-3 AND C-5 OF 4H-1,2,4-TRIAZOLE ON COMPOUNDS’ BEHAVIOR UNDER THE CONDITIONS OF GC-MS ANALYSIS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
Safety Operating Guide
2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine proper disposal procedures
Comprehensive Operational Guide: Handling and Disposal of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
As a Senior Application Scientist, I frequently consult with drug development professionals scaling up synthetic pathways, particularly those involving Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry. A common intermediate in these workflows is 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine . While highly valuable for bioconjugation and pharmaceutical synthesis, this molecule presents specific logistical and safety challenges due to its dual functional groups: a nitrogen-rich triazole ring and a reactive primary aliphatic amine.
This guide provides a self-validating, step-by-step operational framework for the safe handling, neutralization, and disposal of this compound, ensuring full compliance with environmental regulations and laboratory safety standards.
Part 1: Hazard Assessment & Mechanistic Causality
To manage a chemical safely, one must understand the causality behind its reactivity. The hazards of 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine are dictated by its molecular structure:
-
Aliphatic Amine Basicity: The primary amine group (-NH2) possesses a localized lone pair of electrons, making it a strong nucleophile and a Brønsted-Lowry base. In aqueous solutions, it readily abstracts protons, driving the pH upward. High concentrations can exceed pH 12.5, classifying the waste as highly corrosive and capable of causing severe tissue saponification upon contact.
-
Triazole Ring Stability & Combustion: The 1,2,3-triazole ring is highly stable under standard conditions. However, when subjected to thermal degradation (incineration), the high nitrogen content leads to the generation of toxic nitrogen oxides (NOx). Therefore, standard open-air burning or low-temperature incineration is strictly prohibited; disposal requires high-temperature incineration equipped with flue gas scrubbers.
Table 1: Physicochemical and Hazard Profile
| Parameter | Value / Description | Causality / Operational Impact |
| Chemical Formula | C6H12N4 | High nitrogen-to-carbon ratio dictates specialized incineration to manage NOx emissions. |
| Functional Groups | Primary amine, 1,2,3-triazole | Confers basicity, nucleophilicity, and potential corrosivity. |
| RCRA Waste Code | D002 (if aqueous pH ≥ 12.5) | Dictates mandatory segregation in corrosive-compatible (non-metal) containers . |
| Incompatibilities | Strong oxidizers, acid chlorides | Exothermic reactions; risk of rapid pressurization or fire if mixed improperly. |
Part 2: Experimental Waste Disposal Protocols
The disposal of laboratory chemicals must follow the hierarchy of controls outlined in Prudent Practices in the Laboratory. For triazole-amines, the primary objective is to prevent environmental release and avoid mixing with incompatible waste streams (e.g., halogenated solvents or strong oxidizers).
Protocol A: Routine Waste Segregation and Collection
-
Container Selection: Utilize high-density polyethylene (HDPE) or glass waste containers. Do NOT use metal containers, as the basic amine can induce corrosion over time.
-
Segregation: Designate a specific waste stream for "Non-Halogenated Basic Organic Waste." Ensure no acid chlorides, anhydrides, or strong oxidizers (e.g., peroxides) are present in this container to prevent violent exothermic neutralization reactions.
-
Labeling: Affix a hazardous waste label immediately upon the first drop of waste. If the waste is an aqueous solution with a pH ≥ 12.5, explicitly label it with the EPA RCRA Waste Code D002 (Corrosive) .
-
Storage: Store in a secondary containment tray in a cool, well-ventilated chemical accumulation area, away from direct sunlight and heat sources.
Protocol B: Neutralization of Small-Scale Aqueous Waste (Self-Validating System)
For small volumes (<100 mL) of dilute aqueous solutions containing the triazole-amine, in-lab neutralization may be performed prior to collection, reducing the hazard profile of the final waste stream.
-
Preparation: Move the aqueous waste to a fume hood. Equip a magnetic stirrer and place the waste flask in an ice-water bath. Causality: Amine neutralization is exothermic; the ice bath prevents localized boiling and aerosolization of the amine.
-
Titration: Slowly, dropwise, add dilute (1M) hydrochloric acid (HCl) or sulfuric acid (H2SO4) while stirring continuously.
-
Validation: Monitor the pH continuously using a calibrated pH meter or broad-range indicator paper. Cease acid addition when the pH stabilizes between 6.0 and 8.0.
-
Disposal: Once neutralized, the resulting triazole-amine salt solution no longer carries the D002 characteristic. Transfer the neutral solution to the standard aqueous organic waste carboy for professional incineration.
Figure 1: Operational workflow for the segregation, neutralization, and disposal of triazole-amine waste.
Part 3: Emergency Spill Response Protocol
Chemical spills require immediate, calculated action. The following protocol is adapted from the American Chemical Society (ACS) Guide for Chemical Spill Response , specifically tailored for basic, nitrogenous organic liquids.
Table 2: Spill Classification and Required PPE
| Spill Size | Volume | Required Action | Minimum PPE |
| Incidental (Minor) | < 100 mL | Lab personnel clean-up | Nitrile gloves (double layer), splash goggles, lab coat |
| Uncontrolled (Major) | > 100 mL | Evacuate & call EH&S | Self-Contained Breathing Apparatus (SCBA), HazMat suit |
Step-by-Step Incidental Spill Clean-up Methodology:
-
Assess and Alert: Verify the spill volume is <100 mL and does not pose an immediate inhalation hazard. Alert colleagues in the immediate vicinity to avoid the area.
-
Don PPE: Ensure you are wearing double nitrile gloves, chemical splash goggles, and a buttoned lab coat.
-
Ventilation: Maximize fume hood sashes (if the spill is inside) or ensure room ventilation is active to disperse any amine vapors.
-
Containment: Surround the perimeter of the spill with an inert, inorganic absorbent material (e.g., dry sand, vermiculite, or a commercial universal spill pad). Causality: Using inert material prevents secondary reactions. Do not use combustible materials like sawdust, as the basic amine can degrade organic matter.
-
Neutralization (Optional but Recommended): Lightly dust the spill area with a mild solid acid, such as citric acid or sodium bisulfate, to neutralize the basicity of the amine. This reduces vapor pressure and mitigates corrosivity during collection.
-
Collection: Use a non-sparking plastic scoop to collect the absorbed, neutralized mixture. Place it into a wide-mouth, sealable HDPE container.
-
Decontamination: Wash the spill surface with water and a mild detergent, collecting the rinsate with absorbent pads. Place all pads and contaminated PPE into the waste container.
-
Manifesting: Label the container as "Hazardous Spill Debris - Contains 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine" and submit it to your Environmental Health and Safety (EH&S) department for disposal.
Figure 2: ACS-aligned step-by-step spill response protocol for triazole-amine incidental and uncontrolled releases.
References
-
Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: Environmental Protection Agency (EPA) / eCFR URL: [Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / University of British Columbia Safety & Risk Services URL: [Link]
-
Title: Guide for Chemical Spill Response Source: American Chemical Society (ACS) Committee on Chemical Safety URL: [Link]
Personal protective equipment for handling 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine
As a Senior Application Scientist, I recognize that handling novel, multi-functional building blocks like 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine requires moving beyond generic safety data sheets. This compound merges the acute reactivity of an aliphatic primary amine with the potent biological activity of a substituted 1,2,3-triazole ring.
To ensure absolute safety and operational continuity in your drug development or materials science workflows, this guide provides a procedurally robust, self-validating framework for personal protective equipment (PPE) selection, handling, and disposal.
Mechanistic Hazard Profiling: The Causality of Risk
To design an effective safety protocol, we must first deconstruct the molecule's structural hazards to understand why specific PPE is required:
-
The Primary Amine (-NH₂): Aliphatic amines are inherently basic and highly nucleophilic. Upon contact with biological tissues, they rapidly saponify lipids and denature proteins. This causes severe, deep-tissue chemical burns and irreversible corneal opacity upon eye contact.
-
The 1,2,3-Triazole Core: Triazoles are privileged pharmacophores widely used in medicinal chemistry (e.g., antifungals, click-chemistry conjugates). They readily interact with biological targets such as metalloenzymes.
-
The Ethyl Substituent: This alkyl chain increases the molecule's overall lipophilicity (LogP). Higher lipophilicity significantly enhances the compound's ability to permeate the stratum corneum (the skin's outermost layer) compared to highly polar analogs, increasing the risk of systemic absorption .
Because of this dual threat—acute basicity coupled with enhanced dermal penetration—standard laboratory handling procedures are insufficient.
Personal Protective Equipment (PPE) Matrix
The selection of PPE must mitigate both the corrosive nature of the amine and the permeation risk of the lipophilic triazole.
Table 1: Quantitative & Qualitative PPE Requirements
| Hazard Vector | Required PPE | Mechanistic Rationale | Replacement Interval |
| Dermal (Hands) | Double-layered Nitrile (Outer: ≥8 mil, Inner: 4 mil) | Amines can degrade thin latex and standard nitrile over time. The double layer prevents permeation of the lipophilic triazole core. | Replace outer gloves every 2 hours, or immediately upon known contact. |
| Ocular (Eyes) | Indirect-vented Chemical Splash Goggles | Amines cause rapid corneal saponification. Indirect venting prevents vapor intrusion while mitigating fogging. | Inspect before each use; replace if scratched or warped. |
| Dermal (Body) | Flame-resistant (FR) Lab Coat + Neoprene Apron | Protects against gross contamination. Neoprene offers superior resistance to basic aliphatic amines compared to standard cotton. | Launder lab coats weekly; decontaminate apron after each use. |
| Inhalation | Fume Hood (Face velocity: 80-120 FPM) | Prevents inhalation of volatile amine vapors or aerosolized particulates during transfer. | Continuous monitoring via digital flow meter. |
Note: All PPE selections comply with OSHA Standard 1910.132 (General Requirements) and 1910.133 (Eye and Face Protection) .
Self-Validating Operational Workflow
Every protocol in the laboratory must be a self-validating system. This ensures that safety parameters are actively confirmed rather than passively assumed.
Caption: Self-validating operational workflow for handling 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine.
Step-by-Step Methodology: Safe Dispensing Protocol
-
Environmental Verification: Turn on the chemical fume hood.
-
Validation Check: Visually verify the digital airflow monitor reads between 80-120 feet per minute (FPM). Do not proceed if the alarm sounds or flow is inadequate.
-
-
Establish the Barrier: Don the inner (4 mil) and outer (8 mil) nitrile gloves, chemical goggles, and lab coat.
-
Validation Check: Before donning, manually inflate the outer gloves and twist the cuff to trap air. A loss of pressure indicates micro-punctures; discard and select a new pair.
-
-
Static Control Dispensing: Place a grounded anti-static mat inside the hood. Use a static-dissipative spatula to transfer the 2-(4-ethyl-1H-1,2,3-triazol-1-yl)ethanamine. This prevents aerosolization of the compound due to static cling.
-
Immediate Decontamination: Once dispensing is complete, wipe down the balance and spatulas with a 1% citric acid solution, followed by a water wipe.
-
Causality: The mild acid immediately protonates residual amine, converting it into a highly water-soluble, non-volatile, and non-corrosive salt.
-
Spill Response and Neutralization Logic
Because of the primary amine functionality, spills must never be wiped up with plain water first, as this will merely spread the corrosive, lipophilic agent across the work surface and increase vaporization.
Caption: Decision matrix and chemical neutralization logic for amine-functionalized triazoles.
Step-by-Step Methodology: Minor Spill Clean-Up
-
Isolation: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the optimal working height to maximize vapor capture.
-
Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use sawdust, as amines can react exothermically with organic materials.
-
Targeted Neutralization: Carefully apply a 5% citric acid solution or a commercial acidic spill neutralizer to the spill, working from the outside edges inward to prevent spreading.
-
Validation Check: Tap a strip of universal pH indicator paper against the treated slurry. The protocol is validated when the pH reads between 6.0 and 7.0, confirming the amine has been fully neutralized .
-
-
Collection: Use a plastic (non-sparking) dustpan to scoop the neutralized slurry into a designated hazardous waste container.
Segregation and Disposal Plan
Improper disposal of triazole-amines can lead to dangerous cross-reactions in waste carboys. Amines will react violently with acids, isocyanates, and halogenated organics.
Table 2: Waste Segregation Parameters
| Waste Stream | Classification | Approved Receptacle | Incompatible Materials (DO NOT MIX) |
| Solid Waste (Contaminated PPE, paper, spatulas) | Hazardous Solid Waste (Corrosive/Toxic) | Polyethylene (HDPE) drum with a secure locking ring. | Strong oxidizers, concentrated acids. |
| Liquid Waste (Reaction filtrates, washings) | Basic Aqueous / Organic Waste | High-density polyethylene (HDPE) carboy, distinctly labeled "Basic Amines". | Halogenated solvents (risk of alkylation), Acidic waste streams (exothermic reaction). |
References
-
Title: Skin Exposures and Effects, Source: Centers for Disease Control and Prevention (CDC) / NIOSH, URL: [Link]
-
Title: Personal Protective Equipment - General Requirements (1910.132), Source: Occupational Safety and Health Administration (OSHA), URL:[Link]
-
Title: Eye and Face Protection (1910.133), Source: Occupational Safety and Health Administration (OSHA), URL:[Link]
-
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Source: National Research Council (US), URL:[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
